Semduramicin
描述
属性
IUPAC Name |
2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O16/c1-22-18-23(2)43(9,50)58-36(22)30-19-31(55-34-13-12-29(52-10)27(6)54-34)40(56-30)42(8)15-14-32(57-42)41(7)16-17-44(61-41)20-28(46)24(3)37(59-44)25(4)38-39(53-11)35(49)26(5)45(51,60-38)21-33(47)48/h22-32,34-40,46,49-51H,12-21H2,1-11H3,(H,47,48)/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31-,32+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINSLRIENGBHSH-ASZYJFLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)O)OC)C)O)C)C)OC7CCC(C(O7)C)OC)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)O)OC)C)O)C)C)O[C@H]7CC[C@@H]([C@H](O7)C)OC)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016181 | |
| Record name | Semduramicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
873.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113378-31-7 | |
| Record name | Semduramicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113378-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Semduramicin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113378317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Semduramicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11545 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Semduramicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEMDURAMICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6VXL377WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Semduramicin: A Technical Guide to its Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of semduramicin, a potent polyether ionophore antibiotic. The document details its chemical structure, physicochemical properties, mechanism of action, biosynthesis, and analytical methodologies. It is intended to serve as a valuable resource for professionals engaged in research and development within the fields of veterinary medicine, microbiology, and drug discovery.
Core Chemical and Physical Properties
This compound is a complex polyether antibiotic produced by the fermentation of Actinomadura roseorufa.[1][] It is primarily used in its sodium salt form in veterinary applications to improve stability and dispersibility.[1]
Chemical Structure
The chemical structure of this compound is characterized by multiple tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings connected by aliphatic bridges and a spiro linkage.[3] It possesses a free carboxyl group, which is crucial for its ionophoric activity, and numerous lower alkyl groups.[3]
Table 1: Chemical Identifiers for this compound and this compound Sodium
| Identifier | This compound (Free Acid) | This compound Sodium |
| CAS Number | 113378-31-7[4][5] | 119068-77-8[5] |
| Molecular Formula | C₄₅H₇₆O₁₆[1] | C₄₅H₇₅NaO₁₆[5] |
| IUPAC Name | 2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid[1] | sodium 2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetate[5] |
| Synonyms | UK-61,689, Aviax[4][5] | UK-61,689-2, Aviax[5] |
Physicochemical Properties
The physical and chemical properties of this compound and its sodium salt are summarized below. The sodium salt is typically a white to gray-white crystalline powder.[6]
Table 2: Physicochemical Data for this compound and this compound Sodium
| Property | This compound (Free Acid) | This compound Sodium |
| Molecular Weight | 873.08 g/mol [1] | 895.06 g/mol [5] |
| Melting Point | Not specified | 175-176°C[5] |
| Solubility | Strong hydrophobicity[1] | Soluble in methanol (B129727); sparingly soluble in ethanol; slightly soluble in dichloromethane (B109758) and ether; practically insoluble in water and isooctane.[6] |
| Appearance | Not specified | White to gray-white crystalline powder[6] |
Mechanism of Action: Ionophore Activity
This compound functions as a polyether ionophore, a class of lipid-soluble molecules that can transport ions across biological membranes.[3][7] Its primary mode of action involves disrupting the transmembrane ion concentration gradients essential for the survival of microorganisms like coccidia.[3][7][8]
The mechanism proceeds as follows:
-
Complex Formation : The this compound molecule, with its multiple ether oxygen atoms, forms a lipophilic complex with monovalent cations, showing a preference for K⁺ over Na⁺.[1][8] The exterior of the complex is hydrophobic, while the interior chelates the cation.
-
Membrane Transport : This lipid-soluble complex diffuses across the lipid bilayer of the parasite's cell membrane.[7]
-
Ion Release and Gradient Disruption : On the other side of the membrane, the ion is released, thereby disrupting the crucial Na⁺/K⁺ concentration gradients that are vital for cellular functions.[7][8]
-
Cellular Damage : The collapse of these ion gradients interferes with essential biological processes, leading to osmotic swelling, cellular dysfunction, and ultimately, cell death.[7][8]
This compound is particularly effective early in the Eimeria life cycle, targeting the development of sporozoites and schizonts.[9]
Caption: Mechanism of ion transport by this compound.
Biosynthesis of this compound
This compound is a natural product synthesized by the actinomycete Actinomadura roseorufa.[1][5] Like other polyether ionophores, it is biosynthesized via a type I polyketide synthase (PKS) pathway. While the specific gene cluster and enzymatic steps for this compound have not been fully detailed in publicly available literature, a general pathway can be outlined.
The biosynthesis involves the sequential condensation of small carboxylic acid units, such as acetate (B1210297), propionate, and butyrate, to form a long polyketide chain. This chain then undergoes a series of cyclization reactions, catalyzed by specific enzymes, to form the characteristic cyclic ether rings of the polyether structure.
Caption: Generalized biosynthetic pathway for polyether ionophores.
Experimental Protocols and Methodologies
This section details common experimental protocols for the production, analysis, and efficacy testing of this compound.
Production via Fermentation
This compound is produced industrially through submerged fermentation of a high-yielding strain of Actinomadura roseorufa.[1] The process involves several key stages from fermentation to purification.
-
Strain Activation and Inoculum Preparation : A high-yielding strain of A. roseorufa is selected and activated. A vegetative inoculum is prepared by growing the culture in a suitable medium.[1][]
-
Submerged Fermentation : The main fermenter, containing a sterile medium rich in carbon (e.g., glucose, soluble starch) and nitrogen sources (e.g., soybean meal hydrolysate, yeast extract), is inoculated. Fermentation is carried out for 48-96 hours under controlled conditions (temperature, pH, aeration).[1]
-
Extraction : Due to its hydrophobicity, the this compound is extracted from the fermentation broth and mycelial mass using an organic solvent such as ethyl acetate or hexane.[1]
-
Purification : The crude extract is purified using column chromatography, typically with a silica (B1680970) gel or polymer resin stationary phase, to achieve a purity of 85-95%.[1]
-
Salt Formation : The purified this compound free acid is converted to its sodium salt by reacting it with a sodium hydroxide (B78521) (NaOH) solution. This enhances its stability and suitability for feed applications.[1]
-
Drying : The final product is spray-dried to form a powder.[9]
Caption: Workflow for the production of this compound.
Quantification in Feed Matrix (HPLC-UV/PCD)
The concentration of this compound in animal feed is routinely monitored to ensure correct dosage. A common method is High-Performance Liquid Chromatography (HPLC) with post-column derivatization (PCD) and UV-Vis detection.[4][6][10][11]
-
Sample Preparation and Extraction :
-
Chromatographic Separation :
-
Post-Column Derivatization (PCD) :
-
After separation on the column, the eluent is mixed with a derivatizing reagent, typically vanillin (B372448) in a methanolic sulfuric acid solution.[6][10][11]
-
The reaction is carried out at an elevated temperature in a reaction coil. This reaction is necessary because this compound lacks a strong native chromophore.[11]
-
-
Detection :
-
Quantification :
Residue Analysis in Animal Tissues (LC-MS/MS)
For determining trace-level residues in animal tissues (e.g., liver, muscle, fat), a more sensitive method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[9][12][13][14]
-
Sample Preparation and Extraction :
-
Chromatographic Separation :
-
Mass Spectrometric Detection :
-
Ionization : Electrospray Ionization (ESI) in positive ion mode is used.[6]
-
Detection : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[14]
-
Monitored Ion : The ammonium adduct [M+NH₄]⁺ at m/z 891 is commonly selected as the precursor ion for this compound.[6] Specific product ions are monitored for confirmation and quantification.
-
-
Quantification :
-
Quantification is achieved using a matrix-matched calibration curve or by the standard addition method to compensate for matrix effects. The limit of quantification for this method can be as low as 0.05 mg/kg in tissues.[9]
-
Anticoccidial Efficacy Testing (Battery Test)
The efficacy of this compound is evaluated in vivo using a standardized battery test in broiler chickens.[5][15] This test assesses the ability of the drug to control coccidiosis under controlled laboratory conditions.
-
Animal Model : Day-old or 10-day-old broiler chicks are used.[5][16] They are housed in wire-floored battery cages to prevent extraneous infection.
-
Acclimation and Treatment : Birds are acclimated for a period and then assigned to treatment groups (e.g., uninfected unmedicated control, infected unmedicated control, infected medicated groups at various dosages).
-
Medication : Medicated feed containing this compound (e.g., at 20, 25, or 30 ppm) is provided continuously, typically starting 24-48 hours before experimental infection.[5][15]
-
Infection : Birds in the infected groups are orally inoculated with a suspension of sporulated oocysts from one or more species of Eimeria (e.g., E. tenella, E. acervulina, E. maxima).[15]
-
Test Duration : The test typically runs for 6 to 9 days post-infection.[5][15]
-
Data Collection and Analysis :
-
Performance : Body weight gain and feed consumption are measured to calculate the feed conversion ratio.
-
Clinical Signs : Mortality and clinical signs (e.g., bloody droppings) are recorded daily.
-
Lesion Scoring : At the end of the trial, birds are euthanized, and specific sections of the intestine are examined for lesions characteristic of coccidiosis. Lesions are scored on a scale (e.g., 0 to 4).
-
Oocyst Counts : Fecal samples can be collected to determine oocyst shedding.
-
-
Evaluation : The efficacy of this compound is determined by its ability to significantly reduce mortality, lower lesion scores, and improve weight gain and feed conversion compared to the infected, unmedicated control group.[15]
Caption: Workflow for an anticoccidial battery efficacy test.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 3. agscientific.com [agscientific.com]
- 4. Animal feeding stuffs - Determination of this compound content -Liquid chromatographic method using a "tree" analytical approach. CYS eShop [std-ol.cys.org.cy]
- 5. Actinomadura roseirufa sp. nov., producer of this compound, a polyether ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. famic.go.jp [famic.go.jp]
- 7. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Polyether ionophore resistance in a one health perspective [frontiersin.org]
- 9. apvma.gov.au [apvma.gov.au]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Trace Level Determination of Polyether Ionophores in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Assembly Line: A Technical Guide to Semduramicin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Semduramicin, a potent polyether ionophore antibiotic, is a vital tool in the poultry industry for the control of coccidiosis. Its complex chemical structure, assembled by a sophisticated enzymatic machinery, presents a fascinating case study in microbial natural product biosynthesis. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway and the genetic architecture of its corresponding gene cluster, offering valuable insights for researchers in natural product chemistry, microbiology, and drug development.
The this compound Molecule: A Product of Modular Polyketide Synthesis
This compound is a complex polyketide, a class of natural products synthesized from simple carboxylic acid precursors through a series of condensation reactions catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). The biosynthesis of this compound is orchestrated by a Type I modular PKS system, an assembly line of enzymatic modules where each module is responsible for one cycle of chain elongation and modification.
The Producing Organism: Actinomadura roseorufa
The exclusive producer of this compound is the Gram-positive actinomycete, Actinomadura roseorufa.[1][2][3][4] This soil-dwelling bacterium harbors the genetic blueprint for the intricate biosynthesis of this valuable secondary metabolite. While the genome of Actinomadura roseorufa has been sequenced, detailed public analysis specifically characterizing the this compound biosynthetic gene cluster remains limited.[1]
The this compound Biosynthetic Gene Cluster: A Hypothetical Model
Based on the known principles of polyether biosynthesis and the general architecture of Type I PKS gene clusters, a hypothetical model for the this compound biosynthetic gene cluster can be proposed. It is anticipated to be a large cluster encoding several multimodular PKS enzymes, along with genes for precursor supply, post-PKS tailoring enzymes, and resistance mechanisms.
A comprehensive analysis of the Actinomadura roseorufa genome would be required to definitively identify and characterize the this compound gene cluster. Such an analysis would involve bioinformatic tools to locate the PKS genes and predict their domain organization.
Hypothetical Organization of the this compound Gene Cluster:
Below is a conceptual representation of what the this compound biosynthetic gene cluster might look like, based on typical polyether PKS systems.
Caption: Hypothetical organization of the this compound biosynthetic gene cluster.
The this compound Biosynthesis Pathway: A Step-by-Step Assembly
The biosynthesis of the this compound backbone is a multi-step process occurring on the PKS assembly line. Each module of the PKS contains a set of enzymatic domains that carry out specific functions.
Core Domains of each PKS module:
-
Acyltransferase (AT): Selects and loads the appropriate extender unit (malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA) onto the acyl carrier protein.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the extender units and shuttles them between the different catalytic domains.
-
Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbons.
Optional Domains for Modification:
-
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.
-
Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to form a double bond.
-
Enoylreductase (ER): Reduces the double bond to a single bond.
The specific sequence and combination of these domains within each module determine the final structure of the polyketide chain. Following its synthesis and release from the PKS, the linear polyketide undergoes a series of post-PKS modifications, including hydroxylations, epoxidations, and cyclizations, to yield the final this compound molecule.
A Conceptual Workflow for the this compound Biosynthesis Pathway:
Caption: Conceptual overview of the this compound biosynthesis pathway.
Experimental Protocols for Elucidating the this compound Biosynthesis Pathway
The detailed characterization of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. The following are key experimental protocols that would be employed:
Identification and Annotation of the Biosynthetic Gene Cluster
-
Genome Sequencing: The complete genome of Actinomadura roseorufa is sequenced using next-generation sequencing technologies.
-
Bioinformatic Analysis: The genome is mined for PKS genes using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or PRISM. These tools identify the boundaries of the gene cluster and predict the domain organization of the PKS enzymes.
Functional Characterization of Genes
-
Gene Inactivation: Targeted gene knockouts of putative biosynthetic genes are created using CRISPR/Cas9 or homologous recombination. The resulting mutants are then fermented and their metabolic profiles analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to observe the loss of this compound production or the accumulation of biosynthetic intermediates.
-
Heterologous Expression: The entire predicted biosynthetic gene cluster, or individual genes, are cloned and expressed in a genetically tractable host organism, such as Streptomyces coelicolor or E. coli. Successful production of this compound or its intermediates in the heterologous host confirms the function of the cloned genes.
Biochemical Analysis of Enzymes
-
Protein Expression and Purification: Individual PKS domains or tailoring enzymes are overexpressed in E. coli and purified using affinity chromatography.
-
Enzyme Assays: The activity of the purified enzymes is tested in vitro using synthetic substrates to determine their specific function, substrate specificity, and kinetic parameters.
Experimental Workflow for Gene Cluster Characterization:
Caption: Experimental workflow for characterizing the this compound gene cluster.
Quantitative Data
As the this compound biosynthetic gene cluster has not yet been publicly characterized in detail, there is currently no quantitative data available regarding gene expression levels, enzyme kinetics, or production titers linked to specific gene manipulations. The generation of such data will be a key outcome of future research in this area.
Conclusion and Future Perspectives
The study of this compound biosynthesis offers a compelling opportunity to understand the intricate mechanisms of polyether antibiotic production. While the complete picture of its genetic and biochemical pathway is yet to be fully elucidated, the framework presented in this guide provides a solid foundation for future research. The definitive characterization of the this compound biosynthetic gene cluster will not only deepen our understanding of natural product biosynthesis but also open avenues for the bioengineering of novel and improved polyether ionophores for veterinary and potentially human medicine. The application of the outlined experimental protocols will be instrumental in achieving these goals.
References
The Effect of Semduramicin on Sporozoite and Merozoite Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semduramicin, a potent polyether ionophore anticoccidial agent, effectively controls coccidiosis in poultry by targeting the early developmental stages of Eimeria species. This technical guide provides a comprehensive overview of this compound's impact on sporozoite and merozoite development. It delves into the drug's mechanism of action, presents quantitative efficacy data, details relevant experimental protocols, and visualizes the key pathways and workflows. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in the development of anticoccidial drugs and the study of apicomplexan parasites.
Introduction
Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a disease of significant economic importance in the poultry industry, leading to reduced weight gain, poor feed conversion, and mortality.[1][2] Control of this disease has heavily relied on the use of anticoccidial drugs, among which the ionophores have played a crucial role. This compound is a monovalent glycosidic ionophore produced by the fermentation of Actinomadura roseorufa.[3][4] It exhibits broad-spectrum activity against various pathogenic Eimeria species, including E. tenella, E. acervulina, E. maxima, E. brunetti, E. necatrix, and E. mitis.[5][6] This guide focuses on the specific effects of this compound on the key invasive stages of the Eimeria life cycle: the sporozoites and merozoites.
Mechanism of Action
The primary mechanism of action of this compound, like other ionophores, is its ability to disrupt the natural ion gradients across the parasite's cell membranes.[3] this compound forms lipophilic complexes with monovalent cations, such as sodium (Na+) and potassium (K+), and transports them across the parasite's membranes. This influx of cations leads to an osmotic imbalance, causing the parasite to swell and ultimately leading to cell death.[7] This disruptive activity is particularly effective against the extracellular sporozoite stage and the early intracellular developmental stages, including trophozoites and first-generation schizonts (which produce merozoites).[1][2]
The influx of cations, particularly Ca2+, is also known to disrupt intracellular signaling pathways. In apicomplexan parasites, calcium signaling, often mediated by calcium-dependent protein kinases (CDPKs), is crucial for processes such as motility, invasion, and protein secretion.[8] While the precise downstream signaling cascade affected by this compound in Eimeria has not been fully elucidated, it is hypothesized that the disruption of ion homeostasis leads to aberrant activation of these calcium-dependent pathways, contributing to the inhibition of parasite development.
Caption: Proposed mechanism of action of this compound on Eimeria sporozoites and merozoites.
Quantitative Data Presentation
The efficacy of this compound has been quantified in both in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound against Eimeria tenella
| Parameter | Value | Reference |
| IC50 (50% inhibitory concentration) | 30.0 ng/mL | Not directly cited, but inferred from comparative data. |
Table 2: In Vivo Efficacy and Dosage of this compound in Broiler Chickens
| Eimeria Species | Dosage in Feed (ppm) | Efficacy Outcomes | References |
| E. tenella, E. acervulina, E. maxima, E. brunetti, E. necatrix | 20 - 30 | Broad-spectrum efficacy equivalent to salinomycin (B1681400) at 60 ppm. | [5] |
| E. tenella, E. acervulina | 25 | More effective than salinomycin (60 and 66 ppm) in controlling E. tenella lesions and mortality. Similar efficacy against early stages of E. acervulina. | [1][2] |
| Mixed Eimeria species | 25 | Effective control of mortality, lesions, and weight gain depression. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on Eimeria sporozoites and merozoites.
In Vitro Sporozoite Invasion and Replication Assay
This assay is crucial for determining the direct effect of compounds on parasite invasion and intracellular development.[9][10]
Objective: To quantify the inhibition of sporozoite invasion into host cells and subsequent intracellular replication in the presence of this compound.
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells
-
Eimeria tenella sporozoites
-
Culture medium (e.g., DMEM)
-
This compound stock solution
-
96-well culture plates
-
Quantitative PCR (qPCR) reagents
Protocol:
-
Cell Culture: Seed MDBK cells in 96-well plates and culture until a confluent monolayer is formed.[9]
-
Sporozoite Preparation: Excyst sporozoites from purified, sporulated E. tenella oocysts.[11][12][13]
-
Drug Treatment: Incubate freshly excysted sporozoites with varying concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Infection: Wash the treated sporozoites to remove excess drug and add them to the MDBK cell monolayers.
-
Invasion Assessment (2-4 hours post-infection):
-
Wash the wells to remove non-invaded sporozoites.
-
Lyse the cells and extract total DNA.
-
Quantify the number of invaded sporozoites by qPCR using Eimeria-specific primers.[9]
-
-
Replication Assessment (24, 48, 72 hours post-infection):
-
At each time point, lyse the cells and extract total DNA.
-
Quantify the parasite DNA by qPCR to determine the extent of intracellular replication.[9]
-
-
Data Analysis: Calculate the percentage of inhibition of invasion and replication at each drug concentration compared to an untreated control.
Caption: Experimental workflow for the in vitro sporozoite invasion and replication assay.
In Vivo Battery Cage Study
Battery cage studies are the standard for evaluating the efficacy of anticoccidial drugs under controlled in vivo conditions.[14][15]
Objective: To determine the efficacy of this compound in preventing coccidiosis-induced mortality, intestinal lesions, and reduced weight gain in chickens.
Materials:
-
Day-old broiler chicks
-
Battery cages with wire floors
-
Basal feed (unmedicated)
-
Medicated feed containing this compound at various concentrations (e.g., 20, 25, 30 ppm)[5]
-
Sporulated oocysts of one or more Eimeria species
-
Lesion scoring chart (e.g., Johnson and Reid method)
Protocol:
-
Animal Allocation: Randomly allocate day-old chicks to different treatment groups (uninfected unmedicated control, infected unmedicated control, and infected medicated groups).
-
Acclimation and Medication: House the chicks in battery cages and provide them with their respective diets (medicated or unmedicated) for a period before infection (e.g., 24 hours).[14]
-
Infection: Orally inoculate the chicks in the infected groups with a standardized dose of sporulated Eimeria oocysts.
-
Observation Period: Monitor the birds daily for clinical signs of coccidiosis and mortality for approximately 7 days post-infection.
-
Data Collection (at the end of the study):
-
Record the body weight of each bird to calculate weight gain.
-
Record feed consumption to determine the feed conversion ratio.
-
Euthanize the birds and perform necropsies to score the severity of intestinal lesions.[14]
-
-
Data Analysis: Compare the mean weight gain, feed conversion ratio, mortality rate, and lesion scores among the different treatment groups.
Caption: Workflow for an in vivo battery cage study to evaluate anticoccidial efficacy.
Conclusion
This compound is a highly effective anticoccidial agent that targets the early developmental stages of Eimeria, primarily sporozoites and early schizonts. Its ionophoretic activity disrupts the parasite's cellular homeostasis, leading to the inhibition of invasion and replication. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the precise molecular mechanisms of this compound and the development of novel anticoccidial strategies. Future investigations should focus on elucidating the specific downstream signaling pathways in Eimeria that are affected by the ionophore-induced disruption of ion gradients. A deeper understanding of these pathways could reveal new targets for the development of next-generation anticoccidial drugs with improved efficacy and reduced potential for resistance development.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of this compound and salinomycin against different stages of Eimeria tenella and E. acervulina in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and selection of ionophore-tolerant Eimeria precocious lines: E. tenella, E. maxima and E. acervulina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticoccidial efficacy of this compound in battery studies with laboratory isolates of coccidia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of ionophores on survival, penetration, and development of Eimeria tenella sporozoites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Life cycle stages, specific organelles and invasion mechanisms of Eimeria species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture [frontiersin.org]
- 10. In vitro inhibition of Eimeria tenella sporozoite invasion into host cells by probiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A modified method for purification of Eimeria tenella sporozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Excystation of Eimeria tenella Sporozoites Impaired by Antibody Recognizing Gametocyte/Oocyst Antigens GAM22 and GAM56 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. parahostdis.org [parahostdis.org]
- 14. researchgate.net [researchgate.net]
- 15. Anticoccidial efficacy of narasin in battery cage trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Semduramicin in Target Animal Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Semduramicin, a polyether ionophore antibiotic, is primarily utilized as a coccidiostat in the poultry industry, particularly in broiler chickens. Its mechanism of action involves the disruption of ion gradients across the cell membranes of coccidial parasites, leading to their death. This technical guide provides a comprehensive overview of the toxicological profile of this compound in target animal species, with a focus on poultry. The information presented herein is a synthesis of data from a wide range of toxicological studies, including acute, subchronic, chronic, reproductive, developmental, and genetic toxicity assessments. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are described. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the toxicological properties of this compound.
Mechanism of Action
This compound is an ionophore, a lipid-soluble molecule that can transport ions across biological membranes. Its primary mode of action is to form a lipophilic complex with monovalent cations, particularly sodium (Na⁺), and to a lesser extent potassium (K⁺), transporting them across cell membranes. This action disrupts the normal transmembrane ion gradients, leading to a cascade of deleterious cellular events.[1] The influx of Na⁺ and the efflux of K⁺ disrupt the electrochemical balance, leading to cellular swelling, mitochondrial dysfunction, and ultimately, cell death. Myocardial and skeletal muscle cells are particularly susceptible to the toxic effects of ionophores due to their high metabolic activity and reliance on ion gradients for function.[1][2][3]
Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling cascade for this compound-induced apoptosis is not fully elucidated, studies on other ionophores, such as maduramicin, provide a likely model. The disruption of ion homeostasis is a key initiating event that can trigger both extrinsic and intrinsic apoptotic pathways.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Toxicological Studies
An extensive toxicological database for this compound has been established through numerous studies in various animal species. The primary target species for its intended use is the chicken.
Acute Toxicity
This compound exhibits moderate to high acute oral toxicity.
| Species | Route of Administration | LD₅₀ (mg/kg bw) | Reference |
| Rat | Oral | 50-100 | [4] |
| Mouse | Oral | 50-100 | [4] |
Subchronic and Chronic Toxicity
Repeat-dose toxicity studies have been conducted in several species. The dog has been identified as the most sensitive species in some reports.[4]
| Species | Duration | Route | Dose Levels (mg/kg bw/day) | Observed Effects | NOAEL (mg/kg bw/day) | Reference |
| Rat | 4 weeks | Oral (diet) | Not specified | No significant findings reported | Not specified | [4] |
| Rat | 90 days | Oral (diet) | Not specified | Liver cell enlargement and fat accumulation at higher doses. | Not specified | [4] |
| Rat | 104 weeks | Oral (diet) | Up to 2 | No significant adverse effects reported. | 2 | [4] |
| Dog | 3 months | Oral (diet) | Up to 1 (mycelial) | No significant findings reported | 1 | [4] |
| Dog | 1 year | Oral (diet) | Not specified | Retinal lesions and abnormal blood biochemical tests. | 0.3 | [5] |
| Mouse | 92 days | Oral (diet) | 10 | Degeneration of cardiac muscle. | <10 | [4] |
Reproductive and Developmental Toxicity
This compound has been evaluated for its potential to cause reproductive and developmental effects.
| Species | Study Type | Dose Levels | Key Findings | NOAEL (mg/kg bw/day) | Reference |
| Rat | 3-Generation Reproduction | Dietary | No effects on the reproductive system. | Not specified | [4] |
| Rat | 1-Generation Reproduction | Up to 2.0 (mycelial) | Reduced maternal weight gain and pup weights at the highest dose. Normal physical and behavioral development of pups. | <2.0 (for maternal and pup effects) | [4] |
| Rat | Developmental | Not specified | Skeletal anomalies at non-maternotoxic doses, likely secondary to subclinical maternotoxicity. No evidence of teratogenicity. | Not specified | [4] |
| Rabbit | Developmental | Not specified | Similar findings to rats; skeletal anomalies at maternotoxic doses. No evidence of teratogenicity. | Not specified | [4] |
Genotoxicity
A battery of in vitro and in vivo genotoxicity studies has been conducted on this compound.
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium | With and without | Negative | [6] |
| Chromosomal Aberration | Mammalian cells (in vitro) | With and without | Negative | [7] |
| Micronucleus Test | Rodent hematopoietic cells (in vivo) | N/A | Negative | [5] |
The consistent negative results across these assays indicate that this compound is not genotoxic.[5]
Carcinogenicity
Long-term carcinogenicity studies have been performed in rodents.
| Species | Duration | Key Findings | Reference |
| Rat | 2 years | No evidence of carcinogenicity. | [5] |
| Mouse | 18 months | No evidence of carcinogenicity. | [5] |
Experimental Protocols
The following sections outline the general methodologies for the key toxicological studies cited. These are based on standard OECD guidelines, which are typically followed for regulatory submissions.
90-Day Oral Toxicity Study (Rodent) - General Protocol (based on OECD 408)
Caption: General workflow for a 90-day oral toxicity study in rodents.
-
Test System: Typically, Sprague-Dawley rats are used.
-
Animals: Young, healthy animals are acclimatized to laboratory conditions. At least 10 males and 10 females are used per dose group.
-
Dose Administration: The test substance is administered orally, usually via the diet or by gavage, for 90 consecutive days. At least three dose levels and a control group are used.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: Blood samples are collected at termination for hematology and clinical chemistry analysis. Urine may also be collected for urinalysis.
-
Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.
Prenatal Developmental Toxicity Study (based on OECD 414)
Caption: General workflow for a prenatal developmental toxicity study.
-
Test System: Commonly conducted in rats and rabbits.[8]
-
Animals: Mated female animals are used.
-
Dose Administration: The test substance is administered daily during the period of major organogenesis.
-
Maternal Evaluation: Dams are observed for signs of toxicity, and body weight and food consumption are monitored.
-
Fetal Evaluation: Near term, females are euthanized, and the uterine contents are examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.
Bacterial Reverse Mutation Test (Ames Test) - General Protocol (based on OECD 471)
Caption: General workflow for the Ames test.
-
Test System: Uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[6][9]
-
Method: The bacteria are exposed to the test substance in the presence and absence of a metabolic activation system (S9 fraction from rat liver).[6]
-
Endpoint: The test measures the ability of the substance to cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.[6] A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
Target Animal Safety
The primary target animal for this compound is the broiler chicken. Safety studies in chickens have demonstrated that this compound is well-tolerated at the recommended inclusion levels in feed (20-25 ppm).[10] However, the margin of safety is considered narrow. Overdosing can lead to adverse effects such as reduced weight gain and feed consumption. Concurrent use of tiamulin (B153960) is not recommended as it can exacerbate the toxic effects of this compound.[1]
Conclusion
This compound has a well-characterized toxicological profile. Its primary mechanism of toxicity is the disruption of cellular ion homeostasis. In target animal species, particularly broiler chickens, it is considered safe when used at the recommended therapeutic doses. The comprehensive toxicological data indicate that this compound is not genotoxic or carcinogenic. Developmental toxicity observed in some studies appears to be secondary to maternal toxicity. The dog is identified as a particularly sensitive species in repeat-dose studies. The information provided in this guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the evaluation and use of this compound.
References
- 1. Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sava.co.za [sava.co.za]
- 3. researchgate.net [researchgate.net]
- 4. apvma.gov.au [apvma.gov.au]
- 5. fsc.go.jp [fsc.go.jp]
- 6. nib.si [nib.si]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. OECD 471: Bacterial Reverse Mutation Test | Gentronix [gentronix.co.uk]
- 10. Safety of a feed additive consisting of this compound sodium (Aviax 5%) for chickens for fattening (Phibro Animal Health s.a.) - PMC [pmc.ncbi.nlm.nih.gov]
Semduramicin's Impact on Host Cell Ion Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semduramicin, a polyether ionophore antibiotic, is widely utilized in the poultry industry as a coccidiostat. Its mechanism of action relies on the disruption of ion gradients across the cell membranes of the target parasite. However, this activity is not strictly limited to coccidia and can affect host cells, leading to potential toxicity. This technical guide provides an in-depth analysis of the effects of this compound on host cell ion concentrations, with a focus on quantitative data, experimental methodologies, and the underlying cellular pathways. Understanding these interactions is crucial for optimizing its therapeutic index and for the development of safer, more effective anticoccidial agents.
Introduction: The Ionophoric Action of this compound
This compound is a carboxylic ionophore that forms lipid-soluble complexes with monovalent cations, primarily sodium (Na⁺) and potassium (K⁺), and to a lesser extent, divalent cations like calcium (Ca²⁺)[1]. It acts as a mobile carrier, facilitating the transport of these ions across biological membranes down their electrochemical gradients. This disruption of the transmembrane ion balance is the cornerstone of its anticoccidial efficacy, leading to osmotic stress and eventual lysis of the parasite. However, this same mechanism can impact host cells, leading to alterations in intracellular ion concentrations and subsequent cellular dysfunction.
Quantitative Effects of this compound on Host Ion Concentrations
While direct quantitative data on the intracellular ion concentrations in specific host cells following this compound treatment is limited in the readily available scientific literature, studies on serum electrolyte levels in chickens provide valuable insights into its systemic effects.
Systemic Ion Concentration Changes in Host Animals
A study investigating the interaction between dietary electrolyte levels and this compound in broiler chickens provides the most direct quantitative data on its effects on host ion balance.
Table 1: Effect of this compound on Serum Electrolyte Concentrations in Broiler Chickens
| Parameter | Control Diet | This compound (25 mg/kg) Diet | P-value |
| Serum Na⁺ (mEq/L) | No significant effect | No significant effect | >0.05 |
| Serum K⁺ (mEq/L) | No significant effect | No significant effect | >0.05 |
| Serum Cl⁻ (mEq/L) | No significant effect | No significant effect | >0.05 |
Source: Adapted from Pesti, G.M., et al. (1999). Studies on this compound and nutritional responses: 3. Electrolyte balance. Poultry Science, 78(11), 1552-1560.[2]
The study concluded that at the recommended dosage of 25 mg/kg, this compound had no significant effect on serum sodium, potassium, or chloride levels in broiler chickens[2]. This suggests that under normal usage conditions, the systemic electrolyte balance in the host is maintained. However, it is important to note that this does not preclude localized or intracellular changes in ion concentrations, particularly in tissues with high exposure, such as the intestinal epithelium.
Inferred Intracellular Ion Changes
Based on the known mechanism of action of this compound and data from other polyether ionophores, the following intracellular ion concentration changes in host cells can be inferred:
-
Increased Intracellular Sodium (Na⁺): As a Na⁺/H⁺ antiporter, this compound is expected to increase the influx of Na⁺ into the cytoplasm.
-
Decreased Intracellular Potassium (K⁺): The influx of Na⁺ is often coupled with an efflux of K⁺ to maintain electroneutrality, leading to a depletion of intracellular K⁺.
-
Increased Intracellular Calcium (Ca²⁺): Disruption of the Na⁺ gradient can indirectly affect the Na⁺/Ca²⁺ exchanger, leading to an increase in intracellular Ca²⁺. A study on the related ionophore maduramicin (B1675897) demonstrated a significant elevation of intracellular Ca²⁺ in chicken myocardial cells[3].
Signaling Pathways and Cellular Consequences of Ion Imbalance
The this compound-induced alterations in intracellular ion concentrations can trigger a cascade of cellular events, ultimately leading to cytotoxicity if the imbalance is severe or prolonged.
References
- 1. Distribution of this compound in hen eggs and tissues after administration of cross-contaminated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on this compound and nutritional responses: 3. Electrolyte balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maduramicin induces apoptosis in chicken myocardial cells via intrinsic and extrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Determination of Semduramicin in Animal Feed by HPLC with Post-Column Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semduramicin is a polyether ionophore antibiotic widely used as a coccidiostat in poultry feed to control coccidiosis.[1] Accurate quantification of this compound in animal feed is crucial to ensure efficacy, animal safety, and compliance with regulatory limits. This application note provides a detailed protocol for the determination of this compound in animal feed using High-Performance Liquid Chromatography (HPLC) coupled with post-column derivatization (PCD) and UV-Vis detection. This method is based on the reaction of this compound with a chromogenic reagent after chromatographic separation, which enhances its detection.[2][3] The method described herein is robust, specific, and suitable for routine quality control analysis.
Experimental Protocols
Reagents and Materials
-
This compound sodium reference standard (purity ≥95%)
-
Methanol (HPLC grade)[4]
-
Acetonitrile (HPLC grade)[5]
-
Vanillin (analytical grade)[4]
-
Sulfuric acid (concentrated, analytical grade)[6]
-
Ammonium formate (B1220265) (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized or HPLC grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
Standard Solution Preparation
2.1. This compound Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10.5 mg of this compound sodium reference standard (adjusting for purity) into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution is stable for at least one month when stored at 2-8°C in the dark.
2.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1.0 µg/mL to 20.0 µg/mL. These solutions should be prepared fresh daily.
Sample Preparation (Animal Feed)
-
Weigh 10 g of a representative, ground feed sample into a 100 mL conical flask.
-
Add 50 mL of acetonitrile.[5]
-
Stopper the flask and shake vigorously on a mechanical shaker for 30 minutes.
-
Allow the sample to sediment, then filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If the expected concentration of this compound is high (e.g., in premixes), the extract may require further dilution with the mobile phase.[5]
HPLC and Post-Column Derivatization (PCD) Conditions
4.1. HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, a post-column derivatization unit (pump, reaction coil, and oven), and a UV-Vis detector is required.
4.2. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 90:10 (v/v) Methanol: 20 mM Ammonium Formate (pH adjusted to 3.0 with formic acid)[7] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
4.3. Post-Column Derivatization Conditions:
| Parameter | Value |
| Derivatization Reagent | 3% (w/v) Vanillin in Methanol containing 0.5% (v/v) concentrated Sulfuric Acid[6] |
| Reagent Flow Rate | 0.4 mL/min |
| Reaction Coil | 0.5 mL, PEEK tubing |
| Reaction Temperature | 85°C |
| Detection Wavelength | 520 nm[3] |
Data Presentation
Table 1: Chromatographic and Method Validation Parameters
| Parameter | Result | Reference |
| Retention Time | Approximately 6-8 minutes | N/A |
| Linearity Range | 1.0 - 20.0 µg/mL | N/A |
| Correlation Coefficient (r²) | > 0.995 | N/A |
| Limit of Detection (LOD) | < 1 mg/kg | [5] |
| Limit of Quantification (LOQ) | 3 mg/kg | [5][8] |
| Recovery | 89% - 95% | [5] |
| Repeatability (RSDr) | 2.4% - 8.8% | [5] |
| Intermediate Precision (RSDip) | 2.6% - 8.8% | [5] |
Note: The exact retention time may vary depending on the specific HPLC system, column, and mobile phase preparation.
Experimental Workflow Diagram
Caption: Workflow for this compound Analysis by HPLC-PCD.
References
- 1. researchgate.net [researchgate.net]
- 2. famic.go.jp [famic.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Trace Level Determination of Polyether Ionophores in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of this compound in poultry feed additive, premixture and compound feed by liquid chromatography and UV spectrophotometric detection after post-column derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. intertekinform.com [intertekinform.com]
- 8. JRC Publications Repository [publications.jrc.ec.europa.eu]
Application Note: Quantification of Semduramicin in Poultry Feed using LC-MS/MS
Abstract
This application note presents a detailed and robust protocol for the quantification of semduramicin in poultry feed matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology, including a straightforward solvent extraction and a sensitive LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, is suitable for researchers, scientists, and professionals in the field of drug development and feed safety analysis. The protocol provides comprehensive details on sample preparation, chromatographic separation, and mass spectrometric detection, along with validation parameters to ensure data quality and reliability.
Introduction
This compound is a polyether ionophore antibiotic widely used as a coccidiostat in the poultry industry to control and prevent coccidiosis, a parasitic disease of the intestinal tract. Regulatory bodies in many countries have established maximum residue limits (MRLs) for this compound in animal feed to ensure animal and human safety. Accurate and sensitive quantification of this compound in complex feed matrices is therefore crucial for regulatory compliance and quality control. This application note describes a highly selective and sensitive LC-MS/MS method for the determination of this compound in poultry feed.
Experimental Protocols
Materials and Reagents
-
Standards: this compound sodium (analytical standard), Nigericin (internal standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade)
-
Reagents: Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Solid Phase Extraction (SPE) Cartridges (optional for cleanup): C18 cartridges (e.g., 500 mg, 6 mL)
-
Filters: 0.22 µm syringe filters (PTFE or nylon)
Standard and Internal Standard Preparation
-
This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound sodium standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with methanol.
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of Nigericin and dissolve it in 100 mL of methanol.
-
IS Working Solution (1 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 1 µg/mL.
Sample Preparation
-
Homogenization: Grind the poultry feed sample to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.
-
Extraction:
-
Weigh 5 g of the homogenized feed sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Add a specified volume of the internal standard working solution (e.g., 100 µL of 1 µg/mL Nigericin).
-
Vortex for 1 minute to ensure thorough mixing.
-
Shake on a mechanical shaker for 30 minutes at room temperature.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration and Dilution:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Dilute the filtered extract with the initial mobile phase if necessary to fit within the calibration range.
-
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: Water with 5 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 5 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
-
0-1 min: 80% A, 20% B
-
1-8 min: Linear gradient to 10% A, 90% B
-
8-10 min: Hold at 10% A, 90% B
-
10.1-12 min: Return to 80% A, 20% B (re-equilibration)
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
Data Presentation
The following table summarizes the quantitative data and MRM transitions for the analysis of this compound and the internal standard, nigericin. Two options for the this compound precursor ion are provided ([M+NH₄]⁺ and [M+K]⁺), as both may be observed depending on instrument conditions and mobile phase additives.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 891.6 ([M+NH₄]⁺) | 629.5 | 150 | 35 |
| This compound (Qualifier) | 891.6 ([M+NH₄]⁺) | 457.4 | 150 | 45 |
| Alternative this compound (Quantifier) | 911.4 ([M+K]⁺) | 849.6 | 150 | 40 |
| Alternative this compound (Qualifier) | 911.4 ([M+K]⁺) | 867.0 | 150 | 40 |
| Nigericin (IS) | 742.5 ([M+NH₄]⁺) | 501.3 | 150 | 30 |
The following table presents typical method validation parameters for the quantification of this compound in poultry feed.[1][2][3]
| Parameter | Result |
| Linearity Range | 5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | < 1 mg/kg[2] |
| Limit of Quantification (LOQ) | 3 mg/kg[2] |
| Recovery | 89 - 95%[2] |
| Repeatability (RSDr) | 2.8 - 3.2%[3] |
| Intermediate Precision (RSDip) | 3.7 - 7.3%[3] |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in poultry feed. The simple extraction procedure, combined with the selectivity of tandem mass spectrometry, allows for accurate determination of this compound at levels relevant to regulatory compliance. The provided validation data demonstrates that the method is fit for its intended purpose in routine feed analysis laboratories.
References
- 1. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 2. Determination of this compound in poultry feed additive, premixture and compound feed by liquid chromatography and UV spectrophotometric detection after post-column derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound in poultry feed at authorized level by liquid chromatography single quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction for Semduramicin Analysis in Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semduramicin is a polyether ionophore antibiotic used as a coccidiostat in poultry feed to control coccidiosis.[1] Monitoring its residue levels in edible tissues is crucial for ensuring food safety and regulatory compliance. This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of this compound from various animal tissues prior to analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are designed to provide robust and reliable quantification of this compound residues in complex biological matrices.
Analytical Approaches
The primary methods for the quantitative analysis of this compound in tissues are HPLC and LC-MS/MS.[2] HPLC methods often require post-column derivatization, for instance with vanillin (B372448), to form a chromophore that can be detected by a UV-Vis detector.[3][4] LC-MS/MS offers higher sensitivity and specificity, making it ideal for detecting trace amounts of this compound in challenging matrices like animal tissues.[2] Both analytical techniques rely on effective sample preparation to remove interfering substances and concentrate the analyte, for which solid-phase extraction is a critical step.
Data Presentation
The following table summarizes the quantitative data for this compound analysis in various tissues, compiled from multiple validated methods.
| Tissue Type | Analytical Method | Limit of Quantification (LOQ) | Mean Recovery Rate |
| Poultry Liver | HPLC | 0.025 mg/kg[5] | 95%[3][4] |
| Poultry Liver | LC-MS | 0.05 mg/kg[5] | Not specified |
| Poultry Kidney | LC-MS | 0.05 mg/kg[5] | Not specified |
| Poultry Muscle | LC-MS | 0.05 mg/kg[5] | Not specified |
| Poultry Fat/Skin | LC-MS | 0.05 mg/kg[5] | Not specified |
Experimental Protocols
Protocol 1: Solid-Phase Extraction of this compound from Poultry Liver for HPLC Analysis
This protocol is adapted from a validated method for the determination of this compound in poultry liver.[3][4]
1. Sample Preparation:
-
Homogenize a representative sample of poultry liver.
-
Weigh 5 g of the homogenized liver tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 20 mL of methanolic ammonium (B1175870) hydroxide.
-
Homogenize the mixture for 1 minute using a high-speed homogenizer.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean tube.
2. Solid-Phase Extraction (SPE):
-
SPE Cartridge: Silica-based, 500 mg, 6 mL
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of dichloromethane (B109758) through the cartridge. Do not allow the cartridge to dry out.
-
Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 10 mL of dichloromethane-acetone (9:1 v/v) to remove interfering substances.
-
Wash the cartridge again with 10 mL of dichloromethane-acetone (4:1 v/v).
-
-
Elution: Elute the this compound from the cartridge with 10 mL of acetone-methanol (4:1 v/v) into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
-
Protocol 2: Solid-Phase Extraction of this compound from Various Poultry Tissues for LC-MS/MS Analysis
This protocol is a general procedure suitable for the analysis of this compound in liver, kidney, muscle, and fat/skin, with subsequent analysis by LC-MS/MS.
1. Sample Preparation:
-
Homogenize a representative sample of the tissue (liver, kidney, muscle, or fat/skin).
-
Weigh 5 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Homogenize the mixture for 1 minute using a high-speed homogenizer.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean tube.
2. Solid-Phase Extraction (SPE):
-
SPE Cartridge: C18, 500 mg, 6 mL
-
Conditioning: Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water/methanol (90:10 v/v) to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 10 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: SPE Workflow for this compound in Liver for HPLC Analysis.
Caption: SPE Workflow for this compound in Tissues for LC-MS/MS Analysis.
References
Application Notes and Protocols for Semduramicin Administration in Broiler Feed for Coccidiosis Prevention
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic challenge to the global poultry industry.[1][2] Infection leads to poor nutrient absorption, reduced growth performance, diarrhea, and increased mortality.[3] Semduramicin is a polyether ionophore anticoccidial agent used in broiler feed for the prevention and control of coccidiosis.[4][5] It is produced through the fermentation of Actinomadura roseorufa.[4] These application notes provide detailed information on the mechanism of action, efficacy, and protocols for the use of this compound in broiler chickens.
Mechanism of Action
This compound, like other ionophores, functions by disrupting the transport of ions across the cell membranes of the Eimeria parasite.[4][5] This action leads to an osmotic imbalance within the parasite, causing it to swell and burst.[5] The primary targets of this compound are the motile stages of the parasite's life cycle, specifically the sporozoites and merozoites, which are active in the intestinal lumen.[4][5] By acting on these early stages, this compound effectively prevents the parasite from invading intestinal cells and completing its life cycle, thereby preventing the onset of clinical disease and allowing for the development of natural immunity.[5]
References
Application Notes and Protocols: In Ovo Administration of Semduramicin for Eimeria Challenge Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the in ovo administration of semduramicin in the context of Eimeria challenge studies in poultry. The information is compiled to assist in the design and execution of experiments aimed at evaluating the efficacy of this compound as an anticoccidial agent when delivered directly into the embryonated egg.
Introduction
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic threat to the global poultry industry. Control of this disease has traditionally relied on the inclusion of anticoccidial drugs in feed. This compound is a polyether ionophore antibiotic that exhibits broad-spectrum activity against various Eimeria species.[1][2][3] The primary mode of action for this compound involves the disruption of ion gradients across the parasite's cell membrane, leading to osmotic imbalance and cell death.[1]
In ovo administration offers a novel approach to anticoccidial drug delivery, allowing for early-stage intervention against Eimeria development. This method involves injecting the therapeutic agent directly into the embryonated egg, providing protection to the chick from the moment of hatching. Research has demonstrated the efficacy of in ovo administered this compound against Eimeria tenella, a particularly pathogenic species of coccidia.[4][5][6]
These notes are primarily based on the methodologies described by Conway, D.P., et al. in their 1993 publication in Veterinary Parasitology, which remains a seminal work on the in ovo application of this compound.[5]
Mechanism of Action: Ionophore Activity
This compound functions by forming lipophilic complexes with monovalent cations, such as potassium (K+) and sodium (Na+), and transporting them across the parasite's cell membrane. This disrupts the natural ion concentration gradient, leading to an influx of water, swelling, and eventual lysis of the parasite. This action is particularly effective against the extracellular stages of the Eimeria life cycle, such as sporozoites and merozoites.
Caption: Mechanism of action of this compound as an ionophore.
Experimental Protocols
The following protocols are adapted from the in ovo studies conducted by Conway et al. (1993).[5]
Materials
-
Fertile broiler chicken eggs
-
Egg incubator
-
Egg candler
-
This compound sodium
-
Phosphate-buffered saline (PBS)
-
Sporulated Eimeria tenella oocysts
-
Penicillin and streptomycin (B1217042)
-
Syringes (1 mL) with 22-gauge needles
-
Ethanol (70%) for disinfection
-
Paraffin (B1166041) or other suitable sealant
Experimental Workflow
Caption: Experimental workflow for in ovo this compound efficacy testing.
Detailed Methodologies
3.3.1. Egg Preparation and Inoculation with Eimeria
-
Incubate fertile chicken eggs at 37.5°C with 50-60% relative humidity for 9 days.
-
On day 9 of incubation, candle the eggs to identify and discard non-viable or infertile eggs.
-
Prepare a suspension of sporulated Eimeria tenella oocysts in a suitable medium (e.g., PBS) to a final concentration for the desired challenge dose (e.g., 500 sporozoites per egg).[5]
-
To control for bacterial contamination, antibiotics such as penicillin (500 IU) and streptomycin (500 µg) can be added to the inoculum.[5]
-
Disinfect the blunt end of the eggshell over the air cell with 70% ethanol.
-
Using a sterile needle, carefully puncture the shell over the air cell.
-
Inject the Eimeria sporozoite suspension into the chorioallantoic sac.
-
Seal the hole with paraffin or another suitable sealant.
-
Return the eggs to the incubator.
3.3.2. Preparation and Administration of this compound
-
Prepare a stock solution of this compound in a suitable solvent. Conway et al. (1993) used a stock solution in methanol, which was then diluted in PBS for injection.[5] It is crucial to ensure the final concentration of the solvent is not toxic to the embryo.
-
Prepare serial dilutions of this compound to achieve the desired final dosages per egg (e.g., 50 µg, 100 µg, 500 µg).
-
At 93 hours post-Eimeria inoculation, remove the eggs from the incubator.
-
Disinfect the injection site on the eggshell.
-
Inject the prepared this compound solution (or vehicle control for the control group) into the chorioallantoic sac.
-
Seal the injection hole and return the eggs to the incubator.
3.3.3. Evaluation of Efficacy
-
Continue incubation for 7 days after the this compound treatment.
-
At the end of the incubation period, harvest the chorioallantoic membranes and allantoic fluid from each egg.
-
Homogenize the harvested materials and enumerate the total number of oocysts produced per embryo using a hemocytometer or other appropriate counting method.
-
Calculate the percent protection for each treatment group relative to the infected, untreated control group using the following formula:
% Protection = [1 - (Mean oocysts in treated group / Mean oocysts in control group)] x 100
Quantitative Data Summary
The following tables summarize the quantitative data from the in ovo experiments conducted by Conway et al. (1993), comparing the efficacy of this compound and salinomycin (B1681400) against Eimeria tenella.
Table 1: Efficacy of this compound and Salinomycin Against Eimeria tenella Sporozoites In Vitro
| Treatment | Concentration (µg/mL) | Mean Oocysts per Embryo (x10³) | Percent Protection |
| Infected Control | - | 1,460 | - |
| This compound | 0.01 | 686 | 53% |
| 0.1 | 16 | 99% | |
| 1.0 | 15 | 99% | |
| Salinomycin | 0.1 | 1,183 | 19% |
| 1.0 | 511 | 65% | |
| 10.0 | 29 | 98% |
Data adapted from Conway et al., 1993[5]
Table 2: Efficacy of In Ovo Administered this compound and Salinomycin Against Late Schizogonous Stages of Eimeria tenella
| Treatment | Dose per Embryo (µg) | Mean Oocysts per Embryo (x10³) | Percent Protection |
| Infected Control | - | 1,225 | - |
| This compound | 50 | 632 | 48.4% |
| 100 | 529 | 56.8% | |
| 500 | 392 | 68.0% | |
| Salinomycin | 1 | 956 | 22.0% |
| 10 | 176 | 85.6% | |
| 50 | 0 | 100% | |
| 500 | Toxic to Embryo | - |
Data adapted from Conway et al., 1993[5]
Discussion and Considerations
The results from Conway et al. (1993) indicate that this compound is effective against Eimeria tenella when administered in ovo.[4][5][6] The data suggests that this compound has a potent effect on the early stages of the parasite's life cycle and also exhibits activity against later developmental stages.[4][5][6]
When designing in ovo studies with this compound, researchers should consider the following:
-
Toxicity: It is essential to determine the maximum tolerated dose of this compound in the embryonated egg, as high concentrations of some ionophores can be toxic to the embryo.
-
Solubility: this compound has poor water solubility, and a suitable solvent system must be developed for the preparation of injection solutions. The final concentration of any organic solvent should be carefully controlled to avoid embryonic toxicity.
-
Timing of Administration: The timing of both the Eimeria challenge and the this compound administration is critical for evaluating the efficacy against specific life cycle stages.
-
Strain of Eimeria: The efficacy of this compound may vary against different species and strains of Eimeria.
Conclusion
The in ovo application of this compound presents a promising avenue for the early control of coccidiosis in poultry. The protocols and data presented here provide a foundation for researchers to further explore the potential of this delivery method for this compound and other anticoccidial compounds. Further research is warranted to optimize dosage, timing, and formulation for commercial applications.
References
- 1. Comparative evaluation of single or combined anticoccidials on performance, antioxidant status, immune response, and intestinal architecture of broiler chickens challenged with mixed Eimeria species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management and control of coccidiosis in poultry — A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of this compound and salinomycin against different stages of Eimeria tenella and E. acervulina in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Determination of Semduramicin Concentration in Chicken Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative determination of semduramicin residues in chicken liver tissue using High-Performance Liquid Chromatography (HPLC) with post-column derivatization and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a polyether ionophore antibiotic used as a coccidiostat in the poultry industry to control coccidiosis.[1][2] Monitoring its residue levels in edible tissues, such as the liver, is crucial to ensure food safety and adherence to regulatory limits.[3] The liver is a key target organ for residue monitoring as it is often where the highest concentrations of drug residues are found.[4][5] This document outlines two established analytical methods for the accurate quantification of this compound in chicken liver.
Analytical Methods Overview
Two primary methods are employed for the determination of this compound in poultry liver:
-
High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization: A robust and widely used method suitable for routine monitoring.[3][6][7] It involves derivatization of this compound with an agent like vanillin (B372448) to form a chromophore that can be detected by a UV-Vis detector.[6][7]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method, ideal for confirmatory analysis and the detection of trace amounts of this compound.[4][7]
Both methods share similar initial sample extraction procedures.[3]
Quantitative Data Summary
The performance characteristics of the HPLC and LC-MS/MS methods for this compound analysis in chicken liver are summarized below.
Table 1: Method Validation Parameters
| Parameter | HPLC Method | LC-MS/MS Method | Reference(s) |
|---|---|---|---|
| Limit of Quantification (LOQ) | 0.025 mg/kg | 0.05 mg/kg | [3] |
| Limit of Detection (LOD) | 25 ng/g (0.025 mg/kg) | 0.1 µg/kg (in muscle) | [4][6] |
| Recovery | ~95% (over 40-320 ng/g range) | Not explicitly stated | [6] |
| Linearity | 40-320 ng/g | Not explicitly stated | [6] |
| Precision (Coefficient of Variation) | ≤ 10% | Not explicitly stated |[6] |
Table 2: Maximum Residue Limits (MRLs) for this compound in Chicken Liver
| Regulatory Body/Region | MRL (mg/kg) | Reference(s) |
|---|---|---|
| Australia | 0.5 | [3] |
| Canada | 0.4 | [8] |
| European Union (Proposed) | 0.45 | [1] |
| Codex Alimentarius Commission (CAC) | 1.2 (1200 µg/kg) |[9] |
Experimental Workflow
The general workflow for the analysis of this compound in chicken liver tissue is depicted below.
Caption: Workflow for this compound Analysis in Chicken Liver.
Detailed Experimental Protocols
Sample Preparation (Common for both HPLC and LC-MS/MS)
This protocol is a synthesized procedure based on common steps described in the literature.[3][6]
-
Homogenization:
-
Weigh a representative portion (e.g., 5-10 g) of the thawed chicken liver sample.
-
Homogenize the tissue to a uniform consistency using a high-speed blender or homogenizer.
-
-
Extraction:
-
Transfer a known amount (e.g., 2-5 g) of the homogenized liver tissue into a centrifuge tube.
-
Add an appropriate volume of extraction solvent. A common solvent is methanolic ammonium (B1175870) hydroxide.[6] Another option is acetonitrile.
-
Vortex or shake vigorously for a specified time (e.g., 15-20 minutes) to ensure thorough extraction.
-
Centrifuge the mixture at a sufficient speed and duration (e.g., 4000 rpm for 10 minutes) to separate the supernatant from the tissue pellet.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition an appropriate SPE cartridge (e.g., C18 or silica-based) according to the manufacturer's instructions.
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interfering substances.
-
Elute the this compound from the cartridge using an appropriate elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., mobile phase) compatible with the subsequent chromatographic analysis.
-
Filter the reconstituted sample through a 0.45 µm filter before injection into the analytical instrument.
-
Method 1: HPLC with Post-Column Derivatization
This protocol is based on the method described by Ericson et al. (1994).[6]
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Post-column derivatization system including a reagent pump and a reaction coil.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A suitable mixture of organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20-50 µL.
-
Post-Column Reagent: Vanillin solution in an acidic methanolic mixture.
-
Reaction Temperature: Elevated temperature in the reaction coil to facilitate derivatization.
-
Detection Wavelength: The wavelength corresponding to the maximum absorbance of the this compound-vanillin derivative.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the this compound concentration in the liver samples by comparing the peak area of the analyte with the calibration curve.
-
Method 2: LC-MS/MS Analysis
This protocol is based on general procedures for antibiotic residue analysis using LC-MS/MS.[4][10]
-
Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Example):
-
Column: C18 or similar reverse-phase column (e.g., 50 mm x 2.1 mm, 2.5 µm).
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate (B1220265) to enhance ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Specific precursor-to-product ion transitions for this compound need to be determined and optimized for quantification and confirmation.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
-
-
Quantification:
-
Prepare a matrix-matched calibration curve to compensate for matrix effects.
-
Quantify the this compound concentration based on the peak area of the specific MRM transition.
-
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the sample, analytical methods, and the final output.
Caption: Logical Flow from Sample to Result.
References
- 1. Scientific Opinion on the safety and efficacy of Aviax 5% (this compound sodium) for chickens for fattening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trace Level Determination of Polyether Ionophores in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apvma.gov.au [apvma.gov.au]
- 4. Distribution of this compound in hen eggs and tissues after administration of cross-contaminated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in the chicken: tissue residue depletion studies [agris.fao.org]
- 6. Determination of this compound sodium in poultry liver by liquid chromatography with vanillin postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods - Canada.ca [canada.ca]
- 9. fao.org [fao.org]
- 10. dergipark.org.tr [dergipark.org.tr]
Application Notes & Protocols: Detection of Semduramicin Using Vanillin as a Derivatizing Agent
These application notes provide a detailed overview and protocol for the quantitative determination of Semduramicin, a polyether ionophore antibiotic, using vanillin (B372448) as a post-column derivatizing agent in conjunction with High-Performance Liquid Chromatography (HPLC). This method is particularly suited for the analysis of this compound in complex matrices such as animal feed and biological tissues.
Introduction
This compound is a coccidiostat used in the poultry industry.[1] Due to the absence of a suitable chromophore in its molecular structure, direct spectrophotometric detection of this compound is challenging.[2] To overcome this limitation, a derivatization step is employed to produce a chromophore that can be detected by a UV-Vis spectrophotometer. Vanillin, in the presence of a strong acid like sulfuric acid, serves as an effective derivatizing agent for this purpose.[3][4][5][6] The reaction, known as the Komarowsky reaction, is a type of aldol (B89426) condensation between the hydroxyl groups of this compound and the benzaldehyde (B42025) group of vanillin.[5][6] This reaction forms a colored derivative with a maximum absorption wavelength of approximately 520 nm, enabling sensitive and reliable quantification.[5][6]
The primary analytical technique employing this derivatization is HPLC with post-column derivatization (PCD).[3][7] This approach allows for the separation of this compound from other components in the sample matrix before it reacts with the vanillin reagent.[3] This method is noted for its robustness, sensitivity, and minimal sample preparation requirements.[2][4][8]
Chemical Reaction Pathway
The derivatization of this compound with vanillin is a chromogenic reaction. The underlying principle is the Komarowsky reaction, which involves the aldol condensation of the alcoholic hydroxyl groups present in the this compound molecule with the aldehyde group of vanillin. This reaction is catalyzed by a strong acid, typically sulfuric acid, and upon heating, results in the formation of a colored product that can be quantified spectrophotometrically.
Quantitative Data Summary
The following tables summarize the performance characteristics of the HPLC method with post-column vanillin derivatization for the determination of this compound in various matrices.
Table 1: Method Performance in Broiler Liver
| Parameter | Value | Reference |
| Mean Recovery | 95% (over 40-320 ng/g range) | [7] |
| Coefficient of Variation | ≤ 10% | [7] |
| Minimum Level of Detection (LOD) | 25 ng/g | [7] |
Table 2: Method Performance in Poultry Feed
| Parameter | Value | Reference |
| Recovery | 85-110% | [2][4][8] |
| Repeatability (RSDr) | 2-10% (ground materials) | [9] |
| 2-7% (pelleted materials) | [9] | |
| Reproducibility (RSDR) | 11-16% (ground materials) | [9] |
| 12-15% (pelleted materials) | [9] | |
| Mean Recovery (spiked samples) | 88 ± 4% | [9] |
Experimental Protocols
The following are detailed protocols for sample preparation and analysis of this compound using HPLC with post-column vanillin derivatization.
Protocol 1: Analysis of this compound in Poultry Liver
This protocol is adapted from the method described for the quantitative determination of this compound sodium in broiler liver.[7]
1. Sample Preparation and Extraction:
-
Homogenization: Homogenize the poultry liver sample.
-
Extraction: Extract a known amount of the homogenized liver tissue with methanolic ammonium (B1175870) hydroxide.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge.
-
Load the extract onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound from the cartridge.
-
-
Concentration: Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase.
2. HPLC and Post-Column Derivatization:
-
HPLC System: A standard liquid chromatograph equipped with a pump, injector, and a C18 analytical column.
-
Mobile Phase: A suitable mixture, such as methanol (B129727) and an aqueous buffer.
-
Injection: Inject the prepared sample extract into the HPLC system.
-
Post-Column Derivatization System:
-
A reagent pump to deliver the vanillin derivatizing reagent.
-
A mixing tee to combine the column effluent with the reagent.
-
A reaction coil maintained at an elevated temperature (e.g., 90°C) to facilitate the reaction.[1]
-
-
Derivatizing Reagent: A solution of vanillin in an acidic medium, typically methanolic sulfuric acid.
-
Detection: A UV-Vis detector set to monitor the absorbance at approximately 520 nm.[5][6]
3. Quantification:
-
Prepare a calibration curve using standard solutions of this compound.
-
Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
Protocol 2: Analysis of this compound in Animal Feed
This protocol is a general procedure based on methods for the analysis of ionophores in animal feed.[1][2][4][8]
1. Sample Preparation and Extraction:
-
Grinding: Grind the feed sample to a fine powder to ensure homogeneity.[9]
-
Extraction:
-
Filtration: Allow the solid particles to settle and filter an aliquot of the supernatant for injection into the HPLC.[1] For high concentration samples like premixes, dilution may be necessary.
2. HPLC and Post-Column Derivatization:
-
The HPLC-PCD system setup is the same as described in Protocol 1.
-
Analytical Column: A C18 column (e.g., 4.6 x 250 mm) is commonly used.[1]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[1]
-
Mobile Phase: A typical mobile phase consists of methanol and a 5% acetic acid solution in water (e.g., 90:10 v/v).[1]
-
Flow Rate: A flow rate of around 0.7 mL/min is often used.[1]
-
Derivatizing Reagent: A solution of vanillin in methanolic sulfuric acid.
-
Reactor Temperature: The post-column reaction is carried out at an elevated temperature, for instance, 90°C.[1]
-
Detection: Monitor the absorbance of the colored derivative at 520 nm.
3. Quantification:
-
Construct a calibration curve from the analysis of this compound standards of known concentrations.
-
Determine the concentration of this compound in the feed sample based on the peak area obtained and the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of this compound using HPLC with post-column vanillin derivatization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. famic.go.jp [famic.go.jp]
- 6. famic.go.jp [famic.go.jp]
- 7. Determination of this compound sodium in poultry liver by liquid chromatography with vanillin postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Interlaboratory comparison of an analytical method for the determination of this compound in poultry feed at the authorized level using high-performance liquid chromatography coupled to postcolumn derivatization and spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Semduramicin Dosage in Controlling Eimeria tenella in Chickens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, caused by protozoan parasites of the genus Eimeria, remains a significant economic burden on the global poultry industry. Eimeria tenella, the causative agent of cecal coccidiosis, is particularly pathogenic, leading to high morbidity and mortality rates in broiler chickens. Effective control of this parasite is crucial for maintaining flock health and productivity. Semduramicin, a polyether ionophore antibiotic, is a widely used anticoccidial feed additive. These application notes provide a comprehensive overview of the recommended dosage of this compound for the control of E. tenella in chickens, supported by quantitative data and detailed experimental protocols for efficacy evaluation.
Recommended Dosage
The optimal dosage of this compound for the control of coccidiosis in broiler chickens has been consistently identified as 25 parts per million (ppm) in the feed.[1][2] This concentration has been shown to effectively control mortality and intestinal lesions caused by E. tenella while promoting better weight gain and feed conversion ratios in infected birds.[3]
Efficacy Data of this compound (25 ppm) against Eimeria tenella
The following tables summarize the efficacy of this compound at the 25 ppm dosage level from various studies.
Table 1: Effect of this compound (25 ppm) on Performance of Broiler Chickens Infected with Eimeria tenella
| Treatment Group | Weight Gain (g) | Feed Conversion Ratio (FCR) | Mortality (%) |
| Uninfected, Unmedicated Control | 550 | 1.50 | 0 |
| Infected, Unmedicated Control | 450 | 1.80 | 15 |
| Infected, this compound (25 ppm) | 525 | 1.60 | 2 |
| Infected, Salinomycin (B1681400) (60 ppm) | 510 | 1.65 | 5 |
Note: Data are representative values compiled from multiple sources for illustrative purposes.
Table 2: Effect of this compound (25 ppm) on Cecal Lesion Scores and Oocyst Shedding in Broiler Chickens Infected with Eimeria tenella
| Treatment Group | Mean Cecal Lesion Score* | Oocysts Per Gram (OPG) of Feces (x10^4) |
| Uninfected, Unmedicated Control | 0.0 | 0 |
| Infected, Unmedicated Control | 3.5 | 50 |
| Infected, this compound (25 ppm) | 1.5 | 10 |
| Infected, Salinomycin (60 ppm) | 2.0 | 15 |
*Lesion scores based on the Johnson and Reid (1970) scoring system (0-4 scale). Note: Data are representative values compiled from multiple sources for illustrative purposes.
Experimental Protocols
In Vivo Efficacy Study in Battery Cages
This protocol outlines a standard battery cage trial to evaluate the efficacy of this compound against an experimental E. tenella infection in broiler chickens.
a. Animals and Housing:
-
Animals: Day-old broiler chicks of a commercial strain.
-
Housing: Chicks are housed in wire-floored battery cages to prevent reinfection from feces. Cages should be located in a clean, disinfected, and environmentally controlled room.
-
Acclimation: Allow a 7-day acclimation period before the start of the experiment.
b. Diet and Treatment Groups:
-
Basal Diet: A standard broiler starter diet, free of any anticoccidial drugs.
-
Medicated Feed: Prepare the medicated feed by thoroughly mixing this compound to achieve the target concentration of 25 ppm.
-
Treatment Groups:
-
Group 1: Uninfected, Unmedicated Control (UUC)
-
Group 2: Infected, Unmedicated Control (IUC)
-
Group 3: Infected, this compound (25 ppm)
-
(Optional) Group 4: Infected, Positive Control (e.g., Salinomycin at 60 ppm)
-
c. Experimental Infection:
-
Inoculum Preparation:
-
Obtain a virulent, sensitive strain of Eimeria tenella.
-
Propagate oocysts in donor birds.
-
Collect and sporulate the oocysts in a 2.5% potassium dichromate solution with aeration for 48-72 hours at 29°C.
-
Wash the sporulated oocysts with saline solution to remove the potassium dichromate.
-
Determine the concentration of sporulated oocysts per milliliter using a McMaster chamber.
-
Dilute the oocyst suspension to the desired challenge dose (e.g., 1 x 10^5 sporulated oocysts per bird in 1 mL).
-
-
Infection: At approximately 14 days of age, orally inoculate each bird in the infected groups with the prepared E. tenella oocyst suspension.
d. Data Collection:
-
Performance Parameters: Measure body weight and feed consumption per cage at the start and end of the experimental period (typically 7-9 days post-infection). Calculate weight gain and feed conversion ratio.
-
Lesion Scoring: On day 5-6 post-infection, euthanize a subset of birds from each group and score the cecal lesions according to the Johnson and Reid method (see Protocol 2).
-
Oocyst Counting: From day 5 to 9 post-infection, collect fecal samples from each cage and determine the oocysts per gram (OPG) using the McMaster technique (see Protocol 3).
-
Mortality: Record mortality daily.
Cecal Lesion Scoring (Johnson and Reid, 1970)
Objective: To quantitatively assess the gross pathological changes in the ceca caused by E. tenella infection.
Procedure:
-
Euthanize the chicken via an approved method.
-
Expose the abdominal cavity and carefully remove the ceca.
-
Examine the ceca for gross lesions and assign a score from 0 to 4 based on the following criteria:
-
Score 0: No visible lesions.
-
Score 1: A few scattered petechiae on the cecal wall; no thickening of the cecal walls; normal cecal contents.
-
Score 2: More numerous petechiae with noticeable blood in the cecal contents; the cecal wall is somewhat thickened.
-
Score 3: Large amounts of blood or a large cecal core present; cecal walls are greatly thickened.
-
Score 4: Ceca are greatly distended with blood or a large caseous core; fecal debris is absent. Dead birds from coccidiosis are also scored as 4.
-
Oocyst Counting (McMaster Technique)
Objective: To quantify the number of Eimeria oocysts shed in the feces.
Materials:
-
McMaster counting slide
-
Microscope
-
Saturated salt solution (flotation solution)
-
Beaker or cup
-
Strainer or cheesecloth
-
Graduated cylinder or scale
-
Pipette or syringe
Procedure:
-
Weigh 2 grams of a pooled fecal sample from a single cage.
-
Add the fecal sample to a beaker and add 28 mL of saturated salt solution.
-
Thoroughly mix the feces and flotation solution to create a uniform suspension.
-
Strain the suspension through a tea strainer or cheesecloth into another beaker to remove large debris.
-
Using a pipette, immediately draw up a sample of the suspension and fill one chamber of the McMaster slide. Repeat for the second chamber.
-
Let the slide sit for 5 minutes to allow the oocysts to float to the top of the chamber.
-
Place the slide on the microscope stage and focus on the grid lines.
-
Count all the oocysts within the grid of both chambers.
-
Calculate the Oocysts Per Gram (OPG) of feces using the following formula: OPG = (Total oocysts in both chambers) x 50
Visualizations
Mechanism of Action of this compound
This compound, as a polyether ionophore, disrupts the normal physiological processes of the Eimeria parasite. Its primary mode of action is to interfere with the transport of ions across the parasite's cell membrane.
Caption: General mechanism of action of this compound against Eimeria.
Experimental Workflow for Efficacy Testing
The following diagram illustrates the typical workflow for an in vivo battery cage study to evaluate the efficacy of this compound.
Caption: Workflow for evaluating this compound efficacy in a battery cage trial.
Logical Relationship: Dosage and Efficacy
This diagram shows the logical relationship between the dosage of this compound and its anticoccidial efficacy.
Caption: Relationship between this compound dosage and its anticoccidial effect.
References
Application Notes: Analysis of Semduramicin Residues in Poultry Muscle and Eggs
Introduction
Semduramicin is an ionophore antibiotic used as a coccidiostat in the poultry industry to control parasitic infections.[1] Its use as a feed additive necessitates the monitoring of its residues in poultry products to ensure consumer safety and compliance with regulatory limits.[2] These application notes provide a summary of analytical methodologies for the determination of this compound residues in poultry muscle and eggs, targeting researchers, scientists, and drug development professionals. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with post-column derivatization and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the latter being the preferred method for its high sensitivity and specificity.[2]
Data Presentation
The following tables summarize the quantitative data related to the analysis of this compound residues, including regulatory limits and the performance of analytical methods.
Table 1: Maximum Residue Limits (MRLs) for this compound in Poultry Tissues and Eggs
| Matrix | Jurisdiction | MRL (µg/kg) |
| Muscle | United States (21 CFR 556.597) | 130[1][2] |
| Canada | 130 | |
| Liver | United States (21 CFR 556.597) | 400[1][2] |
| Canada | 400 | |
| Kidney | Canada | 200 |
| Skin/Fat | Canada | 500 |
| Eggs | European Union | 2 |
Note: MRLs can be subject to change and may vary by region. Always consult the latest local regulations.
Table 2: Performance of Analytical Methods for this compound Determination
| Analytical Method | Matrix | Limit of Quantification (LOQ) (µg/kg) | Limit of Detection (LOD) (µg/kg) | Recovery (%) |
| LC-MS/MS | Poultry Muscle | 0.1 - 0.4[1] | 0.1[1] | 68.2 - 114.3[3] |
| LC-MS/MS | Eggs (Yolk) | 1.0[3] | - | 68.2 - 114.3[3] |
| HPLC with Post-Column Derivatization | Poultry Liver | 25[4] | 25 | 88 - 95[5] |
Experimental Protocols
Detailed protocols for the analysis of this compound in poultry muscle and eggs are provided below. These protocols are based on established and validated methods found in the scientific literature.
Protocol 1: Determination of this compound in Poultry Muscle by LC-MS/MS
This protocol describes a method for the extraction, clean-up, and quantification of this compound in poultry muscle tissue using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation and Homogenization
1.1. Thaw frozen poultry muscle samples to room temperature. 1.2. Mince the muscle tissue using a food-grade grinder. 1.3. Weigh 5 g (± 0.1 g) of the homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
2. Extraction
2.1. Add 20 mL of acetonitrile (B52724) to the centrifuge tube containing the tissue sample. 2.2. Homogenize the sample for 1 minute at high speed using a rotor-stator homogenizer. 2.3. Centrifuge the tube at 4000 rpm for 10 minutes. 2.4. Decant the acetonitrile supernatant into a clean tube.
3. Clean-up (Solid-Phase Extraction - SPE)
3.1. Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. 3.2. Load the acetonitrile extract onto the conditioned SPE cartridge. 3.3. Wash the cartridge with 5 mL of 40% methanol in water. 3.4. Elute the this compound from the cartridge with 10 mL of methanol. 3.5. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. 3.6. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
4.1. Liquid Chromatography Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient starting at 30% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
4.2. Mass Spectrometry Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- Precursor Ion (m/z): 911.4 [M+K]+[1]
- Product Ions (m/z): 849.6 (quantifier), 867.0 (qualifier)[1]
- Collision Energy: 40 eV[1]
5. Quantification
5.1. Prepare matrix-matched calibration standards by spiking blank poultry muscle extract with known concentrations of this compound. 5.2. Construct a calibration curve by plotting the peak area of the quantifier product ion against the concentration. 5.3. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Diagram 1: Experimental Workflow for this compound Analysis in Poultry Muscle
References
- 1. Trace Level Determination of Polyether Ionophores in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 4. apvma.gov.au [apvma.gov.au]
- 5. Interlaboratory comparison of an analytical method for the determination of this compound in poultry feed at the authorized level using high-performance liquid chromatography coupled to postcolumn derivatization and spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating Semduramicin Efficacy in Battery Cage Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the efficacy of Semduramicin, a polyether ionophore anticoccidial agent, in battery cage trials. The described methodology adheres to established guidelines for evaluating anticoccidial drugs and is intended to generate robust data for regulatory submissions and scientific publications.
Introduction
This compound is an anticoccidial agent used in poultry production to control coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria.[1] As a polyether ionophore, this compound disrupts the ion gradients across the parasite's cell membrane, leading to osmotic imbalance and cell death.[2] Specifically, it transports sodium (Na+) and potassium (K+) ions across the parasite's hydrophobic membranes, increasing their intracellular concentration.[2] This influx of ions leads to water uptake through osmosis, causing the parasite to swell and burst.[2] This mode of action is most effective against the motile stages (sporozoites and merozoites) of the Eimeria life cycle.[2] Battery cage trials are a critical step in the evaluation of anticoccidial drugs, providing a controlled environment to assess efficacy against specific Eimeria species.[3]
Experimental Protocol: Dose Titration and Efficacy Study
This protocol outlines a battery cage trial to determine the optimal dose and evaluate the efficacy of this compound against a specific Eimeria species.
1. Objective
To determine the optimal dosage of this compound for the control of coccidiosis and to evaluate its efficacy based on key performance and pathological parameters.
2. Materials
-
Day-old broiler chicks (of a representative genetic stock used in commercial production)[3]
-
Battery cages with wire floors, feeders, and drinkers
-
Basal feed ration (unmedicated)
-
This compound premix
-
Sporulated oocysts of a specific Eimeria species (e.g., E. tenella, E. acervulina, E. maxima)
-
Syringes and gavage tubes for oral inoculation
-
Scales for weighing birds and feed
-
Equipment for lesion scoring
-
Laboratory facilities for oocyst counting (optional)
3. Experimental Design
-
Animals: A sufficient number of day-old broiler chicks to allow for at least 5 cages of 8-10 birds per treatment group.[4][5]
-
Acclimation: Birds are acclimated for a period of approximately 12 days upon arrival.[6]
-
Treatments:
-
T1: Uninfected, Unmedicated Control (UUC)
-
T2: Infected, Unmedicated Control (IUC)
-
T3: Infected, Medicated with this compound at 20 ppm
-
T4: Infected, Medicated with this compound at 25 ppm[6]
-
T5: Infected, Medicated with this compound at 30 ppm[6]
-
T6: Infected, Medicated with a Reference Coccidiostat (e.g., Salinomycin at 60 ppm)[7][8]
-
-
Randomization: Birds are randomly assigned to treatment groups and cages.
4. Procedure
-
Medication: Medicated feed is provided to the respective treatment groups for 48 hours prior to inoculation.[6] The UUC and IUC groups receive the basal unmedicated feed.
-
Inoculation: At approximately 14 days of age, each bird in the infected groups is individually inoculated orally with a predetermined dose of sporulated Eimeria oocysts.[9] The UUC group is sham-inoculated with the vehicle (e.g., water). The infective dose should be sufficient to cause clinical signs of coccidiosis and at least 10-15% mortality in the IUC group.[9]
-
Trial Duration: The trial typically runs for 6 to 8 days post-inoculation.[5][9]
-
Data Collection:
-
Mortality: Recorded daily.
-
Weight Gain: Birds are weighed at the beginning and end of the trial to calculate average weight gain.[10]
-
Feed Conversion Ratio (FCR): Feed consumption is recorded for each cage, and FCR is calculated (total feed consumed / total weight gain).[10]
-
Lesion Scoring: On the final day of the trial, a representative sample of birds from each cage is euthanized, and the intestines are examined for lesions. Lesions are scored on a scale of 0 to 4, where 0 indicates no gross lesions and 4 indicates severe lesions.[11] The specific location of the lesions will depend on the Eimeria species used for infection.
-
Oocyst Counts (Optional): Excreta can be collected to determine oocyst shedding. However, oocyst counts can be difficult to interpret and may not be a primary variable.[3]
-
5. Statistical Analysis
Data on weight gain, FCR, and lesion scores should be subjected to statistical analysis, typically an Analysis of Variance (ANOVA). A p-value of < 0.05 is generally considered statistically significant.[6]
Data Presentation
Quantitative data from the efficacy trial should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Performance Parameters
| Treatment Group | Average Weight Gain (g) | Feed Conversion Ratio (FCR) | Mortality (%) |
| Uninfected, Unmedicated Control | |||
| Infected, Unmedicated Control | |||
| Infected, this compound 20 ppm | |||
| Infected, this compound 25 ppm | |||
| Infected, this compound 30 ppm | |||
| Infected, Reference Coccidiostat |
Table 2: Effect of this compound on Coccidial Lesion Scores
| Treatment Group | Average Lesion Score (0-4) |
| Uninfected, Unmedicated Control | |
| Infected, Unmedicated Control | |
| Infected, this compound 20 ppm | |
| Infected, this compound 25 ppm | |
| Infected, this compound 30 ppm | |
| Infected, Reference Coccidiostat |
Visualizations
Caption: Mode of action of this compound against Eimeria.
Caption: Experimental workflow for a battery cage trial.
References
- 1. scispace.com [scispace.com]
- 2. Coccidiostats and Poultry: A Comprehensive Review and Current Legislation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticoccidial efficacy of this compound. 1. Evaluation against field isolates by dose titration in battery tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticoccidial efficacy of this compound in battery studies with laboratory isolates of coccidia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Guideline for the evaluation of the efficacy and safety of anticoccidials (WAAVP guidelines) | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 10. Anticoccidial efficacy of narasin in battery cage trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticoccidial drugs: lesion scoring techniques in battery and floor-pen experiments with chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Semduramicin and Tiamulin Interaction in Poultry Feed
This technical support center provides researchers, scientists, and drug development professionals with essential information to navigate the complexities of co-administering semduramicin and tiamulin (B153960) in poultry feed.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental trials involving the concurrent use of this compound and tiamulin.
| Issue/Observation | Potential Cause | Recommended Action |
| Sudden drop in feed and water intake after initiating tiamulin treatment in birds receiving this compound. | This is a known, transient effect of the drug interaction.[1][2] | Continue the experiment while closely monitoring the birds. The effect is typically temporary and resolves after the tiamulin administration period.[1][2] Record daily feed and water consumption to quantify the effect. |
| Temporary weight loss or reduced weight gain during the co-administration period. | This is a direct consequence of the reduced feed and water intake.[1][2] | Continue monitoring bird weights. Compensatory growth is often observed following the cessation of tiamulin treatment.[1][2] |
| No significant impact on bird performance is observed. | The interaction between this compound and tiamulin is generally mild, and at recommended dosages, the clinical signs can be minimal or absent.[3][4] | This is a positive outcome. Ensure that both compounds are being administered at the correct concentrations. Verify the homogeneity of this compound in the feed and the concentration of tiamulin in the water. |
| Observing more severe clinical signs than anticipated (e.g., lethargy, ataxia). | This could indicate an overdose of either compound, a mixing error in the feed, or a potential underlying health issue in the flock. While severe interactions are more common with other ionophores like monensin, individual bird sensitivity can vary.[4] | Immediately verify the concentrations of this compound and tiamulin. Consider collecting blood samples for serum chemistry analysis, focusing on muscle enzyme levels (e.g., CK, AST, LDH) to assess for myopathy, although this is less expected with this compound.[3] Review all experimental procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the incompatibility between this compound and tiamulin?
A1: The primary mechanism is believed to be the inhibition of the cytochrome P450 (CYP450) enzyme system in the liver by tiamulin.[4] Ionophores like this compound are metabolized by these enzymes. By inhibiting their activity, tiamulin slows down the breakdown and excretion of this compound, leading to its accumulation in the bird's system and causing signs of toxicity. However, the interaction with this compound is considered milder compared to other ionophores, suggesting that alternative metabolic pathways may also be involved in its biotransformation.[3]
Q2: What are the typical clinical signs of this interaction?
A2: The most commonly reported signs are a temporary and transient reduction in water and feed intake, which leads to a temporary depression in growth.[1][2][5] These effects are typically observed only during the period of simultaneous administration.[1][2]
Q3: Are the effects of this interaction long-lasting?
A3: No, current research indicates that the negative effects are not long-lasting. Studies have shown that by the end of a typical 35-day broiler growth cycle, there are no adverse effects on final performance, and histopathological and hematological parameters remain unaffected.[1][2][6] In some cases, feed conversion can even improve in the period following tiamulin administration.[1][2]
Q4: Is this interaction fatal to the birds?
A4: Unlike the interaction with other ionophores such as monensin, narasin, and salinomycin (B1681400), the concurrent administration of this compound and tiamulin at recommended doses is not typically associated with mortality.[4]
Q5: What are the recommended inclusion rates to minimize adverse effects?
A5: A successful experimental model used this compound incorporated in the feed at a concentration of 25 mg/kg and tiamulin administered in the drinking water at 250 mg/kg for a 5-day period (from day 15 to 19 of the study).[1][2] It is crucial to adhere to the recommended dosages for both compounds.
Q6: How does the interaction with this compound compare to other ionophores?
A6: The interaction between tiamulin and this compound is considered milder than with other ionophores.[3][4] For instance, co-administration with monensin, narasin, or salinomycin can lead to severe myopathy, cardiomyopathy, and even death.[3][4] Maduramicin also shows a milder interaction, similar to this compound, causing temporary growth depression without mortality.[4][7]
Experimental Protocols
Protocol: Evaluating the Compatibility of this compound and Tiamulin in Broiler Chickens
This protocol is based on the methodology described by Schumacher et al. (2006).
1. Experimental Animals and Housing:
- Species: Broiler chickens.
- Housing: Birds are housed in cages to allow for accurate measurement of individual or small group feed and water intake.
- Replicates: Use a sufficient number of replicates (e.g., 10 replicates of 8 birds per treatment group) to ensure statistical power.
2. Diet and Treatments:
- Control Group: Standard broiler feed with no medication.
- This compound (SEM) Group: Standard broiler feed containing 25 mg/kg of this compound from day 1 to day 35.
- Tiamulin (TIA) Group: Standard broiler feed. Tiamulin is administered in the drinking water at a concentration of 250 mg/kg from day 15 to day 19.
- SEM + TIA Group: Standard broiler feed containing 25 mg/kg of this compound from day 1 to day 35, with tiamulin administered in the drinking water at 250 mg/kg from day 15 to day 19.
3. Data Collection:
- Performance Metrics: Record body weight and feed intake weekly for each replicate. Calculate feed conversion ratio (FCR).
- Water Consumption: Measure daily water intake, especially during the tiamulin administration period (day 15-19).
- Clinical Observations: Monitor birds daily for any signs of toxicity, such as lethargy, ataxia, or changes in behavior.
- Blood Sampling: At the conclusion of the study (e.g., day 35), collect blood samples for hematological analysis (hematocrit, blood cell counts) and serum biochemistry (protein, albumin, glucose, uric acid, electrolytes, and liver enzymes like AST and ALT).[1][6]
- Histopathology: Conduct a necropsy at the end of the trial. Collect tissue samples from the liver, skeletal muscle, and heart for histopathological examination to assess any cellular changes.[1]
4. Statistical Analysis:
- Analyze the collected data using appropriate statistical methods, such as ANOVA, to determine any significant differences between the treatment groups. A P-value of <0.05 is typically considered significant.
Visualizations
Caption: Mechanism of Tiamulin-Semduramicin Interaction.
Caption: Experimental Workflow for Compatibility Study.
Caption: Troubleshooting Decision Tree for Adverse Events.
References
- 1. researchgate.net [researchgate.net]
- 2. Tiamulin and this compound: effects of simultaneous administration on performance and health of growing broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects [mdpi.com]
- 4. The activity and compatibility of the antibiotic tiamulin with other drugs in poultry medicine--A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Maduramicin and tiamulin compatibility in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Semduramicin Dosage in Broilers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ionophore anticoccidial, semduramicin, in broilers. The information is designed to help optimize dosage to maximize efficacy against Eimeria species while minimizing the risk of toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage range for this compound in broiler feed?
The recommended inclusion level of this compound in complete broiler feed is 20 to 25 parts per million (ppm).[1][2][3][4] This range is intended to effectively control coccidiosis while ensuring the safety of the chickens.[2][3]
Q2: What are the clinical signs of this compound toxicity in broilers?
Overdosing on this compound can lead to several adverse effects. Key signs of toxicity include:
-
Decreased feed consumption.[1]
-
Neurological signs such as leg weakness and ataxia at high doses (50 ppm and 75 ppm).[6]
-
In severe cases, degenerative changes and necrosis of heart and skeletal muscles have been observed.[5]
Q3: What is the margin of safety for this compound in broilers?
This compound has a narrow margin of safety.[1] While the maximum recommended dose of 25 ppm is generally well-tolerated, significant reductions in body weight gain and feed consumption have been observed at doses of 30 ppm and higher.[1] Therefore, careful attention to proper mixing and administration is crucial to avoid accidental overdosing.[1][4]
Q4: Are there any known drug interactions with this compound?
Yes, this compound is not compatible with the concurrent use of tiamulin (B153960), a pleuromutilin (B8085454) antibiotic.[1][2] Co-administration can lead to depressed body weight gain and deteriorated feed efficiency.[1] While the interaction with tiamulin is considered mild compared to other ionophores, it is still recommended to avoid their simultaneous use.[2][7]
Q5: What is the withdrawal period for this compound before slaughter?
For broilers treated with this compound at the recommended dosage of up to 25 mg/kg of feed, a withdrawal period of 24 hours is advised to ensure residues are below acceptable limits for human consumption.[2] Some studies and regulatory approvals suggest a nil withdrawal period is also possible.[3]
Troubleshooting Guide
Issue 1: Reduced feed intake and poor weight gain in a flock treated with this compound.
-
Possible Cause: Accidental overdosing due to improper feed mixing or calculation errors.
-
Troubleshooting Steps:
-
Verify Dosage: Immediately collect feed samples from multiple points in the feeding system and submit them for analysis to confirm the concentration of this compound.[8][9]
-
Inspect Feed Milling Records: Review batching and mixing records to identify any potential errors in the addition of the this compound premix.
-
Clinical Examination: Have a veterinarian examine the birds for other clinical signs of ionophore toxicity, such as leg weakness or ataxia.[6]
-
Corrective Action: If an overdose is confirmed, immediately replace the medicated feed with unmedicated feed. Provide supportive care as recommended by a veterinarian.
-
Issue 2: Suspected interaction with another medication.
-
Possible Cause: Concurrent administration of a drug incompatible with this compound, such as tiamulin.[1][2]
-
Troubleshooting Steps:
-
Review Medication Records: Check all flock records to identify any other medications administered orally or via drinking water.
-
Consult Drug Compatibility Information: Refer to the product datasheets for all administered drugs to check for known interactions with ionophores.
-
Cease Concurrent Medication: If an incompatible drug is identified, cease its administration immediately and consult with a veterinarian.
-
Observe Flock: Monitor the flock for recovery of feed intake and performance after the withdrawal of the interacting drug.
-
Issue 3: Lack of efficacy in controlling coccidiosis.
-
Possible Cause: Insufficient dosage of this compound in the feed, or the presence of a resistant Eimeria strain.
-
Troubleshooting Steps:
-
Confirm Dosage: Analyze feed samples to ensure the this compound concentration is within the therapeutic range (20-25 ppm).[10]
-
Evaluate Coccidiosis Challenge: Perform lesion scoring and oocyst counts on affected birds to confirm the presence and severity of the Eimeria challenge.
-
Anticoccidial Sensitivity Testing: If the dosage is correct but efficacy is poor, consider conducting an anticoccidial sensitivity test with the field isolate to determine its susceptibility to this compound and other anticoccidials.
-
Review Management Practices: Assess environmental and management factors that may contribute to a high coccidiosis challenge, such as litter moisture and stocking density.
-
Data Presentation
Table 1: Effects of Different this compound Dosages on Broiler Performance (21-Day Study)
| This compound Dosage (ppm) | Body Weight Gain Compared to Control | Feed Consumption Compared to Control | Feed Efficiency | Mortality |
| 20 | No significant difference | No significant difference | No significant difference | No increase |
| 25 | No significant difference | No significant difference | No significant difference | No increase |
| 30 | -10.5% | No significant difference | No significant difference | No increase |
| 35 | -13.0% | Significantly reduced | No significant difference | No increase |
| Source: Adapted from exploratory safety margin studies.[1] |
Table 2: Effects of High Doses of this compound on Broiler Performance (49-Day Study)
| This compound Dosage (ppm) | 49-Day Body Weight Gain Reduction | Clinical Signs |
| 25 | No significant reduction | None reported |
| 50 | 19% | Juvenile or thin feathering, decreased hemoglobin |
| 75 | 46% | Juvenile or thin feathering, decreased hemoglobin |
| Source: Adapted from a safety margin floor pen study.[1] |
Table 3: this compound Residue Depletion in Broiler Tissues After Withdrawal (Fed 25 ppm)
| Tissue | 6 hours post-withdrawal (mg/kg) | 12 hours post-withdrawal (mg/kg) |
| Liver | 0.278 ± 0.076 | < 0.082 (Below LOQ) |
| Kidney | 0.072 ± 0.020 | < 0.025 (Below LOQ) |
| Muscle | 0.027 ± 0.009 | < 0.008 (Below LOQ) |
| Skin/Fat | < 150 | < 0.040 (Below LOQ) |
| LOQ = Limit of Quantification. Source: Adapted from residue depletion studies.[2] |
Experimental Protocols
Protocol 1: Dose Titration Battery Cage Study for Efficacy
-
Objective: To determine the optimal dose of this compound for controlling coccidiosis.
-
Animals: 12-day-old broiler chicks.
-
Housing: Battery cages.
-
Experimental Groups:
-
Infected, unmedicated control.
-
Infected, medicated with 20 ppm this compound.
-
Infected, medicated with 25 ppm this compound.
-
Infected, medicated with 30 ppm this compound.
-
-
Procedure:
-
Birds are placed on their respective medicated feeds 48 hours prior to inoculation.
-
Birds are inoculated with a mixed culture of Eimeria species field isolates (E. acervulina, E. maxima, E. tenella, E. brunetti, E. necatrix, E. mitis).
-
The study continues for 9 days post-inoculation.
-
-
Parameters Measured:
-
Mortality.
-
Body weight gain.
-
Feed conversion ratio.
-
Intestinal lesion scores.
-
-
Outcome: A concentration of 25 ppm this compound was found to be optimal, providing improved lesion control compared to 20 ppm and better weight gain than 30 ppm.[10]
Protocol 2: Safety Margin Floor Pen Study
-
Objective: To evaluate the safety of this compound at and above the recommended dosage.
-
Animals: Broiler chickens.
-
Housing: Floor pens under conditions simulating commercial production.
-
Experimental Groups:
-
Unmedicated control.
-
Medicated with 25 ppm this compound.
-
Medicated with 50 ppm this compound.
-
Medicated with 75 ppm this compound.
-
-
Procedure:
-
Birds are fed their respective diets continuously for 49 days.
-
-
Parameters Measured:
-
Mortality.
-
Clinical signs of toxicity (e.g., feathering, leg weakness).
-
Body weight gain.
-
Feed consumption.
-
Feed conversion.
-
Hematology (e.g., hemoglobin values).
-
-
Outcome: Doses of 50 ppm and 75 ppm significantly reduced weight gain and were associated with clinical signs of toxicity.[1][6]
Protocol 3: Determination of this compound in Broiler Liver
-
Objective: To quantify the concentration of this compound in liver tissue.
-
Methodology: Liquid Chromatography (LC) with post-column derivatization.
-
Procedure:
-
Extraction: this compound is extracted from homogenized liver tissue using methanolic ammonium (B1175870) hydroxide.
-
Purification: The extract is cleaned up and concentrated using solid-phase extraction (SPE) steps.
-
Analysis: The purified extract is analyzed by LC.
-
Derivatization and Detection: After separation on the LC column, this compound is derivatized with vanillin (B372448) to allow for detection.
-
-
Performance: The method has a mean recovery of 95% and a minimum detection level of 25 ng/g in broiler liver.[11]
Visualizations
References
- 1. food.ec.europa.eu [food.ec.europa.eu]
- 2. Scientific Opinion on the safety and efficacy of Aviax 5% (this compound sodium) for chickens for fattening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety of a feed additive consisting of this compound sodium (Aviax 5%) for chickens for fattening (Phibro Animal Health s.a.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aviax - PAHC [pahc.com]
- 5. idosi.org [idosi.org]
- 6. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 7. Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of this compound in poultry feed at authorized level by liquid chromatography single quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticoccidial efficacy of this compound. 1. Evaluation against field isolates by dose titration in battery tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of this compound sodium in poultry liver by liquid chromatography with vanillin postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Semduramicin in pelleted feed formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the stability of semduramicin in pelleted feed formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in feed a concern?
A1: this compound is a polyether ionophore antibiotic used as a coccidiostat in poultry feed to prevent and control coccidiosis. Its stability is a concern because the high temperatures, moisture, and pressure involved in the feed pelleting process can lead to its degradation, reducing its efficacy.[1]
Q2: What are the main factors that affect the stability of this compound during feed pelleting?
A2: The primary factors affecting this compound stability are:
-
Temperature: High pelleting temperatures can cause degradation.
-
Moisture: The presence of moisture can facilitate degradative chemical reactions.
-
Acidic pH: this compound's multi-oxygen bridge structure is susceptible to damage under acidic conditions.[1]
-
Feed Composition: Certain feed ingredients may interact with this compound, affecting its stability.
Q3: What is the typical recovery rate of this compound after pelleting?
A3: Studies have shown that this compound sodium can be stable during the pelleting process, with recovery rates reported to be around 96%. However, other studies have indicated a loss of approximately 5% at a pelleting temperature of 90°C. The actual recovery can vary depending on the specific pelleting conditions and feed formulation.
Q4: How does storage affect the stability of this compound in feed?
A4: The stability of this compound in feed is influenced by storage temperature and relative humidity. Higher temperatures and humidity levels can lead to a greater loss of potency over time. For instance, losses in complete feed can be around 7% over 3 months at 25°C and 60% relative humidity, and increase to 16% at 40°C and 75% relative humidity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at improving the stability of this compound in pelleted feed.
Issue 1: Low Recovery of this compound Post-Pelleting
Possible Causes:
-
Excessively high pelleting temperature.
-
High moisture content in the mash feed.
-
Acidic components in the feed formulation.
-
Inadequate mixing leading to non-uniform distribution.
Troubleshooting Steps:
-
Optimize Pelleting Temperature: Gradually decrease the conditioning temperature and monitor the recovery of this compound.
-
Control Moisture Content: Ensure the moisture content of the mash feed is within the optimal range for pelleting.
-
Evaluate Feed Formulation: Identify and potentially substitute any acidic ingredients that may be contributing to degradation. The use of buffering agents can also be considered.
-
Verify Mixing Efficiency: Conduct content uniformity testing on the mash feed to ensure even distribution of the this compound premix.
Issue 2: Inconsistent Analytical Results for this compound Content
Possible Causes:
-
Incomplete extraction of this compound from the pelleted feed matrix.
-
Interference from other feed components during analysis.
-
Degradation of this compound in the extraction solvent.
Troubleshooting Steps:
-
Optimize Extraction Procedure: Ensure the feed pellets are finely ground to increase the surface area for extraction. Experiment with different extraction times and solvent-to-sample ratios.
-
Method Specificity: Utilize a stability-indicating analytical method, such as HPLC with post-column derivatization or LC-MS/MS, to ensure that the detected peak corresponds only to intact this compound and not its degradation products.[2][3]
-
Solvent Stability: Analyze freshly prepared standards in the extraction solvent and monitor their stability over the typical analysis time to rule out solvent-induced degradation.
Issue 3: Accelerated Degradation of this compound in a New Feed Formulation
Possible Causes:
-
Presence of ingredients that lower the overall pH of the feed.
-
Incompatibility with other feed additives.
-
Higher moisture-retaining capacity of the new ingredients.
Troubleshooting Steps:
-
pH Measurement: Determine the pH of the new feed formulation and compare it to previous formulations.
-
Compatibility Studies: Conduct small-scale compatibility studies by mixing this compound with individual components of the new formulation under stressed conditions (e.g., elevated temperature and humidity) to identify any interactions.
-
Moisture Analysis: Measure the water activity of the new formulation to assess the amount of free water available for chemical reactions.
Data Presentation
Table 1: Stability of this compound Sodium in Premixture and Complete Feed under Different Storage Conditions
| Matrix | Storage Temperature (°C) | Relative Humidity (%) | Storage Duration | Loss of Potency (%) |
| Premixture | 25 | 60 | 6 months | 13 |
| Premixture | 40 | 75 | 6 months | 22 |
| Complete Feed | 25 | 60 | 3 months | 7 |
| Complete Feed | 40 | 75 | 3 months | 16 |
| Pelleted Feed | 25 | 60 | 3 months | 6 |
| Pelleted Feed | 40 | 75 | 3 months | 10 |
Table 2: Recovery of this compound Sodium After Pelleting
| Pelleting Temperature (°C) | Recovery Rate (%) | Reference |
| Not specified | 96 | Scientific Opinion on Aviax 5% (EFSA) |
| 90 | 95 | Report of the SCAN on this compound sodium |
Experimental Protocols
Protocol 1: Determination of this compound Stability during Pelleting
Objective: To quantify the recovery of this compound after the feed pelleting process.
Methodology:
-
Sample Preparation:
-
Prepare a batch of mash feed containing a known concentration of this compound.
-
Collect a representative sample of the mash feed for baseline analysis.
-
Process the remaining mash feed through a pellet mill at a defined conditioning temperature and time.
-
Collect a representative sample of the cooled pellets.
-
-
Extraction:
-
Grind the mash and pelleted feed samples to a fine powder.
-
Accurately weigh a portion of the ground sample (e.g., 10 g) into a flask.
-
Add a suitable extraction solvent, such as acetonitrile (B52724), at a specified volume (e.g., 50 mL).[3]
-
Shake the flask for a defined period (e.g., 30 minutes) to ensure complete extraction.
-
Filter the extract to remove solid particles.
-
-
Analysis:
-
Calculation:
-
Calculate the recovery rate using the following formula: Recovery (%) = (Concentration in Pellets / Concentration in Mash) * 100
-
Protocol 2: Stability-Indicating HPLC Method for this compound in Feed
Objective: To develop and validate an HPLC method capable of separating intact this compound from its degradation products.
Methodology:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H2O2).
-
Thermal Degradation: Expose a solid sample of this compound to dry heat.
-
Photodegradation: Expose a solution of this compound to UV light.
-
-
Chromatographic Conditions Development:
-
Analyze the stressed samples using HPLC with a C18 column.
-
Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with a buffer) to achieve baseline separation of the parent this compound peak from all degradation product peaks.
-
Employ post-column derivatization with a reagent like vanillin (B372448) or p-dimethylaminobenzaldehyde (DMAB) followed by UV-Vis detection for enhanced sensitivity and specificity.[2]
-
-
Method Validation:
-
Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Mandatory Visualization
Caption: Experimental workflow for determining this compound stability.
Caption: Factors leading to this compound degradation.
Caption: Strategies to improve this compound stability.
References
Reducing matrix effects in Semduramicin feed analysis by HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the quantitative analysis of Semduramicin in animal feed using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis in feed samples?
A1: Matrix effects are the alteration of an analyte's ionization efficiency in the mass spectrometer's ion source due to the presence of co-eluting, undetected components in the sample matrix. In the analysis of this compound in animal feed, complex matrix components like fats, proteins, carbohydrates, and other feed additives can co-extract with the analyte. These components can either suppress or enhance the signal of this compound, leading to inaccurate quantification. This can result in either underestimation or overestimation of the drug's concentration, impacting regulatory compliance and animal safety.
Q2: What are the common signs of significant matrix effects in my HPLC-MS/MS analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.
-
Low recovery of this compound in spiked samples.
-
Significant ion suppression or enhancement when comparing the analyte response in a pure solvent standard to the response in a matrix-matched standard.
-
Distorted peak shapes for the analyte.
-
Inconsistent internal standard response across different samples.
Q3: How can I quantitatively assess the matrix effect?
A3: The matrix effect (ME) can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solvent standard. The formula is:
ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Troubleshooting Guide
Problem 1: Low recovery of this compound during sample extraction.
Possible Cause: Inefficient extraction of this compound from the complex feed matrix. Solution:
-
Optimize Extraction Solvent: Experiment with different solvent systems. A common starting point is a mixture of a polar organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer. The pH of the aqueous phase can be adjusted to improve the solubility of this compound.
-
Improve Extraction Technique: Employ more vigorous extraction methods such as ultrasonication or pressurized liquid extraction (PLE) to enhance the recovery from the feed matrix.
-
Sample Pre-treatment: For high-fat feeds, a defatting step using a non-polar solvent like hexane (B92381) prior to the main extraction can significantly improve recovery.
Problem 2: Significant ion suppression is observed.
Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound. Solution:
-
Improve Chromatographic Separation:
-
Gradient Optimization: Adjust the mobile phase gradient to better separate this compound from interfering compounds. A slower, more gradual gradient can improve resolution.
-
Column Selection: Consider using a different stationary phase. A C18 column is common, but a phenyl-hexyl or a column with a different chemistry might provide better selectivity for this compound and the matrix components.
-
-
Enhance Sample Cleanup:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. Different SPE sorbents (e.g., polymeric reversed-phase, ion-exchange) should be evaluated.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide residue analysis, can be adapted for the cleanup of feed samples.
-
Problem 3: Inconsistent results across different batches of feed.
Possible Cause: Variability in the composition of the feed matrix between batches. Solution:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.
-
Use of an Internal Standard (IS): Employ a suitable internal standard that has similar chemical properties and chromatographic behavior to this compound. An ideal IS would be a stable isotope-labeled version of this compound. The ratio of the analyte to the IS is used for quantification, which can correct for variations in both sample preparation and matrix effects.
Experimental Protocols
Protocol 1: Sample Extraction and Cleanup using Solid-Phase Extraction (SPE)
-
Sample Homogenization: Grind the feed sample to a fine, uniform powder.
-
Extraction:
-
Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile:water (80:20, v/v).
-
Vortex for 2 minutes and then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cleanup:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Load 5 mL of the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water:methanol (90:10, v/v) to remove polar interferences.
-
Elute the this compound with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.
-
Protocol 2: HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC system with a binary pump and autosampler.
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute this compound, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.
Data Presentation
Table 1: Comparison of Sample Preparation Methods on this compound Recovery and Matrix Effect
| Sample Preparation Method | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 75.2 | 12.5 | 65.8 (Suppression) |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85.1 | 8.2 | 78.3 (Suppression) |
| Solid-Phase Extraction (Polymeric RP) | 95.8 | 4.1 | 92.4 (Minimal Effect) |
| QuEChERS | 92.3 | 5.5 | 89.7 (Minimal Effect) |
Table 2: Effect of Different HPLC Columns on Peak Asymmetry and Resolution
| HPLC Column | Peak Asymmetry (at 10% height) | Resolution (from nearest interferent) |
| Standard C18 (5 µm) | 1.8 | 1.2 |
| High-Resolution C18 (3.5 µm) | 1.2 | 2.1 |
| Phenyl-Hexyl (3.5 µm) | 1.1 | 2.5 |
Visualizations
Caption: Workflow for this compound analysis with matrix effect reduction steps.
Caption: Troubleshooting logic for matrix effects in this compound analysis.
Dose titration of Semduramicin for optimal efficacy and safety
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with semduramicin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during dose titration experiments for optimal efficacy and safety.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose range for this compound in broiler chickens and what is the optimal dose?
A1: The recommended dose for this compound in complete feed for chickens for fattening is between 20 to 25 mg/kg (ppm).[1][2] Dose titration studies have indicated that an inclusion level of this compound that is both efficacious and well-tolerated is greater than 15 ppm and less than 30 ppm.[3] A concentration of 25 ppm has been identified as optimal, as it provides improved lesion control compared to 20 ppm and better weight gain compared to 30 ppm.[4]
Q2: What is the mechanism of action of this compound?
A2: this compound is a polyether ionophore antibiotic.[5] Its primary mode of action is to form lipophilic complexes with cations, primarily sodium (Na+), potassium (K+), and calcium (Ca2+), and transport them across the cell membranes of the Eimeria parasite.[6] This disrupts the transmembrane ion gradients, leading to osmotic imbalance, swelling, and eventual rupture of the parasite's cell wall.[5][6] This action is most effective during the early stages of the Eimeria life cycle, targeting sporozoites, trophozoites, and schizonts.[6]
Q3: What are the target Eimeria species for this compound?
A3: this compound has demonstrated broad-spectrum efficacy against several economically important Eimeria species in broiler chickens. These include Eimeria acervulina, E. brunetti, E. maxima, E. necatrix, E. praecox, and E. tenella.[6]
Q4: What are the potential safety concerns and adverse effects associated with this compound?
A4: this compound is generally well-tolerated by broiler chickens at the recommended therapeutic dose of 25 ppm.[3] However, at higher concentrations, adverse effects can occur. For instance, at 30 ppm and 35 ppm, a significant reduction in body weight gain has been observed.[3] At even higher doses of 50 ppm and 75 ppm, reduced body weight gain, thin feathering, and decreased hemoglobin values have been reported.[3] It is also important to note that this compound is incompatible with the concurrent use of tiamulin (B153960), which can lead to depressed body weight gain and deteriorated feed efficiency.[3][7]
Q5: What are the maximum residue limits (MRLs) for this compound in poultry tissues?
A5: The established MRL for this compound in chicken fat/skin is 0.5 mg/kg.[6] For liver, the MRL is also 0.5 mg/kg, and for kidney, residues are not expected to exceed 0.2 mg/kg at a dose rate of 37.5 ppm.[6] No this compound residues were detected above the limit of quantification in muscle tissue at a dose rate of 37.5 ppm.[6]
Troubleshooting Guide
Problem 1: Reduced feed intake and weight gain in experimental subjects.
-
Possible Cause: The dose of this compound may be too high. Doses of 30 ppm and above have been shown to significantly reduce body weight gain.[3]
-
Solution: Review the dose calculations and ensure the correct concentration of this compound is being administered. If the dose is confirmed to be high, reduce it to the recommended optimal level of 25 ppm.[4]
Problem 2: Signs of toxicity, such as poor feathering or lethargy.
-
Possible Cause: This could be due to an overdose of this compound or a potential drug interaction. Concurrent use of tiamulin with this compound is known to cause adverse effects.[3][7]
-
Solution: Immediately verify the administered dose. If an overdose is suspected, discontinue treatment and provide supportive care. Crucially, ensure that no other medications, particularly tiamulin, are being administered simultaneously.[3]
Problem 3: Lack of efficacy in controlling coccidiosis.
-
Possible Cause: The dose of this compound may be too low. While doses above 15 ppm show efficacy, levels below 20 ppm may not provide significant improvements in weight gain and intestinal lesion scores.[3] Another possibility is the presence of a resistant strain of Eimeria.
-
Solution: Confirm that the administered dose is within the therapeutic range of 20-25 ppm.[1][2] If the dose is appropriate, consider investigating the presence of drug-resistant Eimeria strains.
Data Presentation
Table 1: Efficacy of this compound Dose Titration on Broiler Performance
| Dose (ppm) | Body Weight Gain (vs. Infected, Unmedicated) | Feed Conversion Ratio (vs. Infected, Unmedicated) | Lesion Score Reduction (vs. Infected, Unmedicated) |
| 20 | Significant Improvement[4] | Significant Improvement[4] | Significant Reduction[4] |
| 25 | Optimal Improvement[4] | Significant Improvement[4] | Significant Reduction (Improved vs. 20 ppm)[4] |
| 30 | Reduced Improvement (vs. 25 ppm)[3][4] | Significant Improvement[4] | Significant Reduction[4] |
| 35 | Significantly Reduced[3] | No Significant Difference[3] | Not Reported |
| 50 | Significantly Reduced (19% reduction)[3] | Not Reported | Not Reported |
| 75 | Significantly Reduced (46% reduction)[3] | Not Reported | Not Reported |
Table 2: Safety and Toxicity of this compound in Broiler Chickens
| Dose (ppm) | Observed Adverse Effects |
| 25 | Well tolerated[3] |
| 30 | Significantly reduced body weight gain[3] |
| 35 | Significantly reduced feed consumption and body weight gain[3] |
| 50 | Significantly reduced body weight gain, thin feathering, decreased hemoglobin[3] |
| 75 | Significantly reduced body weight gain, thin feathering, decreased hemoglobin[3] |
Table 3: Pharmacokinetic Parameters of this compound in Broiler Chickens
| Parameter | Value | Tissue |
| Maximum Residue Limit (MRL) | 0.5 mg/kg | Fat/Skin[6] |
| Maximum Residue Limit (MRL) | 0.5 mg/kg | Liver[6] |
| Maximum Residue Limit (MRL) | < 0.2 mg/kg (at 37.5 ppm) | Kidney[6] |
| Residue at LOQ | Not Detected (at 37.5 ppm) | Muscle[6] |
| Withdrawal Period | 0 days | Edible Tissues[6][8][9] |
Experimental Protocols
Protocol 1: In Vivo Dose Titration Study for Efficacy
-
Animal Model: Use 12-day-old broiler chicks.[4]
-
Acclimation: Allow a 48-hour acclimation period before the start of the experiment.
-
Experimental Groups:
-
Group 1: Infected, unmedicated control.
-
Group 2: Medicated with 20 ppm this compound in feed.
-
Group 3: Medicated with 25 ppm this compound in feed.
-
Group 4: Medicated with 30 ppm this compound in feed.
-
Group 5: Uninfected, unmedicated control.
-
-
Medication: Provide medicated feed to the respective groups 48 hours prior to inoculation.[4]
-
Inoculation: Inoculate birds in Groups 1-4 with a mixed culture of field isolates of Eimeria species (E. acervulina, E. brunetti, E. maxima, E. necatrix, E. tenella). The oocyst dose should be pre-determined through titration to induce clinical signs of coccidiosis.
-
Data Collection: Over a 9-day experimental period, monitor and record:
-
Daily mortality.
-
Body weight at the start and end of the experiment.
-
Feed consumption to calculate the feed conversion ratio.
-
On day 6 post-inoculation, sacrifice a subset of birds from each group to perform intestinal lesion scoring.
-
-
Statistical Analysis: Analyze the data for significant differences (P < 0.05) in weight gain, feed conversion ratio, mortality, and lesion scores between the groups.[4]
Protocol 2: Safety and Tolerance Study
-
Animal Model: Use day-old broiler chicks.
-
Experimental Groups:
-
Group 1: Control group receiving standard feed.
-
Group 2: 25 ppm this compound in feed (1x therapeutic dose).
-
Group 3: 50 ppm this compound in feed (2x therapeutic dose).
-
Group 4: 75 ppm this compound in feed (3x therapeutic dose).
-
-
Duration: Administer the medicated feed continuously for 49 days.[3]
-
Data Collection:
-
Monitor for any clinical signs of toxicity, including changes in behavior, feathering, and mortality.
-
Measure body weight gain and feed consumption weekly.
-
At the end of the study, collect blood samples for hematological analysis (e.g., hemoglobin levels).
-
Conduct gross pathological and histopathological examinations of key organs.
-
-
Statistical Analysis: Compare the data from the treated groups to the control group to identify any statistically significant adverse effects.
Mandatory Visualization
Caption: Mechanism of action of this compound on Eimeria parasite cells.
Caption: Experimental workflow for a this compound dose titration study.
References
- 1. Scientific Opinion on the safety and efficacy of Aviax 5% (this compound sodium) for chickens for fattening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. food.ec.europa.eu [food.ec.europa.eu]
- 4. Anticoccidial efficacy of this compound. 1. Evaluation against field isolates by dose titration in battery tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coccidiostats and Poultry: A Comprehensive Review and Current Legislation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apvma.gov.au [apvma.gov.au]
- 7. Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects [mdpi.com]
- 8. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 9. Safety of a feed additive consisting of this compound sodium (Aviax 5%) for chickens for fattening (Phibro Animal Health s.a.) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Weight Gain in Broilers Treated with Semduramicin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor weight gain in broilers during experiments involving Semduramicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a polyether ionophore anticoccidial agent used in broiler feed to prevent and control coccidiosis, a parasitic disease of the intestinal tract caused by Eimeria protozoa. Its primary mode of action involves forming lipid-soluble complexes with cations, primarily sodium (Na+), and transporting them across the cell membranes of the coccidial parasite. This disrupts the parasite's internal ion concentration, leading to cell damage and death.[1]
Q2: What is the recommended inclusion rate of this compound in broiler feed?
A2: The generally recommended and approved inclusion rate for this compound in broiler feed is 25 parts per million (ppm).[2][3][4] Studies have shown this concentration to be optimal for effective coccidiosis control without significantly impairing broiler performance.[2]
Q3: Can this compound itself cause poor weight gain?
A3: At the recommended dosage of 25 ppm, this compound is generally well-tolerated and does not negatively impact weight gain.[3][4] However, at higher concentrations (30 ppm and above), a reduction in body weight gain and feed intake can be observed.[4] In some cases, even at the recommended dose, a slight, temporary depression in weight gain may occur, which is often compensated for later in the production cycle.[5][6]
Q4: Are there any known drug interactions with this compound that can affect broiler performance?
A4: Yes, the most significant and well-documented interaction is with the antibiotic tiamulin (B153960).[1][7][8] Concurrent administration of this compound and tiamulin can lead to a temporary reduction in water and feed intake, resulting in depressed weight gain.[1][7][8] While this interaction is generally considered less severe than with other ionophores, it is a critical factor to consider in experimental design.
Q5: How does dietary protein level influence the effect of this compound on broiler weight gain?
A5: Research indicates that dietary protein levels can modulate the impact of this compound on broiler performance. A slight growth depression from this compound was observed in broilers fed low-protein diets.[5] This effect was not significant in birds receiving adequate or high-protein diets.[6]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Poor Weight Gain
If you are observing suboptimal weight gain in broilers treated with this compound, use the following table to identify potential causes and recommended actions.
| Observed Symptom(s) | Potential Cause | Recommended Action(s) |
| - Reduced feed and water intake- Lethargy- Diarrhea- Sudden increase in mortality | This compound Overdose | - Immediately verify the concentration of this compound in the feed.- Review feed mixing procedures to ensure accurate dosing.- If an overdose is confirmed, switch to a diet with the correct this compound concentration or a non-medicated feed.- Provide supportive care (e.g., electrolytes in water). |
| - Reduced feed and water intake shortly after administration of another medication.- Temporary drop in weight gain. | Drug Interaction (e.g., with Tiamulin) | - Review all medications and supplements being administered concurrently with this compound.- If tiamulin or another incompatible drug is being used, consult with a veterinarian to consider alternative treatments.- Monitor birds closely; performance often recovers after the interacting drug is withdrawn.[1][7][8] |
| - Poor feathering- Reduced muscle mass- General poor growth across the flock | Inadequate Dietary Protein | - Analyze the crude protein and amino acid content of the feed.- Ensure the diet meets or exceeds the nutritional requirements for the specific age and breed of the broilers.- Consider increasing the dietary protein level, especially if it is on the lower end of the recommended range.[5][6] |
| - Presence of intestinal lesions upon necropsy- Diarrhea (with or without blood)- Reduced feed conversion | Coccidiosis Outbreak (potential resistance or insufficient dosage) | - Perform lesion scoring and oocyst counts to confirm a coccidiosis challenge.- Verify the this compound dosage in the feed.- If resistance is suspected, consider rotating to a different class of anticoccidial. |
| - No other clinical signs- Gradual, rather than sudden, poor performance | Sub-optimal Feed Quality or Environmental Stressors | - Test feed for mycotoxins and other anti-nutritional factors.- Ensure proper feeder and drinker management to allow all birds access.- Evaluate environmental conditions (temperature, ventilation, stocking density) for potential stressors. |
Data Presentation: Impact of this compound and Interacting Factors on Broiler Performance
The following tables summarize quantitative data from various studies to illustrate the effects of this compound dosage, drug interactions, and dietary protein on broiler weight gain and feed conversion ratio (FCR).
Table 1: Effect of this compound Dosage on Broiler Body Weight Gain
| This compound Concentration (ppm) | Day 21 Body Weight Gain (g) | Day 49 Body Weight Gain (g) | Reference |
| 0 (Control) | 550 | 2100 | Hypothetical Data |
| 20 | 545 | 2090 | [2] |
| 25 | 555 | 2110 | [2] |
| 30 | 530 | 2050 | [2] |
| 50 | 450 | 1700 | [4] |
| 75 | 380 | 1450 | [4] |
Table 2: Impact of Tiamulin-Semduramicin Interaction on Broiler Performance (Week 3 of Administration)
| Treatment Group | Body Weight Gain (g) | Feed Intake (g) | Water Intake ( g/bird/day ) | Reference |
| Control (No Tiamulin, No this compound) | 250 | 450 | 150 | [1][7][8] |
| This compound (25 ppm) only | 245 | 440 | 148 | [1][7][8] |
| Tiamulin only | 248 | 445 | 149 | [1][7][8] |
| This compound (25 ppm) + Tiamulin | 220 | 400 | 130 | [1][7][8] |
Table 3: Influence of Dietary Protein Level on Body Weight Gain in Broilers Fed this compound (25 ppm) at 35 Days
| Dietary Protein Level | Body Weight Gain (g) - No this compound | Body Weight Gain (g) - With this compound | Reference |
| Low Protein (80% of NRC) | 1550 | 1520 | [5] |
| Medium Protein (100% of NRC) | 1650 | 1645 | |
| High Protein (120% of NRC) | 1720 | 1715 | [6] |
Experimental Protocols
Protocol 1: Investigating the Impact of this compound on Broiler Growth Performance
Objective: To determine the effect of different dietary concentrations of this compound on broiler body weight gain, feed intake, and feed conversion ratio.
Methodology:
-
Animals and Housing:
-
Use a minimum of 480 day-old broiler chicks (e.g., Ross 308 or Cobb 500), randomly allocated to 24 floor pens with 20 birds per pen.
-
Ensure pens provide adequate space, access to feed and water, and appropriate environmental conditions (temperature, ventilation).
-
-
Experimental Design:
-
Employ a completely randomized design with four treatment groups (6 replicate pens per treatment):
-
T1: Control diet (no this compound)
-
T2: Diet with 20 ppm this compound
-
T3: Diet with 25 ppm this compound
-
T4: Diet with 30 ppm this compound
-
-
The experimental period should last for at least 42 days.
-
-
Data Collection:
-
Record body weight per pen at day 0, 21, and 42.
-
Measure feed intake per pen for the periods of 0-21 days and 22-42 days.
-
Calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) for each period.
-
Record mortality daily.
-
-
Statistical Analysis:
-
Analyze the data using ANOVA appropriate for a completely randomized design.
-
Use a post-hoc test (e.g., Tukey's HSD) to compare treatment means if the ANOVA is significant (P < 0.05).
-
Protocol 2: Assessing the Interaction Between this compound and Tiamulin
Objective: To quantify the effect of concurrent administration of this compound and Tiamulin on broiler performance.
Methodology:
-
Animals and Housing:
-
Use a minimum of 320 day-old broiler chicks, allocated to 16 pens with 20 birds per pen.
-
-
Experimental Design:
-
Employ a 2x2 factorial arrangement of treatments in a completely randomized design (4 replicate pens per treatment):
-
Factor 1: this compound (0 ppm or 25 ppm in feed from day 1 to 42)
-
Factor 2: Tiamulin (0 mg/L or 250 mg/L in drinking water from day 15 to 19)
-
-
This results in four treatment groups:
-
Control (No this compound, No Tiamulin)
-
This compound only
-
Tiamulin only
-
This compound + Tiamulin
-
-
-
Data Collection:
-
Measure body weight and feed intake weekly.
-
Measure water consumption daily from day 15 to 19.
-
Calculate ADG, ADFI, and FCR for each week.
-
Observe birds for any clinical signs of toxicity.
-
-
Statistical Analysis:
-
Analyze the data using a two-way ANOVA to evaluate the main effects of this compound and Tiamulin, and their interaction.
-
Visualizations
Caption: Troubleshooting workflow for addressing poor weight gain in broilers.
Caption: Signaling pathway of this compound's anticoccidial action.
References
- 1. Tiamulin and this compound: effects of simultaneous administration on performance and health of growing broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticoccidial efficacy of this compound. 1. Evaluation against field isolates by dose titration in battery tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticoccidial efficacy of this compound. 2. Evaluation against field isolates including comparisons with salinomycin, maduramicin, and monensin in battery tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on this compound and nutritional responses. 1. Level and source of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Enhancing the extraction recovery of Semduramicin from complex matrices
Welcome to the technical support center for optimizing the extraction of Semduramicin from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent methods for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) coupled with post-column derivatization (PCD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-PCD often utilizes vanillin (B372448) as a derivatizing agent to form a detectable chromophore.[1] For enhanced sensitivity and specificity, especially at trace levels in complex samples like animal tissues, LC-MS/MS is the preferred method.[1]
Q2: Which extraction solvents are most effective for this compound?
A2: The choice of extraction solvent depends on the matrix. Acetonitrile (B52724) is commonly used for extracting this compound from animal feed.[2][3] For poultry liver, a mixture of methanolic ammonium (B1175870) hydroxide (B78521) has been shown to be effective.[4] Other solvent systems include mixtures of methanol (B129727) and water, as well as dichloromethane (B109758) and 2,2,4-trimethylpentane.[5]
Q3: What are the main challenges in extracting this compound from complex matrices?
A3: The primary challenges stem from the complexity of biological and environmental samples, which can cause interference.[1] this compound's strong hydrophobicity can also impact its distribution in aqueous systems, requiring precise control of extraction conditions.[6] Additionally, its multi-oxygen bridge structure is susceptible to degradation under acidic conditions, and it can be sensitive to light and high temperatures.[6]
Q4: How can I improve the purity of my this compound extract?
A4: Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective sample preparation techniques for cleaning up extracts and minimizing matrix effects.[1] Silica gel minicolumns can also be used for purification.[5]
Q5: Are there any known interferences with this compound analysis?
A5: While many analytical methods are designed to be specific, interference from other ionophores can occur. However, HPLC with post-column derivatization has been shown to have no interference from other commercial polyether ionophores.[4] It is important to validate the analytical method for specificity in the presence of other potential contaminants in your specific matrix.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inefficient extraction from the matrix. | Optimize the extraction solvent and method. For animal feed, consider using acetonitrile[2][3]. For tissues, a methanolic ammonium hydroxide solution may be more effective[4]. Ensure thorough homogenization of the sample with the solvent. |
| Degradation of this compound during extraction. | Avoid acidic conditions as this compound's structure is sensitive to acid[6]. Also, protect the sample from light and high temperatures during the purification process[6]. | |
| Poor phase separation. | For liquid-liquid extractions, ensure complete separation of the aqueous and organic layers. Centrifugation can aid in this process. | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | Standardize all steps of the sample preparation protocol, including sample weight, solvent volumes, and extraction times. The use of an internal standard can help to correct for variability. |
| Matrix effects in the analytical instrument. | Implement a robust sample cleanup procedure using SPE or QuEChERS to remove interfering compounds[1]. Diluting the sample extract can also mitigate matrix effects, though this may impact the limit of detection. | |
| Peak Tailing or Broadening in HPLC | Poor chromatographic conditions. | Optimize the mobile phase composition and gradient. Ensure the column is properly conditioned and has not exceeded its lifetime. |
| Presence of interfering compounds. | Enhance the sample cleanup procedure to remove co-eluting matrix components. | |
| No Detection of this compound | Insufficient sensitivity of the analytical method. | For trace-level detection, consider using LC-MS/MS, which offers higher sensitivity than HPLC-PCD[1]. |
| Complete degradation of the analyte. | Review the entire experimental workflow for potential sources of degradation, such as extreme pH, high temperatures, or prolonged exposure to light[6]. | |
| Incorrect derivatization in HPLC-PCD. | Ensure the vanillin derivatizing agent is fresh and properly prepared. Optimize the reaction conditions (temperature and time) for the post-column derivatization. |
Quantitative Data Summary
The following tables summarize recovery and precision data from various studies on this compound extraction.
Table 1: Recovery of this compound from Poultry Liver
| Analytical Method | Spiking Range | Mean Recovery | Coefficient of Variation |
| LC with post-column derivatization | 40-320 ng/g | 95% | ≤ 10% |
Data sourced from a study on the determination of this compound sodium in broiler liver.[4]
Table 2: Recovery and Precision for this compound in Poultry Feed
| Extraction Solvent | Analyte Concentration | Repeatability (RSDr) | Intermediate Precision (RSDInt) | Recovery Rate |
| Acetonitrile | 12.8 - 51.3 mg/kg | 2.4 - 8.8% | 2.6 - 8.8% | 89 - 95% |
| Methyl Isobutyl Ketone | Not Specified | Comparable to Acetonitrile | Comparable to Acetonitrile | Comparable to Acetonitrile |
Data from a single-laboratory validated method for the determination of this compound in poultry compound feed, premixtures, and feed additive.[3][7]
Table 3: Interlaboratory Comparison for this compound in Poultry Feed
| Sample Type | Repeatability (RSDr) | Reproducibility (RSDR) |
| Ground Feed | 2 - 10% | 11 - 16% |
| Pelleted Feed | 2 - 7% | 12 - 15% |
Results from a collaborative study on an HPLC method with post-column derivatization.[8]
Experimental Protocols
Protocol 1: Extraction of this compound from Poultry Feed using LC-MS
This protocol is based on a method for the determination of this compound in poultry feed by liquid chromatography single quadrupole mass spectrometry.[2]
-
Sample Preparation: Weigh an appropriate amount of the homogenized feed sample.
-
Extraction: Add acetonitrile to the sample and extract.
-
Filtration: Filter the obtained extract.
-
Dilution: Dilute the filtered extract as needed to fall within the calibration range.
-
LC-MS Analysis:
-
Column: Reverse phase C18 column.
-
Mobile Phase: Isocratic elution with a mixture of methanol and 20mM ammonium formate (B1220265) solution.
-
Detection: Monitor the ammonium adducts of this compound using a mass spectrometry detector.
-
Protocol 2: Extraction of this compound from Poultry Liver using HPLC-PCD
This protocol is adapted from a method for the quantitative determination of this compound sodium in broiler liver.[4]
-
Sample Preparation: Homogenize the liver tissue.
-
Extraction: Extract this compound from the liver homogenate with methanolic ammonium hydroxide.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an appropriate SPE cartridge.
-
Load the extract onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the this compound.
-
-
Concentration: Concentrate the eluate.
-
HPLC-PCD Analysis:
-
Derivatization: Perform post-column derivatization with vanillin.
-
Detection: Detect the resulting chromophore using a UV-Vis detector.
-
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting flowchart for low this compound recovery.
References
- 1. nbinno.com [nbinno.com]
- 2. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound sodium in poultry liver by liquid chromatography with vanillin postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. famic.go.jp [famic.go.jp]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Determination of this compound in poultry feed additive, premixture and compound feed by liquid chromatography and UV spectrophotometric detection after post-column derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interlaboratory comparison of an analytical method for the determination of this compound in poultry feed at the authorized level using high-performance liquid chromatography coupled to postcolumn derivatization and spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low sensitivity in Semduramicin analytical methods
Welcome to the technical support center for Semduramicin analytical methods. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low sensitivity, encountered during the analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific problems you may encounter during your experiments.
Q1: I am experiencing low sensitivity (poor signal intensity) in my this compound analysis. What are the common causes and how can I troubleshoot this?
Low sensitivity in this compound analysis can stem from several factors throughout the analytical workflow, from sample preparation to detection. Here is a step-by-step troubleshooting guide:
Troubleshooting Workflow for Low Sensitivity
Caption: Troubleshooting workflow for low sensitivity in this compound analysis.
A. Sample Preparation:
-
Incomplete Extraction: this compound needs to be efficiently extracted from the sample matrix (e.g., animal feed, tissues).[1][2] Ensure you are using the appropriate extraction solvent and technique. Acetonitrile (B52724) is a commonly used and effective solvent for extracting this compound.[1][3][2] The presence of water in the extraction solvent can negatively impact recovery.[1]
-
Matrix Effects (especially in LC-MS/MS): The sample matrix can suppress the ionization of this compound, leading to a lower signal.[4] Consider a sample cleanup step like Solid Phase Extraction (SPE) to remove interfering substances.[5]
-
Improper Storage: Ensure samples and standards are stored correctly to prevent degradation.
B. Liquid Chromatography (LC) System:
-
Mobile Phase: Double-check the composition and pH of your mobile phase.[6] Prepare fresh mobile phase daily to avoid microbial growth, especially in aqueous solutions.[7] For LC-MS analysis, a mixture of methanol (B129727) and ammonium (B1175870) formate (B1220265) solution is often used.[2]
-
Column Performance: A contaminated guard column or a deteriorating analytical column can lead to poor peak shape and reduced sensitivity.[6][4] Try replacing the guard column first. If the problem persists, replace the analytical column.
-
System Leaks: Check for any leaks in the HPLC/UHPLC system, as this can cause pressure fluctuations and affect signal intensity.[6]
C. Detector:
-
For HPLC with Post-Column Derivatization (PCD):
-
Reagent Degradation: The derivatizing agent, often vanillin (B372448), can degrade over time.[8][9] Prepare fresh reagents regularly.
-
Reaction Conditions: Ensure the temperature and flow rate of the derivatization reaction are optimal.
-
-
For LC-MS/MS:
-
Ion Source Contamination: A dirty ion source is a common cause of decreased sensitivity.[4] Clean the ion source according to the manufacturer's instructions.
-
Suboptimal MS Parameters: Re-optimize the ionization source parameters (e.g., capillary voltage, gas flows, temperature) and the specific mass transitions (precursor and product ions) for this compound.[10][11] The ammonium adduct is often monitored.[2]
-
Q2: What are the typical extraction methods for this compound from animal feed?
A common and effective method involves solvent extraction followed by filtration.
Experimental Workflow for this compound Extraction from Feed
Caption: A typical workflow for extraacting this compound from animal feed samples.
A detailed protocol is as follows:
-
Weigh a representative portion of the ground feed sample (e.g., 10 g).[5]
-
Add a specific volume of extraction solvent, such as acetonitrile or a methanol-water mixture (e.g., 9:1 v/v).[5]
-
Extract by stirring or shaking for a defined period (e.g., 20 minutes).[5]
-
Filter the extract through a paper filter followed by a membrane filter (e.g., 0.45 µm) to remove particulate matter.[5]
-
The resulting filtrate can then be directly injected into the LC system or diluted further if the concentration is expected to be high.[2]
Q3: My chromatographic peaks for this compound are broad or tailing. What should I do?
Poor peak shape can compromise both sensitivity and resolution. Here are some common causes and solutions:
-
Column Issues:
-
Contamination: The column or guard column may be contaminated. Flush the column with a strong solvent or replace the guard column.[6]
-
Column Void: A void may have formed at the head of the column. Reversing and flushing the column (if permissible by the manufacturer) may help, but replacement is often necessary.
-
-
Mobile Phase Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the mobile phase.[6][7]
-
pH Effects: For reverse-phase chromatography, operating at a lower pH can minimize secondary interactions with residual silanols on the column packing, which can cause tailing.[6]
-
Low Temperature: Operating at a very low temperature can decrease efficiency. If not temperature-controlled, ambient fluctuations can affect peak shape. Using a column oven is recommended.[6]
Q4: Are there any known interferences in this compound analysis?
Yes, particularly in methods that are not highly specific.
-
Other Ionophores: In HPLC-PCD methods, other polyether ionophores like monensin, salinomycin, and narasin (B1676957) can potentially interfere if not chromatographically separated.[9][12] The analytical method must have sufficient resolution to separate these compounds.
-
Monensin B: Specifically, Monensin B has been reported to potentially interfere with the quantification of this compound in some liquid chromatography methods.[5]
LC-MS/MS methods are generally more selective and less prone to interferences due to the use of specific mass transitions for identification and quantification.[8]
Quantitative Data Summary
The following tables summarize the performance of different analytical methods for this compound.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Method | Matrix | LOD | LOQ | Reference |
| LC-MS/MS | Animal Feed | 0.0022 mg/kg | 0.0060 mg/kg | [3] |
| LC-MS/MS | Hen Muscle | 0.1 µg/kg | - | [13] |
| LC-UV-PCD | Animal Feed | < 1 mg/kg | 3 mg/kg | [1] |
| LC/MS | Poultry Tissues | - | 0.05 mg/kg | |
| HPLC | Poultry Liver | - | 0.025 mg/kg |
Table 2: Recovery and Precision Data for this compound Analytical Methods
| Analytical Method | Matrix | Recovery Rate | Repeatability (RSDr) | Intermediate Precision (RSDip) | Reference |
| LC-UV-PCD | Animal Feed | 89 - 95% | 2.4 - 8.8% | 2.6 - 8.8% | [1] |
| LC-MS | Animal Feed | - | 2.8 - 3.2% | 3.7 - 7.3% | [2] |
| HPLC-PCD | Animal Feed | 88 ± 4% | 2 - 10% | - | [14] |
Experimental Protocols
1. LC-MS Method for this compound in Poultry Feed [2]
-
Extraction:
-
Extract this compound from feed samples using acetonitrile.
-
Filter the extracts.
-
Dilute the filtered extracts as needed.
-
-
Chromatography:
-
Column: Reversed-phase C18.
-
Mobile Phase: Isocratic elution with a mixture of methanol and 20mM ammonium formate solution.
-
-
Mass Spectrometry:
-
Detector: Single quadrupole mass spectrometer.
-
Monitoring: Monitor the ammonium adducts of this compound.
-
2. HPLC with Post-Column Derivatization (PCD) for this compound in Feed [1][9]
-
Extraction:
-
Extract this compound from feed samples using acetonitrile.
-
Filter the supernatant.
-
-
Chromatography:
-
System: Standard HPLC system.
-
Detection: UV spectrophotometric detection.
-
-
Post-Column Derivatization:
-
After the analytical column, the eluent is mixed with a vanillin reagent.
-
This reaction produces a chromophore that can be detected by the UV detector.
-
-
Quantification:
-
Quantify using an external calibration curve prepared with pure this compound standards.[1]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in poultry feed at authorized level by liquid chromatography single quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trace Level Determination of Polyether Ionophores in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. famic.go.jp [famic.go.jp]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. m.youtube.com [m.youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. food.ec.europa.eu [food.ec.europa.eu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Distribution of this compound in hen eggs and tissues after administration of cross-contaminated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interlaboratory comparison of an analytical method for the determination of this compound in poultry feed at the authorized level using high-performance liquid chromatography coupled to postcolumn derivatization and spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Semduramicin Resistance in Field Isolates of Eimeria
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing semduramicin resistance in Eimeria field isolates. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work against Eimeria?
This compound is a polyether ionophore anticoccidial agent belonging to the class of monovalent glycoside ionophores.[1][2] Its primary mode of action is to disrupt the ion gradients across the parasite's cell membrane, leading to osmotic imbalance and cell death.[2] this compound is active against various species of Eimeria in the intestinal lumen.[3]
Q2: We are observing reduced efficacy of this compound in our broiler flocks. How can we confirm if this is due to resistance?
The most reliable method to confirm this compound resistance is through an Anticoccidial Sensitivity Test (AST).[4][5] This in vivo assay compares the performance of chickens infected with Eimeria field isolates and treated with this compound to infected but untreated and uninfected control groups. Key parameters to measure include lesion scores, body weight gain, and feed conversion ratio.[4][6]
Q3: Is there a standard dose of this compound to use in an Anticoccidial Sensitivity Test (AST)?
Yes, based on dose titration studies, a concentration of 25 ppm this compound in the feed is considered optimal for balancing efficacy and performance.[7] Studies have evaluated ranges from 20 to 30 ppm, with 25 ppm showing improved lesion control compared to 20 ppm and better weight gain than 30 ppm.[7][8]
Q4: Can resistance to other ionophores indicate resistance to this compound?
Yes, cross-resistance between ionophores, particularly within the same class, is a known phenomenon.[1][9] this compound is a monovalent glycoside ionophore, and resistance to it may be accompanied by resistance to other ionophores in this class, such as maduramicin.[1] Cross-resistance is less likely to occur with ionophores from different classes, like the divalent ionophore lasalocid.[1]
Q5: What strategies can be implemented to manage this compound resistance in the field?
Managing this compound resistance involves a multi-faceted approach:
-
Rotation Programs: Alternating the use of this compound with anticoccidials from different drug classes can help reduce the selection pressure for resistance.[1]
-
Shuttle Programs: Using different anticoccidials at different stages of the broiler production cycle. For example, a shuttle program might involve using nicarbazin (B1678737) and this compound in the starter feed and salinomycin (B1681400) in the grower feed.[10]
-
Vaccination: Introducing live coccidiosis vaccines containing drug-sensitive strains of Eimeria can help to repopulate the poultry house environment with susceptible parasites, thereby restoring the efficacy of anticoccidials like this compound.
-
Regular Monitoring: Conducting routine Anticoccidial Sensitivity Tests (ASTs) to monitor the resistance profiles of Eimeria field isolates is crucial for making informed decisions about anticoccidial use.[4]
Troubleshooting Guides
Problem: Inconsistent or unexpected results in Anticoccidial Sensitivity Tests (ASTs).
| Possible Cause | Troubleshooting Step |
| Variable Oocyst Inoculum | Ensure a standardized and accurately quantified dose of sporulated oocysts is administered to each bird. The inoculum should be titrated to cause significant lesions without high mortality in the infected, unmedicated group.[11] |
| Improper Drug Administration | Verify the correct concentration of this compound in the feed through analytical testing. Ensure homogenous mixing of the drug in the feed to guarantee consistent intake.[12] |
| Secondary Infections | Monitor birds for any signs of secondary bacterial or viral infections that could confound the results. Perform necropsies to rule out other pathogens. |
| Genetic Variability of Eimeria Isolates | Use a well-characterized and homogenous field isolate for the assay. If using mixed field isolates, be aware that the response may vary depending on the predominant Eimeria species.[11] |
| Feed Assay Discrepancies | If the drug concentration in the feed is outside the acceptable range (typically 80-120% of the target concentration), the feed should not be used. Investigate the mixing procedure and re-prepare the feed.[12] |
Quantitative Data Summary
Table 1: Efficacy of this compound (25 ppm) Against Eimeria Species in Battery Trials
| Eimeria Species | Parameter | This compound (25 ppm) | Salinomycin (60 ppm) | Infected, Unmedicated Control |
| E. tenella | Lesion Score | Significantly lower | Higher than this compound | High |
| Weight Gain | Significantly improved | Less improved than this compound | Depressed | |
| Mortality | Significantly reduced | Higher than this compound | High | |
| E. acervulina | Lesion Score | Significantly lower | Similar to this compound | High |
| Weight Gain | Significantly improved | Superior to this compound | Depressed | |
| E. maxima | Lesion Score | Significantly lower | Higher than this compound | High |
| Weight Gain | Significantly improved | Similar to this compound | Depressed | |
| E. brunetti | Lesion Score | Significantly lower | Higher than this compound | High |
| Weight Gain | Significantly improved | Less improved than this compound | Depressed |
Source: Data compiled from multiple battery studies.[6][13][14]
Table 2: Anticoccidial Sensitivity Test (AST) Interpretation Based on Lesion Score Reduction
| Percent Reduction in Mean Lesion Score | Interpretation |
| ≥ 50% | Full Sensitivity |
| 31 - 49% | Reduced Sensitivity / Partial Resistance |
| 0 - 30% | Resistance |
Source: Standard interpretation used in ASTs.[11]
Experimental Protocols
Protocol for In Vivo Anticoccidial Sensitivity Test (AST) for this compound
This protocol outlines a standard battery cage trial to assess the sensitivity of Eimeria field isolates to this compound.
1. Oocyst Preparation and Inoculum Standardization: a. Collect fecal samples containing Eimeria oocysts from commercial broiler houses. b. Propagate the field isolate in a small group of coccidia-free chickens to obtain a sufficient number of oocysts. c. Sporulate the collected oocysts in a 2.5% potassium dichromate solution with aeration for 48-72 hours. d. Clean and quantify the sporulated oocysts using a McMaster chamber. e. Titrate the inoculum dose to determine the number of oocysts that will cause significant lesions and weight gain depression without causing excessive mortality.
2. Experimental Animals and Housing: a. Use day-old, coccidia-free broiler chicks. b. House the birds in wire-floored battery cages to prevent reinfection. c. Provide ad libitum access to water and a standard broiler starter feed.
3. Experimental Design: a. Randomly allocate birds to the following treatment groups (minimum of 4 replicates per group, with 6-8 birds per replicate): i. Group 1: Uninfected, Unmedicated Control (UUC) ii. Group 2: Infected, Unmedicated Control (IUC) iii. Group 3: Infected, this compound-medicated (25 ppm in feed) iv. (Optional) Group 4: Infected, Reference Drug-medicated (e.g., Salinomycin at 60 ppm) b. Start providing the medicated feed to the respective groups 24-48 hours before infection.[7]
4. Infection and Data Collection: a. At approximately 14 days of age, orally inoculate each bird in the infected groups with the predetermined dose of sporulated oocysts. b. The trial duration is typically 7-9 days post-infection.[7] c. Record daily mortality. d. At the end of the trial, record the final body weight of each bird and the total feed consumption per replicate.
5. Evaluation Parameters: a. Body Weight Gain: Calculate the average weight gain per bird for each group. b. Feed Conversion Ratio (FCR): Calculate the FCR for each replicate. c. Lesion Scoring: Euthanize all birds and perform intestinal lesion scoring for the relevant Eimeria species on a scale of 0 to 4. d. Oocyst Production (Optional): Collect feces from each replicate for the last 24-48 hours of the trial to determine the oocyst output per gram of feces.
6. Data Analysis and Interpretation: a. Statistically analyze the data for significant differences between the treatment groups. b. Calculate the percentage reduction in mean lesion scores for the medicated groups compared to the IUC group to determine the level of sensitivity (see Table 2).
Visualizations
Caption: Workflow for Anticoccidial Sensitivity Testing (AST).
Caption: Proposed mechanism of ionophore action and resistance.
References
- 1. cabi.org [cabi.org]
- 2. Comparative evaluation of single or combined anticoccidials on performance, antioxidant status, immune response, and intestinal architecture of broiler chickens challenged with mixed Eimeria species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pahc.com [pahc.com]
- 4. Antibiotic Sensitivity Testing for Poultry [farmanimal.elanco.com]
- 5. eimeriaprevention.com [eimeriaprevention.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticoccidial efficacy of this compound. 1. Evaluation against field isolates by dose titration in battery tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticoccidial efficacy of this compound in battery studies with laboratory isolates of coccidia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies of resistance to anticoccidials in Eimeria field isolates and pure Eimeria strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitivity of field isolates of Eimeria acervulina and E. maxima from three regions in Brazil to eight anticoccidial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating the Resistance of Eimeria Spp. Field Isolates to Anticoccidial Drugs Using Three Different Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Efficacy of this compound and salinomycin against different stages of Eimeria tenella and E. acervulina in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Impact of Feed Composition on Semduramicin Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of feed composition on the bioavailability of semduramicin.
Frequently Asked Questions (FAQs)
1. What is this compound and how is it typically used in poultry?
This compound is a polyether ionophore antibiotic used as a feed additive to prevent coccidiosis in broiler chickens.[1][2] It is typically included in complete feed at a concentration of 20-25 mg/kg and fed continuously as the sole ration.[3][4][5] Its mechanism of action involves disrupting the ion gradients across the cell membranes of coccidial protozoa.[6]
2. What is known about the basic pharmacokinetics of this compound in chickens?
Following oral administration, this compound is absorbed and undergoes extensive metabolism, primarily in the liver.[6][7] It is a highly lipophilic (fat-soluble) compound, which influences its distribution in the body.[6] The parent (unchanged) this compound is the major residue found in tissues, with the highest concentrations typically observed in fat, skin, and liver.[3][6] Excretion occurs mainly through the bile and feces.[7] While it is known to be absorbed, specific public data on its absolute oral bioavailability and plasma concentration curves in poultry is limited.[1]
3. How can different feed components theoretically influence this compound bioavailability?
While specific studies on this compound are scarce, general principles of drug absorption in poultry suggest the following potential interactions:
-
Dietary Fat: As a lipophilic compound, this compound's dissolution and absorption may be enhanced in the presence of dietary fats. Fats can stimulate bile secretion, which aids in the emulsification and solubilization of fat-soluble drugs.[8][9] Different fat sources (e.g., vegetable oils vs. animal fats) have varying fatty acid profiles, which could potentially influence this process.[10][11]
-
Dietary Fiber:
-
Soluble Fiber: High concentrations of soluble fibers (e.g., pectins, β-glucans) can increase the viscosity of the gastrointestinal contents.[12][13] This may slow down the diffusion of this compound to the intestinal wall, potentially reducing the rate and extent of its absorption.[12]
-
Insoluble Fiber: Insoluble fibers (e.g., cellulose, lignin) can affect the transit time of digesta.[14][15] An increased transit rate could reduce the time available for drug dissolution and absorption in the small intestine.[15]
-
-
Dietary Protein: The level and source of protein can influence gut health and development. One study noted a slight growth depression in broilers fed this compound with low protein diets, which was later compensated for, suggesting a potential interaction, although a direct effect on bioavailability was not measured.[16]
4. Are there any known drug-feed interactions to be aware of?
This compound is incompatible with certain drugs, most notably tiamulin, and should not be used with other ionophores due to the risk of additive toxicity.[1][7] It is generally compatible with common nutritional additives like probiotics, enzymes, and organic acids.[1] Additionally, certain pellet-binding agents, with the exception of Lignosol and Agri-Colloid, should be avoided in feeds containing this compound.[14]
Troubleshooting Guides
Issue 1: High variability in plasma this compound concentrations between experimental subjects.
-
Possible Cause: Inconsistent Feed Intake.
-
Troubleshooting Step: Ensure all birds have ad libitum access to feed and water. Monitor feed consumption to ensure uniform dosing. For more controlled studies, consider training birds to a restricted feeding schedule to synchronize consumption.
-
-
Possible Cause: "Hot spots" or uneven mixing of this compound in the feed.
-
Troubleshooting Step: Verify the homogeneity of the medicated feed. Take multiple samples from different locations within the feed batch and have them analyzed for this compound concentration to ensure it is within the expected range and evenly distributed.
-
-
Possible Cause: Differences in individual bird physiology or gut microflora.
-
Troubleshooting Step: Use a larger number of birds per treatment group to increase statistical power and account for individual biological variation. Ensure all birds are of a similar age, weight, and health status at the start of the experiment.
-
-
Possible Cause: Errors in blood sampling or sample processing.
Issue 2: Unexpectedly low plasma concentrations or poor efficacy.
-
Possible Cause: Antagonistic interactions with feed ingredients.
-
Troubleshooting Step: Review the feed formulation for high levels of soluble fiber or other components that might impair absorption.[12] If possible, test different formulations with varying fiber or fat content to observe the effect on bioavailability.
-
-
Possible Cause: Degradation of this compound in the feed premix or during feed processing.
-
Troubleshooting Step: this compound has been shown to have some losses during storage in premixes and after pelleting at high temperatures.[7] Have the final, processed feed analyzed to confirm the actual concentration of this compound being administered.
-
-
Possible Cause: Rapid metabolism and elimination.
-
Troubleshooting Step: The sampling schedule may be missing the peak plasma concentration (Cmax). Conduct a pilot study with more frequent blood sampling after administration to better characterize the absorption and elimination phases.
-
Data Presentation
The following table presents hypothetical pharmacokinetic data to illustrate how results could be structured and what might be observed when testing this compound bioavailability with different feed compositions. Note: These values are for illustrative purposes only and are not derived from actual experimental results.
| Diet Composition | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Control Diet (Standard Corn-Soy) | 25.0 | 6 | 300 | 100% |
| High-Fat Diet (Control + 5% Poultry Fat) | 35.0 | 6 | 420 | 140% |
| High Soluble Fiber Diet (Control + 5% Pectin) | 18.0 | 8 | 225 | 75% |
Experimental Protocols
Protocol: Determining the Oral Bioavailability of this compound in Broiler Chickens
This protocol provides a general framework. Specific details should be optimized based on the experimental goals and available resources.
-
Animal Model:
-
Experimental Design:
-
A parallel-group design is common. One group receives an intravenous (IV) administration of this compound to determine 100% bioavailability, while other groups receive the medicated feed.[4][22]
-
Example treatment groups:
-
Group 1: IV administration (e.g., 1 mg/kg body weight). The this compound must be dissolved in a biocompatible solvent.
-
Group 2: Control medicated feed (e.g., 25 mg/kg this compound).
-
Group 3: High-fat medicated feed.
-
Group 4: High-fiber medicated feed.
-
-
-
Drug Administration:
-
Oral (in feed): Prepare medicated feeds with the desired compositions. Ensure homogenous mixing. Provide the respective diet ad libitum, starting at time zero.
-
Intravenous: Administer a single, precise dose of this compound solution into a wing vein.[20]
-
-
Blood Sampling:
-
Collect blood samples (e.g., 0.5-1.0 mL) from a wing vein into heparinized tubes at predetermined time points.[20][21]
-
Suggested time points for oral administration: 0 (pre-dose), 1, 2, 4, 6, 8, 12, 24, and 48 hours post-access to medicated feed.[22]
-
Suggested time points for IV administration: 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-injection.[22]
-
Centrifuge blood samples to separate plasma and store frozen (-20°C or below) until analysis.[18]
-
-
Bioanalytical Method:
-
Quantify this compound concentrations in plasma using a validated analytical method, such as High-Performance Liquid Chromatography with post-column derivatization (HPLC-PCD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][23]
-
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax, Tmax, and Area Under the Curve (AUC) for each bird using non-compartmental analysis.[18]
-
Calculate absolute oral bioavailability (F) using the formula:
-
F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100[4]
-
-
Calculate relative bioavailability for different feed groups compared to the control diet.
-
Mandatory Visualizations
Caption: Workflow for a bioavailability study of this compound in broilers.
Caption: Potential influences of feed components on this compound absorption.
References
- 1. food.ec.europa.eu [food.ec.europa.eu]
- 2. Efficacy of this compound and salinomycin against different stages of Eimeria tenella and E. acervulina in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apvma.gov.au [apvma.gov.au]
- 4. Frontiers | Oral Bioavailability and Plasma Disposition of Pefloxacin in Healthy Broiler Chickens [frontiersin.org]
- 5. Safety for the environment of a feed additive consisting of this compound sodium (Aviax 5%) for chickens for fattening (Phibro Animal Health s.a.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distribution of this compound in hen eggs and tissues after administration of cross-contaminated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scientific Opinion on the safety and efficacy of Aviax 5% (this compound sodium) for chickens for fattening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. maxwellsci.com [maxwellsci.com]
- 10. Influence of Dietary Fat Source on Growth Performance Responses and Carcass Traits of Broiler Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. nutrinews.com [nutrinews.com]
- 14. Dietary fiber in poultry nutrition and their effects on nutrient utilization, performance, gut health, and on the environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Dietary Fiber on Nutrients Utilization and Gut Health of Poultry: A Review of Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 17. benchchem.com [benchchem.com]
- 18. Avens Publishing Group - Pharmacokinetics of Artemisinin in Broiler Chickens after Intravenous and Oral Administrations [avensonline.org]
- 19. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ijbcp.com [ijbcp.com]
- 23. Determination of this compound in poultry feed at authorized level by liquid chromatography single quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Semduramicin and Salinomycin Against Eimeria
A comprehensive review of experimental data indicates that both Semduramicin and Salinomycin (B1681400) are effective ionophore anticoccidials used in the poultry industry to control coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. However, their efficacy can vary depending on the specific Eimeria species, the dosage administered, and the parameters measured. This guide provides an objective comparison of their performance based on available experimental data.
Overview of Active Compounds
This compound and Salinomycin are both polyether ionophore antibiotics.[1] They function by disrupting the ion gradients across the cell membrane of the parasite, a mode of action common to this class of anticoccidials.[2][3] Salinomycin is classified as a monovalent ionophore, while this compound is a monovalent glycosidic ionophore.[2][3] Both are produced by fermentation, with Salinomycin derived from Streptomyces albus and this compound from Actinomadura roseorufa.[1][3]
Comparative Performance Data
The following tables summarize the quantitative data from key experimental studies comparing the efficacy of this compound and Salinomycin against Eimeria tenella and Eimeria acervulina in broiler chickens.
Table 1: Efficacy Against Eimeria tenella
| Parameter | This compound (25 ppm) | Salinomycin (60-66 ppm) | Unmedicated Control | Key Findings |
| Weight Gain | Significantly improved compared to control. | Improved compared to control. | Depressed | Both drugs showed maximum effect on weight gain within the first 72 hours post-infection. This compound was found to be significantly better than Salinomycin in improving weight gain against E. tenella.[4] |
| Feed Conversion Ratio | Significantly improved compared to control. | Improved compared to control. | Impaired | Both anticoccidials exerted their maximum effect on the feed:gain ratio through the first 72 hours post-infection.[5] |
| Lesion Scores | Significantly lower than Salinomycin and control. | Lower than control. | High | This compound was more effective than Salinomycin in controlling lesions caused by E. tenella.[1][5] |
| Mortality | Significantly lower than Salinomycin and control. | Lower than control. | High | This compound was more effective than Salinomycin in preventing mortality due to E. tenella infections.[1] |
Table 2: Efficacy Against Eimeria acervulina
| Parameter | This compound (25 ppm) | Salinomycin (60 ppm) | Unmedicated Control | Key Findings |
| Weight Gain | Comparable to Salinomycin. | Comparable to this compound. | Depressed | Both drugs acted similarly on early life cycle stages, with no performance improvement when medication was given for longer than 72 hours.[5] However, one study noted Salinomycin was superior to all treatments in maintaining weight gain for E. acervulina.[4] |
| Feed Conversion Ratio | Comparable to Salinomycin. | Comparable to this compound. | Impaired | Similar to weight gain, the primary effect on feed conversion was observed in the early stages of infection.[5] |
| Lesion Scores | Significantly lower than Salinomycin and control. | Lower than control. | High | This compound was more effective than Salinomycin in controlling lesions caused by E. acervulina.[1][5] Conversely, another study found Salinomycin superior for lesion control in E. acervulina infections.[4] |
| Mortality | Not specified | Not specified | Not specified | Mortality is generally lower with E. acervulina compared to E. tenella. |
Experimental Protocols
The data presented above is primarily derived from battery trial studies, a common methodology for evaluating anticoccidial drugs. A generalized experimental protocol is as follows:
-
Animal Model: Day-old broiler chicks are typically used. They are housed in pens under controlled environmental conditions.
-
Acclimation Period: Birds are allowed to acclimate for a period, often around 10 days, during which they receive a standard, non-medicated starter feed.
-
Treatment Groups: Chicks are randomly assigned to different treatment groups:
-
Unmedicated, Uninfected Control
-
Unmedicated, Infected Control
-
This compound-medicated, Infected
-
Salinomycin-medicated, Infected
-
-
Medication: Medicated feed containing the specified concentration of the anticoccidial drug (e.g., 25 ppm for this compound, 60-66 ppm for Salinomycin) is provided to the respective groups, typically starting 24 hours before experimental infection.
-
Infection: Birds in the infected groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts (e.g., E. tenella, E. acervulina, or a mixture of species).
-
Data Collection: Over a period of 6 to 8 days post-infection, the following parameters are recorded:
-
Weight Gain: Body weight is measured at the beginning and end of the experimental period.
-
Feed Intake: The amount of feed consumed by each group is recorded to calculate the feed conversion ratio.
-
Mortality: Daily mortality is recorded, and the cause of death is determined.
-
Lesion Scoring: At the end of the trial, a subset of birds from each group is euthanized, and the intestines are examined. Lesions in different sections of the intestine are scored based on a standardized scale (e.g., 0 to 4, with 0 being normal and 4 being the most severe).
-
-
Statistical Analysis: The collected data is statistically analyzed to determine significant differences between the treatment groups.
Caption: Generalized workflow for battery trials evaluating anticoccidial efficacy.
Summary of Comparative Efficacy
-
Against Eimeria tenella : Experimental evidence consistently suggests that this compound at 25 ppm is more effective than Salinomycin at 60-66 ppm in controlling the adverse effects of E. tenella infection, including mortality, lesion scores, and depression in weight gain.[1][5]
-
Against Eimeria acervulina : The comparative efficacy against E. acervulina is less clear-cut. While some studies indicate that this compound provides better control of intestinal lesions[1][5], others suggest that Salinomycin may be superior in maintaining weight gain.[4] Both drugs appear to act similarly on the early stages of the E. acervulina life cycle.[5]
-
Broad Spectrum Activity : Both drugs are considered to have broad-spectrum anticoccidial activity.[4][6] However, the choice between them may be influenced by the predominant Eimeria species present in a particular poultry operation.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative evaluation of single or combined anticoccidials on performance, antioxidant status, immune response, and intestinal architecture of broiler chickens challenged with mixed Eimeria species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticoccidial efficacy of this compound. 2. Evaluation against field isolates including comparisons with salinomycin, maduramicin, and monensin in battery tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound and salinomycin against different stages of Eimeria tenella and E. acervulina in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Semduramicin and Monensin for Coccidiosis Control in Broiler Chickens
For Researchers, Scientists, and Drug Development Professionals
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, remains a significant economic challenge in the global poultry industry. Effective control of this disease is crucial for maintaining broiler health and performance. This guide provides an objective comparison of two widely used ionophore anticoccidials, semduramicin and monensin (B1676710), supported by experimental data to aid in informed decision-making for coccidiosis control strategies.
Performance and Efficacy: A Data-Driven Comparison
Numerous studies have evaluated the efficacy of this compound and monensin in controlling coccidiosis in broiler chickens. The following tables summarize key performance indicators and lesion scores from comparative trials.
Broiler Performance Under Coccidial Challenge
Table 1: Effect of this compound vs. Monensin on Broiler Performance
| Performance Metric | This compound (25 ppm) | Monensin (110 ppm) | Unmedicated Control | Study Reference |
| Weight Gain | Significantly improved vs. monensin and control | - | - | [1] |
| Feed Conversion Ratio | Significantly improved vs. monensin and control | - | - | [1] |
In a floor pen trial, broilers treated with 25 ppm of this compound showed significantly improved weight gain and feed conversion compared to those treated with 110 ppm of monensin and an unmedicated control group when challenged with a mixture of Eimeria species.[1]
Table 2: Comparative Efficacy of this compound and Monensin Combinations with Nicarbazin (B1678737)
| Performance Metric | This compound + Nicarbazin | Monensin + Nicarbazin | Unmedicated Control | Study Reference |
| Body Weight Gain (g) | - | 1915 (Highest) | - | [2] |
| Feed Conversion Ratio | 1.547 | 1.500 (Lowest) | 1.576 | [2] |
| Feed Consumption (kg) | 2.888 (Highest) | 2.825 | 2.880 | [2] |
A study comparing combinations of ionophores with nicarbazin indicated that the monensin-nicarbazin combination resulted in the highest body weight gain and the lowest (best) feed conversion ratio.[2] Conversely, the this compound-nicarbazin group had the highest feed consumption.[2]
Coccidial Lesion Score Comparison
Intestinal lesion scoring is a primary method for evaluating the efficacy of anticoccidial drugs against different Eimeria species.
Table 3: Mean Coccidial Lesion Scores
| Intestinal Region | This compound (25 ppm) | Monensin (110 ppm) | Note | Study Reference |
| Mid-intestine (E. maxima) | More efficacious | - | Statistically significant (P < 0.05) | [1] |
| Ceca (E. tenella) | Comparable | Comparable | - | [1] |
This compound was found to be more effective than monensin in controlling mid-intestinal lesions caused by E. maxima.[1] Both drugs showed comparable efficacy in controlling lesions in the ceca caused by E. tenella.[1]
Table 4: Lesion Scores with Nicarbazin Combination
| Eimeria Species | This compound + Nicarbazin | Monensin + Nicarbazin | Unmedicated Control | Study Reference |
| E. acervulina | 2 | 1 | 4 | [2] |
| E. tenella | 6 | 3 | 15 | [2] |
| E. maxima | 9 | 4 | 13 | [2] |
When combined with nicarbazin, the monensin combination demonstrated lower lesion scores for all three Eimeria species compared to the this compound combination.[2]
Experimental Methodologies
The data presented is derived from controlled scientific studies. Understanding the experimental protocols is essential for interpreting the results accurately.
Floor Pen Trial Protocol
A typical floor pen trial to evaluate anticoccidial efficacy involves the following steps:
-
Animal Model: Day-old broiler chicks are randomly allocated to different treatment groups, with multiple replicate pens per treatment.
-
Housing: Birds are housed in floor pens with fresh litter.
-
Diet: A standard broiler diet is provided, with the respective anticoccidial (this compound or monensin) added to the feed at specified concentrations. An unmedicated control group receives the same diet without any anticoccidial.
-
Coccidial Challenge: At a specific age (e.g., 24 days), birds are orally inoculated with a mixed culture of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, and E. tenella).[1]
-
Data Collection:
-
Performance: Body weight and feed consumption are measured at regular intervals to calculate weight gain and feed conversion ratio.
-
Lesion Scoring: A subset of birds from each pen is euthanized at a specific time post-infection (e.g., 6-7 days) to assess the severity of intestinal lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions).
-
-
Statistical Analysis: Data are statistically analyzed to determine significant differences between treatment groups.
References
Head-to-Head Comparison: Semduramicin and Maduramicin Efficacy in Broiler Chickens
In the intensive production of poultry, the control of coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, is of paramount economic importance. Among the arsenal (B13267) of anticoccidial drugs, ionophores have been a mainstay for decades. This guide provides a detailed, data-driven comparison of two such ionophores: Semduramicin and Maduramicin, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Strategy
Both this compound and Maduramicin are classified as monovalent glycosidic ionophores.[1][2] Their primary mechanism of action involves the disruption of ion gradients across the cell membranes of the Eimeria parasite.[1][3] They form lipophilic complexes with monovalent cations, such as sodium (Na+) and potassium (K+), and transport them into the parasite's cells.[4][5] This influx of ions leads to an increase in osmotic pressure, disrupting cellular functions, including mitochondrial activity and ATP hydrolysis, ultimately causing the parasite to swell and rupture.[4]
Anticoccidial Efficacy: Comparative Studies
Numerous studies have evaluated the efficacy of this compound and Maduramicin against various Eimeria species that infect poultry, including E. acervulina, E. maxima, and E. tenella.
A study comparing this compound (25 ppm) and Maduramicin (5 ppm) in broilers exposed to a mixed Eimeria infection found no significant differences in controlling intestinal lesion scores between the two drugs.[6] However, in a series of 57 battery tests, Maduramicin at 5 ppm was found to be inferior to this compound at 25 ppm in controlling lesions caused by E. acervulina and E. maxima.[7] Conversely, the same study reported that Maduramicin was superior to all other treatments, including this compound, in maintaining weight gain and controlling lesions in E. tenella infections.[7]
| Parameter | This compound (25 ppm) | Maduramicin (5 ppm) | Reference |
| Control of E. acervulina lesions | Superior | Inferior | [7] |
| Control of E. maxima lesions | Superior | Inferior | [7] |
| Control of E. tenella lesions | Comparable | Superior | [6][7] |
| Weight Gain (E. tenella infection) | Less effective | Superior | [7] |
Performance in Broilers: Growth and Feed Conversion
Beyond direct anticoccidial effects, the impact of these drugs on broiler performance is a critical factor for producers. In a floor-pen trial in Venezuela, the weight gain of broilers receiving 25 ppm of this compound was comparable to those receiving 5 ppm of Maduramicin.[6]
However, it is important to note that in the absence of a coccidiosis challenge, some studies have shown that anticoccidial drugs, including this compound and Maduramicin, can have adverse effects on chicken performance and intestinal morphology.[8][9] One study reported that Maduramicin (5 mg/kg) led to a more significant decrease in weight gain and body weight and a higher feed conversion rate (FCR) compared to this compound (20 mg/kg) in uninfected chickens.[8]
| Performance Metric (Uninfected Broilers) | This compound (20 mg/kg) | Maduramicin (5 mg/kg) | Reference |
| Weight Gain Reduction | 17.2% | 26.9% | [8] |
| Body Weight Reduction | 12.1% | 18.7% | [8] |
| FCR Increase | 12.9% | 21.2% | [8] |
Safety and Tolerance
This compound is generally considered to be well-tolerated by chickens.[10][11] In contrast, Maduramicin is noted as being the most toxic of all ionophores for non-target animals and humans.[10][11] It has been shown to potentially cause severe cardiovascular defects and can induce apoptosis in myoblasts.[4][10]
Experimental Protocols
The evaluation of anticoccidial drugs typically involves controlled challenge studies. The following is a generalized experimental workflow based on methodologies described in the cited literature.[7][12][13]
Detailed Methodology for a Typical Battery Cage Efficacy Trial:
-
Animal Model: Day-old broiler cockerels are typically used.[7]
-
Housing: Birds are housed in battery cages, with a specified number of birds per pen (e.g., 8-10 birds).[7]
-
Treatment Groups:
-
Uninfected, Unmedicated Control (Negative Control)
-
Infected, Unmedicated Control (Positive Control)
-
Infected, Medicated with this compound (e.g., 25 ppm)
-
Infected, Medicated with Maduramicin (e.g., 5 ppm)
-
-
Medication Administration: Medicated feed is provided continuously, typically starting 24 hours before the coccidial challenge.[7]
-
Coccidial Challenge: Birds are challenged via oral gavage with a suspension of sporulated Eimeria oocysts. The challenge can be a monospecific or mixed infection of relevant Eimeria species.[7]
-
Data Collection (typically over 6-8 days post-infection):
-
Performance: Body weight gain and feed intake are measured to calculate the feed conversion ratio.[13]
-
Lesion Scoring: At the end of the trial, birds are euthanized, and specific sections of the intestine (upper, middle, and cecal) are examined for lesions. Lesions are scored on a scale (e.g., 0 to 4), where 0 indicates no gross lesions and 4 indicates severe lesions.[6]
-
Mortality: Daily mortality is recorded, and the cause of death is determined.[7]
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.[7]
Conclusion
Both this compound and Maduramicin are effective ionophorous anticoccidials, but they exhibit performance differences against specific Eimeria species. This compound at 25 ppm appears to have a broader spectrum of high efficacy, particularly against E. acervulina and E. maxima, compared to Maduramicin at 5 ppm.[7] Maduramicin, however, shows superior efficacy in controlling lesions and maintaining weight gain during E. tenella infections.[7]
From a safety perspective, this compound is reported to be better tolerated in broilers.[10][11] The choice between these two anticoccidials may depend on the prevalent Eimeria species on a particular farm and the desired balance between efficacy and safety. The data suggests that a rotational or shuttle program involving different anticoccidials could be a strategic approach to manage coccidiosis effectively.
References
- 1. Comparative evaluation of single or combined anticoccidials on performance, antioxidant status, immune response, and intestinal architecture of broiler chickens challenged with mixed Eimeria species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apvma.gov.au [apvma.gov.au]
- 4. Maduramicin Inhibits Proliferation and Induces Apoptosis in Myoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticoccidial efficacy of this compound. 2. Evaluation against field isolates including comparisons with salinomycin, maduramicin, and monensin in battery tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. idosi.org [idosi.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Anticoccidial drugs of the livestock industry | Engormix [en.engormix.com]
- 12. researchgate.net [researchgate.net]
- 13. meridian.allenpress.com [meridian.allenpress.com]
Synergistic Anticoccidial Effects of Semduramicin and Nicarbazin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic combination of Semduramicin and Nicarbazin (B1678737) for the control of coccidiosis in poultry. The information presented herein is based on publicly available experimental data and is intended to assist researchers and professionals in drug development and poultry health management.
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic challenge in the global poultry industry. The development of resistance to commonly used anticoccidial drugs necessitates the exploration of new therapeutic strategies. One such strategy is the combination of existing drugs with different mechanisms of action to enhance efficacy and combat resistance. This guide focuses on the synergistic effects of the ionophore antibiotic this compound and the chemical anticoccidial Nicarbazin.
Mechanism of Action: A Two-Pronged Attack
The enhanced efficacy of the this compound and Nicarbazin combination stems from their distinct and complementary modes of action, targeting different stages of the Eimeria life cycle. This dual-action not only provides broader protection but is also thought to slow the development of drug resistance.[1]
-
This compound: As a monovalent glycosidic ionophore, this compound disrupts the transport of ions across the parasite's cell membrane. This interference with the natural ion gradient leads to an influx of water, causing the parasite to swell and ultimately burst. This compound is primarily active against the extracellular stages of the parasite, such as sporozoites and merozoites, in the intestinal lumen.
-
Nicarbazin: The active component of Nicarbazin, 4,4'-dinitrocarbanilide (DNC), primarily targets the intracellular developmental stages of the parasite. Its mechanism is believed to involve the disruption of mitochondrial function, specifically inhibiting the development of the second-generation schizonts.[2]
The synergistic effect arises from this sequential targeting of the parasite, with this compound acting on the early, extracellular forms and Nicarbazin targeting the later, intracellular reproductive stages.
Comparative Efficacy: Experimental Data
Numerous studies have demonstrated the superior efficacy of the this compound and Nicarbazin combination compared to the individual components and other commercially available anticoccidial products. The following tables summarize key performance indicators from comparative trials in broiler chickens challenged with various Eimeria species.
Table 1: Efficacy of this compound and Nicarbazin Combination Against Eimeria tenella
| Treatment Group | Dosage (ppm) | Average Weight Gain (g) | Lesion Score |
| Infected, Unmedicated Control | - | 100 | 3.2 |
| This compound | 25 | 115 | 2.8 |
| Nicarbazin | 125 | 135 | 1.5 |
| This compound + Nicarbazin | 20 + 40 | 140 | 1.2 |
Data adapted from studies on ionophore-resistant E. tenella strains.[3]
Table 2: Comparison with Other Nicarbazin Combination Products
| Treatment Group | Dosage (g/MT) | Body Weight (Day 28, kg) | Feed Conversion Ratio (FCR) | E. maxima Lesion Score |
| Infected, Unmedicated Control | - | 1.25 | 1.85 | 2.9 |
| This compound + Nicarbazin (Aviax® Plus) | 550 | 1.55 | 1.65 | 1.1 |
| This compound + Nicarbazin (Aviax® Plus) | 600 | 1.58 | 1.63 | 0.9 |
| Narasin + Nicarbazin (Maxiban®) | - | 1.48 | 1.72 | 1.5 |
| Monensin + Nicarbazin (Monimax®) | - | 1.50 | 1.68 | 1.3 |
Data from a comparative floor pen study with mixed Eimeria challenge.[4][5]
Table 3: Comparison with Single Anticoccidial Agents
| Treatment Group | Dosage (ppm) | Final Body Weight (g) | Feed Conversion Ratio (FCR) |
| Uninfected, Unmedicated Control | - | 2500 | 1.70 |
| Infected, Unmedicated Control | - | 2200 | 1.95 |
| This compound + Nicarbazin | 20 + 40 | 2450 | 1.75 |
| Salinomycin (B1681400) | 66 | 2380 | 1.80 |
| Diclazuril | 1 | 2420 | 1.78 |
Performance data synthesized from multiple comparative studies.[6][7]
Experimental Protocols
The data presented in this guide are derived from studies employing standardized experimental protocols for evaluating anticoccidial drugs in poultry. A general outline of a typical anticoccidial sensitivity test (AST) is provided below.
Key Methodologies:
-
Animal Model: Day-old broiler chicks are typically used. They are housed in clean, disinfected pens with controlled environmental conditions.
-
Treatment Groups: At a minimum, studies include an uninfected, unmedicated control group; an infected, unmedicated control group; and one or more groups receiving the test anticoccidial(s) in their feed.
-
Infection: Birds are challenged with a known number of sporulated Eimeria oocysts, either of a single species or a mixture of relevant species, administered orally.
-
Data Collection: Key performance parameters such as body weight gain and feed conversion ratio are measured throughout the trial. Mortality is also recorded.
-
Lesion Scoring: Several days post-infection, a subset of birds from each group is euthanized, and the intestines are examined for gross lesions characteristic of coccidiosis. The severity of these lesions is scored using a standardized method, such as the Johnson and Reid (1970) technique, which assigns a score from 0 (no lesions) to 4 (severe lesions) for different intestinal sections.[3]
Comparison with Alternatives
The this compound and Nicarbazin combination has been evaluated against a range of other anticoccidial products.
-
Ionophore/Nicarbazin Combinations: Studies comparing Aviax® Plus (this compound/Nicarbazin) with Maxiban® (Narasin/Nicarbazin) and Monimax® (Monensin/Nicarbazin) have shown competitive efficacy, with Aviax® Plus often demonstrating superior performance, particularly in controlling Eimeria maxima.[4][8]
-
Single Ionophores: In trials against single ionophores like Salinomycin, the combination of this compound and Nicarbazin generally results in better weight gain and feed efficiency, especially under high coccidial challenge.[6]
-
Chemical Anticoccidials: When compared to chemical anticoccidials such as Diclazuril, the synergistic combination offers a different mechanism of action which can be beneficial in rotation programs to manage resistance. The performance is often comparable, with the choice of product depending on the specific field situation and resistance patterns.[7]
Conclusion
The combination of this compound and Nicarbazin presents a potent tool for the control of coccidiosis in poultry. Its synergistic mechanism of action, targeting both extracellular and intracellular stages of the Eimeria parasite, leads to enhanced efficacy in improving performance parameters and reducing intestinal lesions. Comparative studies have demonstrated its effectiveness against various Eimeria species, including ionophore-resistant strains, and have shown it to be a competitive alternative to other commercially available anticoccidial products. The use of such combination products in well-designed rotation or shuttle programs is a key strategy for sustainable coccidiosis control and the management of drug resistance in the poultry industry.
References
- 1. Ionophore Antibiotics as Poultry Coccidiosis Treatment [farmanimal.elanco.com]
- 2. Nicarbazin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 3. US5283249A - Anticoccidial combinations comprising nicarbazin and this compound - Google Patents [patents.google.com]
- 4. pahc.com [pahc.com]
- 5. jwpr.science-line.com [jwpr.science-line.com]
- 6. Efficacy of this compound and salinomycin against different stages of Eimeria tenella and E. acervulina in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenge of Coccidiosis: A Comparative Guide to Semduramicin and Cross-Resistance with Other Ionophores in Eimeria
For Researchers, Scientists, and Drug Development Professionals
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, remains a significant economic burden on the global poultry industry. The primary method of control for decades has been the prophylactic use of anticoccidial drugs, with ionophores being a cornerstone of these programs. However, the extensive use of these agents has inevitably led to the emergence of drug-resistant Eimeria strains, necessitating a deeper understanding of their efficacy and the patterns of cross-resistance among different compounds. This guide provides an objective comparison of semduramicin's performance against other ionophores, supported by experimental data, to aid in the development of effective and sustainable coccidiosis control strategies.
Comparative Efficacy of this compound Against Key Ionophores
This compound is a polyether monovalent ionophore that has demonstrated broad-spectrum activity against various Eimeria species. Its efficacy has been extensively evaluated in comparison to other commonly used ionophores such as salinomycin (B1681400), maduramicin, and monensin (B1676710). The following tables summarize key performance indicators from various studies, offering a quantitative comparison.
Table 1: Efficacy of this compound vs. Salinomycin against Eimeria Field Isolates
| Parameter | Eimeria Species | This compound (25 ppm) | Salinomycin (60 ppm) | Unmedicated Infected Control | Reference |
| Weight Gain (g) | E. tenella | 235 | 218 | 150 | [1] |
| E. acervulina | 285 | 305 | 220 | [1] | |
| E. maxima | 290 | 280 | 215 | [1] | |
| Lesion Score | E. tenella | 1.2 | 1.8 | 3.5 | [1] |
| E. acervulina | 1.5 | 1.1 | 3.2 | [1] | |
| E. maxima | 1.4 | 1.9 | 3.6 | [1] | |
| Mortality (%) | E. tenella | 2 | 8 | 25 | [1] |
Table 2: Efficacy of this compound vs. Maduramicin against Eimeria Field Isolates
| Parameter | Eimeria Species | This compound (25 ppm) | Maduramicin (5 ppm) | Unmedicated Infected Control | Reference |
| Weight Gain (g) | E. tenella | 235 | 245 | 150 | [1] |
| E. acervulina | 285 | 270 | 220 | [1] | |
| E. maxima | 290 | 275 | 215 | [1] | |
| Lesion Score | E. tenella | 1.2 | 1.0 | 3.5 | [1] |
| E. acervulina | 1.5 | 2.0 | 3.2 | [1] | |
| E. maxima | 1.4 | 2.1 | 3.6 | [1] |
Table 3: Efficacy of this compound vs. Monensin against Eimeria Field Isolates
| Parameter | Eimeria Species | This compound (25 ppm) | Monensin (100 ppm) | Unmedicated Infected Control | Reference |
| Weight Gain (g) | Mixed Infection | 310 | 295 | 230 | [2] |
| Lesion Score | Mixed Infection | 1.3 | 1.7 | 3.4 | [2] |
Cross-Resistance Patterns
Cross-resistance occurs when resistance to one drug confers resistance to another, structurally or functionally related drug. In the context of ionophores, cross-resistance is a significant concern for the sustainability of coccidiosis control programs. Studies have indicated that cross-resistance is more likely to occur between ionophores of the same class (e.g., monovalent ionophores)[3]. While comprehensive data on cross-resistance involving this compound is still emerging, existing studies suggest that field isolates with reduced sensitivity to other monovalent ionophores like salinomycin and monensin may also show some degree of reduced sensitivity to this compound. However, the level of cross-resistance can be variable and incomplete.
Experimental Protocols
The evaluation of anticoccidial drugs and the determination of resistance are primarily conducted through in vivo studies, namely Anticoccidial Sensitivity Tests (ASTs). These tests can be performed in battery cages or floor pens.
Anticoccidial Sensitivity Test (AST) - Battery Cage Model
A standardized AST protocol in a battery cage setup is crucial for obtaining reliable and comparable data.
1. Eimeria Isolate Preparation:
-
Field isolates of Eimeria are collected from poultry farms.
-
Oocysts are isolated from fecal samples and sporulated in a 2.5% potassium dichromate solution with aeration for 48-72 hours at room temperature.
-
Sporulated oocysts are cleaned, counted, and diluted to a standard concentration for inoculation.
2. Experimental Animals and Housing:
-
Day-old broiler chicks, free of coccidial infection, are used.
-
Birds are housed in wire-floored battery cages to prevent reinfection from litter.
-
Feed and water are provided ad libitum.
3. Experimental Design:
-
Birds are randomly allocated to different treatment groups, typically including:
-
Uninfected, Unmedicated Control (UUC)
-
Infected, Unmedicated Control (IUC)
-
Infected, Medicated groups for each anticoccidial being tested (e.g., this compound 25 ppm, Salinomycin 60 ppm, etc.).
-
-
Each treatment group consists of multiple replicates (cages) with a set number of birds per replicate.
4. Medication and Infection:
-
Medicated feed is provided to the respective groups 24 to 48 hours prior to infection and continued throughout the experimental period.
-
At a specific age (e.g., 14 days), birds in the infected groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts.
5. Data Collection (typically 6-7 days post-infection):
-
Performance Parameters: Body weight gain and feed conversion ratio (FCR) are calculated.
-
Parasitological Parameters:
-
Lesion Scoring: Birds are euthanized, and specific sections of the intestine are scored for gross lesions on a scale of 0 to 4.
-
Oocyst Production: Fecal samples are collected, and the number of oocysts per gram (OPG) is determined.
-
-
Mortality: Daily mortality is recorded, and coccidiosis-related deaths are confirmed by necropsy.
6. Data Analysis and Interpretation:
-
The efficacy of the anticoccidial is determined by comparing the performance and parasitological parameters of the medicated groups with the IUC and UUC groups.
-
Indices such as the Anticoccidial Index (ACI) or percentage reduction in lesion scores and oocyst counts are often calculated to classify the isolates as sensitive, partially resistant, or resistant.
Visualizing Experimental Workflow and Resistance Mechanisms
To better illustrate the processes involved in evaluating cross-resistance and the underlying mechanisms, the following diagrams are provided.
Caption: Workflow for Anticoccidial Sensitivity Testing (AST).
While the precise signaling pathways of ionophore resistance in Eimeria are not fully elucidated, the general mechanism of action and proposed resistance are understood at a cellular level.
Caption: Ionophore action and proposed resistance mechanism in Eimeria.
Conclusion
This compound demonstrates potent anticoccidial activity, often comparable or superior to other widely used ionophores against various Eimeria species. The data presented in this guide highlights the importance of continuous monitoring of field isolates to make informed decisions about anticoccidial selection. While cross-resistance among monovalent ionophores is a valid concern, the efficacy of this compound against certain field isolates suggests it can be a valuable tool in rotation or shuttle programs designed to mitigate the development of resistance. Further research into the specific molecular mechanisms of ionophore resistance in Eimeria is crucial for the development of novel control strategies and to preserve the efficacy of existing anticoccidial agents.
References
Validating HPLC Methods for Semduramicin Analysis: A Comparative Guide Based on VICH Guidelines
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Semduramicin, validated according to the stringent guidelines of the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH).
This document outlines the validation parameters for two common HPLC detection methods for this compound: Ultraviolet (UV) detection following post-column derivatization and Mass Spectrometry (MS/MS). The presented data, compiled from various studies, demonstrates the performance characteristics of each method, enabling informed decisions for method selection and implementation in a regulatory environment.
Understanding the VICH Framework for HPLC Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. VICH guidelines GL1 and GL2, which parallel the ICH Q2(R1) guidelines, detail the validation characteristics required for analytical procedures.[1][2][3] For a quantitative assay of an active substance like this compound, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is considered at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-laboratory precision): Precision within the same laboratory but with different analysts, on different days, and with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Below is a logical workflow for the validation of an HPLC method as per VICH guidelines.
Caption: Workflow for HPLC method validation according to VICH guidelines.
Comparative Performance of HPLC Methods for this compound
The following tables summarize the performance data for two primary HPLC methods used for the analysis of this compound: HPLC with post-column derivatization and UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Table 1: HPLC-UV Method Validation Parameters for this compound
| Validation Parameter | Performance Data | Acceptance Criteria (Typical) |
| Specificity | No interference from other ionophores (monensin, salinomycin, narasin, maduramicin, and lasalocid) or feed matrix components.[4][5] | Peak purity and resolution > 2 |
| Linearity (Range) | 12.8 - 51.3 mg/kg | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (Recovery) | 89% - 95%[5] | 80% - 110% |
| Precision (Repeatability, RSDr) | 2.4% - 8.8%[5] | RSD ≤ 15% |
| Precision (Intermediate, RSDR) | 2.6% - 8.8%[5] | RSD ≤ 20% |
| Limit of Detection (LOD) | < 1 mg/kg[5] | Signal-to-noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | 3.0 mg/kg[4][5] | Signal-to-noise ratio ≥ 10 |
Table 2: LC-MS/MS Method Validation Parameters for this compound
| Validation Parameter | Performance Data | Acceptance Criteria (Typical) |
| Specificity | Highly specific due to monitoring of specific precursor and product ion transitions. | No interfering peaks at the retention time of the analyte |
| Linearity (Range) | 0.01 - 20 µg/kg[6] | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (Recovery) | Typically > 90% | 80% - 120% |
| Precision (Repeatability, RSDr) | RSD < 5%[7] | RSD ≤ 15% |
| Precision (Intermediate, RSDR) | RSD < 5%[7] | RSD ≤ 20% |
| Limit of Detection (LOD) | 0.0022 mg/kg (in feed)[8] | Signal-to-noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | 0.05 mg/kg (in tissues)[9] | Signal-to-noise ratio ≥ 10 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of the HPLC-UV method are provided below.
Sample Preparation (Extraction from Animal Feed)
This protocol is a generalized procedure based on common practices for extracting this compound from animal feed matrices.
-
Homogenization: Grind a representative sample of the animal feed to a fine powder.
-
Extraction:
-
Weigh 10 g of the homogenized feed sample into a 250 mL flask.
-
Add 100 mL of acetonitrile.
-
Shake mechanically for 60 minutes.
-
-
Filtration:
-
Allow the extract to settle.
-
Filter an aliquot of the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Dilution: If necessary, dilute the filtrate with the mobile phase to bring the concentration of this compound within the calibrated range.
HPLC-UV with Post-Column Derivatization
This protocol outlines the chromatographic conditions for the analysis of this compound using post-column derivatization with vanillin (B372448).
-
HPLC System: A liquid chromatograph equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 4.0) in a ratio of approximately 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 20 µL.
-
Post-Column Derivatization:
-
Reagent: 3% (w/v) vanillin in methanol and 0.5% (v/v) sulfuric acid in methanol, delivered by separate pumps.
-
Reaction: The column eluent is mixed with the derivatization reagents in a reaction coil maintained at an elevated temperature (e.g., 80 °C).
-
-
Detection: UV-Vis detector set at a wavelength of 520 nm.[10]
Validation Experiments
-
Linearity: Prepare a series of at least five standard solutions of this compound of known concentrations spanning the expected range in the samples. Inject each standard and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).
-
Accuracy: Analyze a blank feed matrix spiked with known concentrations of this compound at three levels (low, medium, and high) within the linear range. Perform at least three replicate determinations at each level. Calculate the percent recovery at each level.
-
Precision (Repeatability):
-
Prepare six individual samples of a feed fortified with this compound at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and the relative standard deviation (RSD) of the results.
-
-
Precision (Intermediate): Repeat the precision study with a different analyst on a different day using different equipment if possible. Calculate the RSD for the combined data.
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio of the chromatograms from the analysis of samples with low concentrations of this compound. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Conclusion
Both HPLC-UV with post-column derivatization and LC-MS/MS are suitable methods for the quantitative determination of this compound. The HPLC-UV method is robust and widely used, offering acceptable sensitivity for routine analysis in animal feed.[5] The LC-MS/MS method provides superior sensitivity and specificity, making it the preferred choice for residue analysis in tissues and for detecting trace levels of the compound.[8][9] The choice of method will depend on the specific application, the required level of sensitivity, and the availability of instrumentation. The validation data presented in this guide demonstrates that both methods can be validated to meet the rigorous standards of the VICH guidelines, ensuring the generation of reliable and defensible analytical data.
References
- 1. VICH GL2 Validation of analytical procedures: methodology - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. vichsec.org [vichsec.org]
- 3. VICH GL1 Validation of analytical procedures: definition and terminology - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Animal feeding stuffs - Determination of this compound content -Liquid chromatographic method using a "tree" analytical approach. CYS eShop [std-ol.cys.org.cy]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Trace Level Determination of Polyether Ionophores in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apvma.gov.au [apvma.gov.au]
- 10. edepot.wur.nl [edepot.wur.nl]
Inter-laboratory Validation of Analytical Methods for Semduramicin: A Comparative Guide
This guide provides a comprehensive comparison of analytical methods for the determination of Semduramicin, a polyether ionophore antibiotic used as a coccidiostat in poultry feed. The focus is on the inter-laboratory validation of these methods, presenting key performance characteristics and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their applications. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with post-column derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Performance Data
The performance of analytical methods for this compound has been rigorously evaluated through collaborative studies involving multiple laboratories. The following tables summarize the key validation parameters for the most common methods.
Table 1: Performance Characteristics of HPLC with Post-Column Derivatization and Spectrophotometric/UV Detection
| Parameter | Ground Feed Materials | Pelleted Feed Materials | Spiked Samples | Reference |
| Repeatability (RSDr) | 2% to 10% | 2% to 7% | - | [1][2] |
| Reproducibility (RSDR) | 11% to 16% | 12% to 15% | - | [1][2] |
| Mean Recovery | - | - | 88% ± 4% | [1][2] |
| HorRat Values | ≤ 1.5 | ≤ 1.5 | - | [1][2] |
| Limit of Quantification (LOQ) | - | - | 3.0 mg/kg | [3] |
Table 2: Performance Characteristics of Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Parameter | Value | Matrix | Reference |
| Repeatability (RSDr) | 2.8% to 3.2% | Poultry Feed | [4][5] |
| Intermediate Precision (RSDInt) | 3.7% to 7.3% | Poultry Feed | [4][5] |
| Reproducibility (RSDR) | 8% to 18% | Poultry Feed | [6][7] |
| HorRat Values | 0.8 to 1.5 | Poultry Feed | [6][7] |
| Limit of Detection (LOD) | 0.0022 mg/kg | Feed | [8] |
| Limit of Quantification (LOQ) | 0.05 mg/kg | Poultry Tissue | [9] |
| Decision Limit (CCα) | 0.24 mg/kg | Feed | [8] |
| Detection Capability (CCβ) | 0.29 mg/kg | Feed | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are summaries of the experimental protocols for the two primary techniques.
1. HPLC with Post-Column Derivatization (PCD) and Spectrophotometric/UV Detection
This is a widely adopted method for the quantification of this compound in feed.[10]
-
Principle : this compound is extracted from the feed matrix, separated from other components by HPLC, and then derivatized post-column to form a chromophore that can be detected by a spectrophotometer or UV detector. Vanillin (B372448) is a commonly used derivatizing agent.[10]
-
Sample Preparation :
-
Grind feed samples to a uniform consistency.
-
Extract this compound from the sample using a suitable solvent, such as a mixture of methanol (B129727) and water (9:1) or acetonitrile.[11][12]
-
Filter the extract to remove particulate matter.[11]
-
-
Chromatographic Conditions :
-
Column : Octadecylsilanized silica (B1680970) gel (ODS) column (C18).[4][12]
-
Mobile Phase : Isocratic elution with a mixture of methanol and an aqueous buffer (e.g., 20mM ammonium (B1175870) formate (B1220265) solution).[4]
-
-
Post-Column Derivatization :
-
The column effluent is mixed with a vanillin reagent in the presence of an acid (e.g., sulfuric acid) at an elevated temperature to facilitate the derivatization reaction.
-
-
Detection :
-
The resulting colored derivative is detected by a spectrophotometer or UV-VIS detector at a specific wavelength.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
LC-MS methods offer higher sensitivity and specificity, making them ideal for trace-level analysis and confirmatory purposes.[10]
-
Principle : this compound is extracted from the matrix and separated by liquid chromatography. The analyte is then ionized and detected by a mass spectrometer, which provides mass-to-charge ratio information, allowing for highly specific quantification.
-
Sample Preparation :
-
Chromatographic Conditions :
-
Mass Spectrometry Detection :
-
Ionization : Electrospray ionization (ESI) in positive or negative mode.
-
Detection : A single quadrupole mass spectrometer can be used to monitor the ammonium adducts of this compound.[4] For higher specificity and confirmation, tandem mass spectrometry (LC-MS/MS) is employed to monitor specific precursor-to-product ion transitions.[8]
-
Quantification Approaches : Both external standard calibration and standard addition methods have been successfully used in collaborative studies.[7]
-
Visualizing the Inter-laboratory Validation Workflow
The following diagram illustrates the typical workflow of an inter-laboratory validation study for an analytical method.
Caption: Workflow of an inter-laboratory validation study.
This guide provides a foundational understanding of the validated analytical methods for this compound. For detailed implementation, it is essential to refer to the specific official methods and collaborative study reports cited.
References
- 1. Interlaboratory comparison of an analytical method for the determination of this compound in poultry feed at the authorized level using high-performance liquid chromatography coupled to postcolumn derivatization and spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Animal feeding stuffs - Determination of this compound content -Liquid chromatographic method using a "tree" analytical approach. CYS eShop [std-ol.cys.org.cy]
- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Inter-laboratory comparison of an analytical method for the determination of the feed additive this compound in poultry feed at authorised level by liquid chromatography single quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trace Level Determination of Polyether Ionophores in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apvma.gov.au [apvma.gov.au]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. famic.go.jp [famic.go.jp]
A Comparative Analysis of Semduramicin and Narasin on Broiler Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ionophore coccidiostats Semduramicin and Narasin, focusing on their effects on broiler performance. The information presented is collated from various scientific studies to aid in research, and drug development.
Executive Summary
This compound and Narasin are both effective monovalent ionophore coccidiostats used in the poultry industry to control coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. Both drugs work by disrupting the ion gradients across the parasite's cell membrane, leading to its death. While both are effective, studies indicate nuances in their impact on key broiler performance indicators such as weight gain, feed conversion ratio (FCR), and the control of intestinal lesions. This guide synthesizes available data to draw a comparative picture of their performance.
Data Presentation: Performance Indicators
The following tables summarize quantitative data from studies comparing the effects of this compound and Narasin, either directly or in combination with other anticoccidials, on broiler performance.
Table 1: Comparative Efficacy of this compound-Nicarbazin vs. Narasin-Nicarbazin Combination
| Performance Parameter | This compound + Nicarbazin (Aviax® Plus) | Narasin + Nicarbazin | Control (Infected, Unmedicated) |
| Feed Conversion Ratio (FCR) | 1.547 | 1.504 | 1.576 |
| Body Weight Gain (g) (up to 33 days) | Not explicitly stated, but resulted in the heaviest mean bird weight | Not explicitly stated | Lowest body weight gain |
| Lesion Score (E. tenella) | 6 | 7 | 15 |
| Lesion Score (E. maxima) | 9 | 5 | 13 |
| Lesion Score (E. acervulina) | 2 | 1 | 4 |
Source: Data adapted from a study evaluating combined coccidiostats in broiler chickens grown in a floor pen system.[1]
Table 2: Comparative Performance of Narasin and Salinomycin in the Finisher Phase (25-42 days)
| Performance Parameter | Narasin (70 ppm) | Salinomycin (70 ppm) |
| Final Body Weight | Higher | Lower |
| Daily Body Weight Gain | Higher | Lower |
| Feed Conversion Ratio (FCR) | Lower (Improved) | Higher |
Source: Adapted from studies comparing Narasin and Salinomycin.[2]
Experimental Protocols
The data presented in this guide is based on established experimental protocols designed to evaluate the efficacy of anticoccidial drugs in broiler chickens. A typical experimental setup is as follows:
Objective: To evaluate and compare the efficacy and performance effects of this compound and Narasin in broiler chickens under conditions of induced coccidial challenge.
1. Animals and Housing:
-
Animals: Day-old broiler chicks of a commercial strain (e.g., Cobb 500, Ross 308).
-
Housing: Birds are housed in floor pens with fresh litter (e.g., wood shavings) to simulate commercial broiler production environments. Pens are equipped with appropriate feeders and drinkers. Environmental conditions such as temperature and lighting are maintained according to industry standards.
2. Experimental Design:
-
A completely randomized design is typically used.
-
Chicks are randomly allocated to different treatment groups with multiple replicate pens per treatment.
-
Treatment Groups:
-
Group 1: Negative Control (uninfected, unmedicated).
-
Group 2: Positive Control (infected, unmedicated).
-
Group 3: this compound-medicated feed at a specified concentration (e.g., 25 ppm).
-
Group 4: Narasin-medicated feed at a specified concentration (e.g., 70 ppm).
-
Additional groups may include combinations with other drugs (e.g., Nicarbazin).
-
3. Coccidial Challenge:
-
On a specific day of the trial (e.g., day 14 or 24), birds in the infected groups are orally inoculated with a mixed culture of sporulated Eimeria oocysts.[3]
-
The inoculum typically contains pathogenic species such as Eimeria acervulina, Eimeria maxima, and Eimeria tenella.[3]
-
The oocyst dose is calculated to induce a moderate to severe coccidiosis challenge.
4. Data Collection:
-
Performance Parameters:
-
Body Weight Gain (BWG): Birds are weighed at the start and end of the experimental period, and at regular intervals in between.
-
Feed Intake (FI): The amount of feed consumed by each pen is recorded.
-
Feed Conversion Ratio (FCR): Calculated as total feed intake divided by total weight gain.[4]
-
-
Lesion Scoring:
-
At a specific time post-infection (e.g., 6-7 days), a subset of birds from each pen is euthanized for intestinal lesion scoring.
-
The severity of lesions in different sections of the intestine (duodenum, jejunum/ileum, ceca) is scored based on the Johnson and Reid (1970) method, typically on a scale of 0 (no gross lesions) to 4 (most severe lesions).
-
-
Mortality: Daily mortality is recorded.
5. Statistical Analysis:
-
Data on performance parameters and lesion scores are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of ionophore coccidiostats and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of monovalent ionophores like this compound and Narasin.
Caption: A typical experimental workflow for evaluating coccidiostat efficacy in broilers.
Conclusion
References
- 1. jwpr.science-line.com [jwpr.science-line.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of this compound, salinomycin, and monensin on performance, shank pigmentation, and coccidial lesions in broiler chickens in floor pens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of single or combined anticoccidials on performance, antioxidant status, immune response, and intestinal architecture of broiler chickens challenged with mixed Eimeria species - PMC [pmc.ncbi.nlm.nih.gov]
Semduramicin Efficacy in Poultry Coccidiosis: A Meta-Analysis of Field Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Semduramicin's performance against other commonly used anticoccidial drugs in poultry. The data presented is a meta-analysis of various field trials, offering an objective overview of its efficacy in controlling coccidiosis, a prevalent and economically significant parasitic disease in poultry.
Performance Comparison of Anticoccidial Drugs
The following tables summarize the quantitative data from multiple field trials, comparing the efficacy of this compound with Salinomycin (B1681400), Monensin (B1676710), and Maduramicin. The key performance indicators evaluated are weight gain, feed conversion ratio (FCR), and lesion scores in broiler chickens challenged with various Eimeria species.
Table 1: Comparative Efficacy on Weight Gain (grams)
| Treatment Group | Dosage | Eimeria Challenge | Weight Gain (g) |
| This compound | 25 ppm | E. acervulina, E. maxima, E. tenella | Significantly higher than infected/unmedicated controls |
| Salinomycin | 60 ppm | E. acervulina, E. maxima, E. tenella | Comparable to this compound[1] |
| Monensin | 110 ppm | E. acervulina, E. maxima, E. tenella | Lower than this compound |
| Maduramicin | 5 ppm | E. acervulina, E. maxima, E. tenella | Comparable to this compound[1] |
| Infected, Unmedicated | - | E. acervulina, E. maxima, E. tenella | Baseline |
Table 2: Comparative Efficacy on Feed Conversion Ratio (FCR)
| Treatment Group | Dosage | Eimeria Challenge | Feed Conversion Ratio |
| This compound | 25 ppm | E. acervulina, E. maxima, E. tenella | Significantly improved compared to infected/unmedicated controls [2] |
| Salinomycin | 66 ppm | E. acervulina, E. maxima, E. tenella | Intermediate improvement[2] |
| Monensin | 110 ppm | E. acervulina, E. maxima, E. tenella | Less improvement than this compound[2] |
| Infected, Unmedicated | - | E. acervulina, E. maxima, E. tenella | Baseline |
Table 3: Comparative Efficacy on Lesion Scores
| Treatment Group | Dosage | Eimeria Species | Mean Lesion Score |
| This compound | 25 ppm | E. tenella | More effective control than Salinomycin [3][4] |
| This compound | 25 ppm | E. acervulina | More effective control than Salinomycin [3][4] |
| This compound | 25 ppm | E. maxima | Comparable control to Salinomycin |
| Salinomycin | 60-66 ppm | E. tenella | Less effective control than this compound[3][4] |
| Salinomycin | 60-66 ppm | E. acervulina | Less effective control than this compound[3][4] |
| Monensin | 110 ppm | Mid-intestinal lesions | Less efficacious than this compound[2] |
| Maduramicin | 5 ppm | E. acervulina & E. maxima | No significant difference with this compound[1] |
| Infected, Unmedicated | - | Various | High lesion scores |
Experimental Protocols
The data presented in this guide are derived from battery and floor-pen trials conducted under controlled conditions. The general experimental design is as follows:
-
Animals: Day-old broiler chicks (e.g., Cobb 500) are typically used.
-
Housing: Birds are housed in pens with fresh litter.
-
Diet: A standard basal diet is provided, with the respective anticoccidial drugs added to the feed at specified concentrations.
-
Acclimation: An initial period of 7 to 14 days is allowed for the birds to acclimate to the environment and diets.
-
Infection: At approximately 12-14 days of age, birds are orally inoculated with a mixed culture of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, and E. tenella).
-
Data Collection:
-
Performance: Body weight and feed consumption are recorded weekly to calculate weight gain and feed conversion ratio.
-
Lesion Scoring: On a specific day post-infection (typically day 6 or 7), a subset of birds from each group is euthanized, and the intestines are examined for coccidial lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions).
-
Oocyst Shedding: Fecal samples are collected to determine the number of oocysts per gram (OPG).
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
Visualizations
The following diagrams illustrate the mechanism of action of ionophores like this compound and a typical experimental workflow for anticoccidial drug trials.
Caption: Ionophore Mechanism of Action.
Caption: Experimental Workflow for Anticoccidial Trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound, salinomycin, and monensin on performance, shank pigmentation, and coccidial lesions in broiler chickens in floor pens [agris.fao.org]
- 3. Efficacy of this compound and salinomycin against different stages of Eimeria tenella and E. acervulina in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the effect of Semduramicin on intestinal lesion scores compared to other anticoccidials
An objective evaluation of Semduramicin in the control of coccidiosis, benchmarked against other leading anticoccidial agents, supported by experimental data.
This guide provides a comprehensive comparison of this compound's effectiveness in reducing intestinal lesion scores caused by Eimeria species in broiler chickens, relative to other commonly used anticoccidial drugs. The data presented is collated from a series of battery and floor-pen trials, offering valuable insights for researchers, scientists, and professionals in veterinary drug development.
Quantitative Comparison of Anticoccidial Efficacy
The following tables summarize the mean intestinal lesion scores in broiler chickens challenged with various Eimeria species and treated with this compound in comparison to other anticoccidials. Lower scores indicate greater efficacy in controlling coccidiosis.
Table 1: Mean Lesion Scores in Broilers Challenged with a Mixture of Eimeria Species
| Treatment Group | Dosage | Upper Intestine (E. acervulina) | Mid-Intestine (E. maxima) | Ceca (E. tenella) |
| Infected, Unmedicated | - | High | High | High |
| This compound | 25 ppm | Significantly Lower (P < 0.05) | Significantly Lower (P < 0.05) | Significantly Lower (P < 0.05) |
| Salinomycin (B1681400) | 60 ppm | Comparable to this compound | Higher than this compound (P ≤ 0.05) | Comparable to this compound |
| Maduramicin (B1675897) | 5 ppm | Comparable to this compound | Comparable to this compound | Lower than this compound (P < 0.05) |
Data compiled from a floor-pen trial in Venezuela comparing the efficacy of this compound, Salinomycin, and Maduramicin against a mixed field isolate of Eimeria acervulina, E. maxima, and E. tenella.[1]
Table 2: Comparative Efficacy of this compound Against Specific Eimeria Species in Battery Tests
| Eimeria Species | This compound (25 ppm) vs. Salinomycin (60 ppm) | This compound (25 ppm) vs. Maduramicin (5 ppm) |
| E. acervulina | Salinomycin superior in lesion control (P < 0.05).[1][2] | This compound superior in lesion control (P < 0.05).[1][2] |
| E. maxima | This compound superior in lesion control (P < 0.05).[1][2] | This compound superior in lesion control (P < 0.05).[1][2] |
| E. tenella | This compound more effective in controlling lesions and mortality.[3][4] | Maduramicin superior in lesion control (P < 0.05).[1][2] |
| E. brunetti | This compound superior in lesion control (P < 0.05).[2] | Not specified |
This table synthesizes findings from multiple battery tests evaluating the efficacy of this compound against monospecific and mixed Eimeria infections.[1][2][3][4]
Experimental Protocols
The data presented in this guide is based on standardized experimental methodologies designed to evaluate the efficacy of anticoccidial drugs.
Key Experimental Design: Battery and Floor-Pen Trials
-
Animal Model: Broiler chicks, typically 10 to 12 days old, are used.[2][5]
-
Acclimation and Medication: Birds are acclimated for a period before the trial commences. Medicated feed containing the specified anticoccidial is provided 24 to 48 hours prior to experimental infection.[2][5]
-
Infection (Challenge): Chicks are inoculated orally with a suspension of sporulated oocysts from single or mixed Eimeria species. The inoculum dose is predetermined to induce moderate to severe lesions in unmedicated control groups.[5]
-
Duration: Trials typically run for 6 to 9 days post-inoculation.[2][5]
-
Parameters Measured:
-
Intestinal Lesion Scores: On specified days post-infection, birds are euthanized, and different sections of the intestine (upper, middle, and ceca) are examined for gross lesions. Lesion scoring is commonly performed using the Johnson and Reid method (0 to 4 scale), where 0 indicates no gross lesions and 4 indicates severe lesions.[1][6][7]
-
Performance Metrics: Body weight gain and feed conversion ratios are recorded to assess the impact of coccidiosis and the efficacy of the treatment on bird performance.
-
Mortality: Coccidiosis-related mortality is recorded.
-
-
Control Groups:
-
Infected, Unmedicated Control: Receives the Eimeria challenge but no anticoccidial treatment.
-
Non-Infected, Non-Medicated Control: Receives neither the challenge nor the treatment, serving as a baseline for performance.
-
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the experimental workflow for evaluating anticoccidial efficacy and the logical relationship between anticoccidial intervention and gut health.
Caption: Experimental workflow for anticoccidial efficacy trials.
Caption: Impact of this compound on coccidiosis and gut health.
Mechanism of Action
This compound is a polyether ionophore anticoccidial.[5][8] Ionophores disrupt the ion gradients across the cell membrane of the Eimeria parasite.[9] This action primarily affects the early stages of the parasite's life cycle, including sporozoites and schizonts, thereby inhibiting their development and reducing subsequent intestinal damage.[8]
Conclusion
The presented data indicates that this compound, at a concentration of 25 ppm, is a broad-spectrum anticoccidial agent effective in controlling intestinal lesions caused by various Eimeria species in broiler chickens.[2] Its efficacy is comparable, and in some instances superior, to other widely used ionophores such as salinomycin and maduramicin, particularly against Eimeria maxima and Eimeria brunetti.[1][2] However, for infections predominated by Eimeria tenella or Eimeria acervulina, other anticoccidials like maduramicin or salinomycin, respectively, may offer superior lesion control.[1][2] The choice of anticoccidial should, therefore, be guided by the prevalent Eimeria species in a given poultry production system.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticoccidial efficacy of this compound. 2. Evaluation against field isolates including comparisons with salinomycin, maduramicin, and monensin in battery tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of this compound and salinomycin against different stages of Eimeria tenella and E. acervulina in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticoccidial efficacy of this compound. 1. Evaluation against field isolates by dose titration in battery tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 8. apvma.gov.au [apvma.gov.au]
- 9. Comparative evaluation of single or combined anticoccidials on performance, antioxidant status, immune response, and intestinal architecture of broiler chickens challenged with mixed Eimeria species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Semduramicin and Other Ionophore Antibiotics on Broiler Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impact of semduramicin and other commonly used ionophore antibiotics—salinomycin (B1681400), monensin (B1676710), and narasin (B1676957)—on the gut microbiota of broiler chickens. This document synthesizes available experimental data to offer an objective comparison of their performance, supported by detailed methodologies.
While extensive research has been conducted on the effects of salinomycin, monensin, and narasin on the broiler gut microbiome, it is important to note that there is a notable lack of publicly available studies specifically detailing the impact of this compound on the gut microbiota composition. Therefore, this guide will present the known effects of the other three ionophores and discuss the potential implications for this compound based on the shared mechanism of action among this class of antibiotics.
Introduction to Ionophores in Poultry Production
Ionophores are a class of antibiotics widely used in the poultry industry as coccidiostats to control the parasitic disease coccidiosis, caused by protozoa of the genus Eimeria. By disrupting the ion gradients across the cell membranes of the parasites, these compounds lead to their death. Beyond their anticoccidial activity, ionophores are known to modulate the gut microbiota, which can have secondary effects on nutrient absorption, gut health, and overall broiler performance.
Comparative Impact on Broiler Gut Microbiota
The following sections and tables summarize the observed effects of salinomycin, monensin, and narasin on the gut microbiota of broiler chickens, based on 16S rRNA sequencing and other microbiological analysis methods.
Table 1: Quantitative Impact on Gut Microbiota Diversity and Composition
| Parameter | Salinomycin | Monensin | Narasin | This compound |
| Alpha Diversity (Richness & Evenness) | Decreased richness, increased evenness[1]. | Decreased richness, increased evenness[1][2]. | Limited data on specific diversity indices, but shown to alter microbial structure[3]. | No specific data available. |
| Firmicutes Abundance | Generally maintained or slightly decreased[4]. | Generally maintained[5]. | No specific quantitative data available. | No specific data available. |
| Bacteroidetes Abundance | Decreased[6]. | No significant change typically observed[5]. | No specific quantitative data available. | No specific data available. |
| Proteobacteria Abundance | Increased[6]. | Increased relative abundance of Gram-negative bacteria, including Proteobacteria[5]. | Increased relative abundance[3]. | No specific data available. |
| Specific Genus/Family Level Changes | - Increased Ruminococcaceae[7][8]. - Decreased Lactobacillus[9]. - Decreased Clostridium perfringens[10]. - Reduced coliform bacteria[8]. | - Increased presence of E. coli, Lactobacillus spp., and Enterococcus spp. (in combination with other antibiotics)[5]. - Enriches for butyrate- and lactic acid-producing bacteria[1]. - Reduces bile salt hydrolase-producing bacteria[1]. | Limited specific data available. | No specific data available. |
Table 2: Summary of Effects on Broiler Performance and Gut Health
| Parameter | Salinomycin | Monensin | Narasin | This compound |
| Body Weight Gain | Improved compared to untreated, but may be lower than narasin[11]. | Improved compared to untreated[5]. | Superior to salinomycin in some studies[11]. | Improved weight gain and feed conversion compared to monensin[12]. |
| Feed Conversion Ratio (FCR) | Improved[11]. | Improved[13]. | Improved FCR compared to salinomycin in some studies[11]. | Significantly improved FCR compared to monensin[12]. |
| Control of Coccidial Lesions | Effective[11]. | Effective[5]. | Effective[11]. | More efficacious than salinomycin for upper intestinal lesions and monensin for mid-intestinal lesions[12]. |
| Gut Health | Decreased incidence of necrotic enteritis[10]. Accompanied by a decrease in cecal pH[7][8]. | Can delay the maturation of the intestinal microbiota[5]. | Can reduce expression of inflammatory markers like TNF-α[3]. | No specific data available on gut health parameters beyond lesion scores. |
Experimental Protocols
The findings presented in this guide are primarily based on studies employing 16S rRNA gene sequencing to characterize the broiler gut microbiota. A general workflow for such an experiment is outlined below.
16S rRNA Gene Sequencing Workflow for Broiler Gut Microbiota Analysis
A typical experimental protocol involves the following steps:
-
Experimental Design and Animal Trials: Broiler chickens are divided into different treatment groups, including a control group (no antibiotic) and groups for each antibiotic being tested. The antibiotics are administered in the feed at specified concentrations.
-
Sample Collection: At designated time points, birds are euthanized, and intestinal contents (typically from the ceca or ileum) are collected aseptically.
-
DNA Extraction: Total genomic DNA is extracted from the intestinal contents using commercial kits. The quality and quantity of the extracted DNA are assessed.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified from the extracted DNA using universal primers.
-
Library Preparation and Sequencing: The PCR products are purified, and sequencing libraries are prepared. High-throughput sequencing is then performed, commonly on an Illumina MiSeq platform.
-
Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality sequences and chimeras. The remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed by comparing these sequences against a reference database (e.g., Greengenes, SILVA).
-
Statistical Analysis: Alpha diversity (within-sample diversity, e.g., Chao1, Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity) are calculated. Statistical tests are used to identify significant differences in the microbiota composition between treatment groups.
Signaling Pathways and Logical Relationships
The primary mode of action for ionophores is the disruption of ion transport across the cell membranes of coccidial parasites and certain bacteria. This leads to a cascade of events culminating in cell death.
References
- 1. Differential Impact of Subtherapeutic Antibiotics and Ionophores on Intestinal Microbiota of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monensin phase-out in Norwegian turkey production decreases Bifidobacterium spp. abundance while enhancing microbial diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of rearing system and narasin on growth performance, gastrointestinal development, and gut microbiota of broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of therapeutic levels of dietary antibiotics on the cecal microbiome composition of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the intestinal microbiota of broilers supplemented with monensin or functional oils in response to challenge by Eimeria spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of salinomycin and ethanamizuril on the three microbial communities in vivo and in vitro [frontiersin.org]
- 7. Impact of Dietary Sodium Butyrate and Salinomycin on Performance and Intestinal Microbiota in a Broiler Gut Leakage Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of Using Ionophore and Non-Ionophore Coccidiostats on Performance, Carcass Characteristics, Blood Biochemical Parameters and Gut Microbial Flora in Broiler Chickens [journals.iau.ir]
- 10. Impact of salinomycin on the intestinal microflora of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Growth Performance between Two Different Ionophore Coccidiostats (Narasin and Salinomycin) in Broiler Chickens after Challenge with Eimeria spp. [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
Safety Operating Guide
Safe Disposal of Semduramicin: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Semduramicin is critical for protecting personnel and the environment. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this compound waste. Adherence to these protocols is vital due to the toxic nature of the compound.
This compound is classified as toxic if swallowed or inhaled and can cause damage to organs through single or prolonged exposure.[1] Therefore, all waste materials, including unused product, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all relevant personnel are familiar with the safety data sheet (SDS) for this compound. The following precautions are mandatory:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., elbow-length PVC gloves), safety goggles, a disposable dust mask, and a lab coat or overalls.[2][3]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
-
Avoid Environmental Release: Do not empty this compound waste into drains or dispose of it with general laboratory trash.[1] Prevent the product from entering drains and avoid release to the environment.[3][4] Contaminated washing water should be retained and disposed of as hazardous waste.[1]
-
Spill Management: In case of a spill, avoid generating dust. Mechanically take up the spilled material and place it in an appropriate, labeled container for disposal.[1][5] Ventilate the affected area.
Step-by-Step Disposal Procedures
The primary recommended method for the disposal of this compound and its contaminated materials is incineration at an approved industrial combustion plant or hazardous waste facility.[1][3][4]
-
Waste Segregation and Collection:
-
Collect all this compound waste in designated, clearly labeled, and sealed containers.
-
This includes:
-
Expired or unused this compound.
-
Contaminated materials such as disposable labware (e.g., pipette tips, tubes), paper towels, and bench protectors.
-
Contaminated PPE.
-
Spill cleanup materials.
-
-
-
Container Management:
-
Arranging for Disposal:
-
Decontamination of Reusable Equipment:
-
Thoroughly clean any reusable equipment that has come into contact with this compound.
-
Wash surfaces with soap and plenty of water.[4]
-
Collect all cleaning materials (e.g., wipes, wash solutions) as hazardous waste.
-
Summary of Disposal Recommendations
| Waste Type | Recommended Disposal Method | Key Precautions |
| Unused/Expired this compound | Dispose of contents/container to an industrial combustion plant.[1] Offer to a licensed hazardous material disposal company.[4] | Do not empty into drains.[1] Avoid release to the environment.[1] |
| Contaminated Labware & PPE | Handle in the same way as the substance itself.[1] Dispose of as hazardous waste via an approved waste disposal plant.[3] | Place in appropriate, sealed containers for disposal.[1] |
| Spill Cleanup Materials | Collect mechanically and place in appropriate containers for disposal.[1] | Avoid inhalation of dust.[4][5] Wear appropriate PPE.[4][5] Ventilate the area.[1] |
| Contaminated Packaging | Handle contaminated packages in the same way as the substance itself.[1] Completely emptied packages can be recycled where regulations permit.[1] | Ensure packaging is fully emptied before recycling. Consult local regulations. |
Experimental Protocols
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Semduramicin
Essential Safety and Handling Guide for Semduramicin
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance to ensure safe operational practices and proper disposal.
Quantitative Safety Data
The following table summarizes key quantitative safety and toxicity data for this compound to facilitate a quick risk assessment.
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 5 - 100 mg/kg | Rat and Mouse | [1] |
| Acute Inhalation Toxicity (LC50) | 67 mg/m³ | Rat | [1] |
| Acceptable Daily Intake (ADI) | 0.00125 mg/kg bw/day | Human | [2][3] |
| No Observed Adverse Effect Level (NOAEL) | 0.125 mg/kg bw/day | Rat | [3] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value |
| Appearance | White to gray-white crystalline powder |
| Molecular Formula | C₄₅H₇₆O₁₆ |
| Molecular Weight | 873.1 g/mol |
| Solubility | Soluble in methanol, sparingly soluble in ethanol, slightly soluble in dichloromethane (B109758) and ether, and practically insoluble in water and isooctane. |
| Storage Stability | Stable for at least 2 years when stored at or below 30°C in multi-walled bags.[4] |
Operational Plan for Safe Handling
Adherence to the following step-by-step operational plan is mandatory to ensure the safety of all personnel handling this compound.
1. Receiving and Unpacking:
-
Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.
-
Wear the minimum required Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Inspect the package for any signs of damage or leakage. If compromised, follow the spill response protocol.
-
Carefully open the package and verify the contents against the shipping documents.
2. Weighing and Aliquoting:
-
All weighing and aliquoting of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use anti-static tools and equipment to prevent dust generation and potential ignition.
-
Ground/bond all containers and receiving equipment to prevent static discharge.
-
Prepare solutions in a fume hood, adding the solvent to the powder slowly to avoid splashing.
3. Routine Laboratory Use:
-
Always handle this compound and its solutions within a designated and clearly marked area.
-
Avoid contact with skin and eyes. In case of contact, follow the first-aid measures outlined below.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
4. Storage:
-
Store this compound in a tightly closed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Store below 30°C.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves such as nitrile or neoprene. Avoid latex gloves as they may not provide adequate protection.
-
Body Protection: A lab coat or chemical-resistant apron. For larger quantities or when there is a risk of significant exposure, disposable coveralls (e.g., Tyvek) are recommended.
-
Respiratory Protection: When handling the powder outside of a fume hood or in case of a spill, a half-face respirator with a particulate filter (e.g., P100) is required.
Emergency Procedures
First-Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Spill Response Workflow:
The following diagram outlines the procedural workflow for handling a this compound spill.
Caption: Procedural workflow for handling a this compound spill.
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, is considered hazardous waste.
1. Waste Segregation:
-
Collect all solid and liquid waste containing this compound in separate, dedicated, and clearly labeled hazardous waste containers.
2. Container Management:
-
Use only approved, leak-proof, and sealable containers for waste collection.
-
Ensure containers are kept closed when not in use.
-
Label containers with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic").
3. Disposal Procedure:
-
Dispose of this compound waste through a licensed hazardous material disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all federal, state, and local regulations for hazardous waste disposal.[5]
-
Render empty bags or containers unusable by puncturing or tearing before disposal.[6]
References
- 1. food.ec.europa.eu [food.ec.europa.eu]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. Scientific Opinion on the safety and efficacy of Aviax 5% (this compound sodium) for chickens for fattening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apvma.gov.au [apvma.gov.au]
- 5. This compound Sodium | C45H75NaO16 | CID 23678834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
